E3 Ligase Ligand-linker Conjugate 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H37N5O6 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-7-5-19(6-8-29)18-30-9-11-31(12-10-30)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
InChI Key |
IBUSDUDJADZWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of E3 Ligase Ligand-Linker Conjugates: A Case Study with dBET1
Disclaimer: The term "E3 Ligase Ligand-linker Conjugate 9" is a non-specific designation used by various chemical suppliers for different molecules. These conjugates are intermediary components used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Consequently, a singular, detailed mechanism of action for "this compound" cannot be provided. This guide will, therefore, focus on the well-characterized PROTAC, dBET1 , as a representative example. dBET1 incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, which is consistent with the description of some supplier listings for a "Conjugate 9".[1]
Introduction to PROTACs and the Role of E3 Ligase Ligand-Linker Conjugates
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the body's own ubiquitin-proteasome system.[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3]
The E3 ligase ligand-linker conjugate is a crucial building block in PROTAC synthesis.[4] It consists of the E3 ligase-recruiting moiety pre-attached to the linker, ready for conjugation to a POI-binding ligand.[5][6] The choice of E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of the final PROTAC.
This guide will now delve into the specific mechanism of action of dBET1, a PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation by recruiting the CRBN E3 ligase.[6][7]
The Core Mechanism of Action of dBET1
The primary function of dBET1 is to induce the degradation of BRD4, a transcriptional co-activator implicated in various cancers. dBET1 achieves this through a catalytic mechanism involving the following key steps:
-
Ternary Complex Formation: dBET1, being a bifunctional molecule, simultaneously binds to both the BET bromodomain of BRD4 (via its (+)-JQ1 moiety) and the CRBN E3 ligase (via its thalidomide (B1683933) moiety).[8] This results in the formation of a transient ternary complex: BRD4-dBET1-CRBN .[8] The formation of this complex is crucial for bringing the target protein and the E3 ligase into close proximity.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the CRBN E3 ligase, which is part of the larger CRL4CRBN ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD4 protein.[9] This process results in the formation of a polyubiquitin (B1169507) chain on BRD4.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome recognizes and binds to the polyubiquitinated BRD4, unfolds it, and degrades it into small peptides. The dBET1 molecule is then released and can bind to another BRD4 and CRBN, thus acting catalytically to induce the degradation of multiple POI molecules.[2]
This process is highly specific, as demonstrated by the fact that the epimeric control compound, dBET1(R), which does not bind to BRD4, fails to induce its degradation.[7] Furthermore, the degradation of BRD4 by dBET1 can be competitively inhibited by pre-treatment with either excess JQ1 (which blocks BRD4 binding) or thalidomide (which blocks CRBN binding).[7]
Figure 1. Mechanism of action of the dBET1 PROTAC.
Quantitative Data on dBET1 Activity
The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a summary of quantitative data for dBET1 from various studies.
| Parameter | Cell Line | Value | Reference |
| EC50 (BRD4 depletion) | SUM149 (Breast Cancer) | 430 nM | [4][7][10] |
| DC50 (BRD4 degradation) | MV4;11 (AML) | ~10-100 nM (at 18h) | [7] |
| DC50 (BRD4 degradation) | MOLM13 (AML) | Effective at 100 nM | [7] |
| Dmax (BRD4 degradation) | MV4;11 (AML) | >85% at 100 nM | [7] |
Note: EC50 and DC50 values are highly dependent on experimental conditions such as cell line, treatment duration, and measurement technique.
Experimental Protocols
Characterizing the mechanism of action of a PROTAC like dBET1 involves several key experiments to confirm target engagement, ubiquitination, and degradation.
Western Blot for BRD4 Degradation
This is the most common method to directly visualize and quantify the degradation of the target protein.
Objective: To determine the dose- and time-dependent degradation of BRD4 in cells treated with dBET1.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4;11) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of dBET1 (e.g., 1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 18, or 24 hours).[6][7] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize the data.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
In-Cell Ubiquitination Assay (NanoBRET™)
This assay is used to confirm that the degradation of the target protein is preceded by its ubiquitination.
Objective: To detect the dBET1-induced ubiquitination of BRD4 in live cells.
Methodology (based on the NanoBRET™ assay principle): [2]
-
Plasmid Transfection: Co-transfect HEK293 cells with two plasmids: one expressing the target protein (BRD4) fused to NanoLuc® luciferase (the energy donor) and another expressing HaloTag® protein fused to ubiquitin (the energy acceptor).
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 ligand (the acceptor fluorophore) to the cells and incubate.
-
PROTAC Treatment: Treat the cells with dBET1 or a vehicle control.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® substrate to the cells. Immediately measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.[2] An increase in this ratio upon dBET1 treatment indicates that the NanoLuc®-BRD4 and HaloTag®-Ubiquitin are in close proximity, which signifies the ubiquitination of BRD4.
Ternary Complex Formation and CRBN Binding Assay (HTRF®)
This assay confirms the PROTAC's ability to bind to both the target protein and the E3 ligase simultaneously, forming the ternary complex.
Objective: To measure the binding affinity of dBET1 to CRBN and its ability to induce the BRD4-CRBN complex.
Methodology (based on the HTRF® competitive binding assay principle): [12]
-
Reagent Preparation: Prepare solutions of a GST-tagged human CRBN protein, an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate), and a thalidomide-based tracer labeled with a FRET acceptor (e.g., Thalidomide-Red).
-
Assay Plate Setup: In a low-volume 384-well plate, add the test compound (dBET1 at various concentrations) or a control.
-
Reaction Incubation: Add the GST-CRBN protein to the wells, followed by the pre-mixed HTRF reagents (anti-GST-Cryptate and Thalidomide-Red). Incubate the plate at room temperature.
-
Signal Measurement: Read the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the concentration of dBET1. A decrease in the HTRF signal indicates that dBET1 is competing with the Thalidomide-Red tracer for binding to CRBN. The IC50 value can be determined from this curve, which reflects the binding affinity of dBET1 for CRBN.
Figure 2. Experimental workflow for validating the mechanism of dBET1.
Conclusion
The E3 ligase ligand-linker conjugate is a fundamental component of PROTAC technology, enabling the recruitment of the cellular degradation machinery to a specific protein of interest. As exemplified by the CRBN-recruiting PROTAC dBET1, these molecules induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The mechanism is catalytic, specific, and can be rigorously validated through a series of well-defined experimental protocols, including western blotting, ubiquitination assays, and binding assays. This powerful approach of targeted protein degradation represents a paradigm shift in drug discovery, offering the potential to target proteins previously considered "undruggable."
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. mdpi.com [mdpi.com]
- 4. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Western Blot Protocol [protocols.io]
- 12. revvity.com [revvity.com]
An In-depth Technical Guide to the Structure and Application of E3 Ligase Ligand-Linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of E3 Ligase Ligand-linker Conjugate 9, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for this exact conjugate is not publicly available, this document synthesizes information from structurally and functionally analogous compounds to provide a comprehensive resource for its application in targeted protein degradation.
Core Structure and Chemical Properties
This compound is a heterobifunctional molecule composed of a Cereblon (CRBN) E3 ligase ligand, derived from the thalidomide (B1683933) scaffold, connected to a flexible linker terminating in a reactive moiety for conjugation. This conjugate is designed to be a ready-to-use component for the synthesis of PROTACs, which are novel therapeutic agents that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2]
The core structure of a representative "this compound" consists of a 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione moiety, which serves as the CRBN-binding ligand. This is connected via a piperazine-containing linker to a terminal functional group, often a primary or secondary amine, which allows for covalent attachment to a ligand for a protein of interest (POI).
Table 1: Physicochemical Properties of a Representative this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₇N₅O₆ |
| Molecular Weight | 527.6 g/mol |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCOCCO |
| InChI Key | IBUSDUDJADZWJP-UHFFFAOYSA-N |
Mechanism of Action in PROTACs
The fundamental role of this conjugate is to serve as the E3 ligase-recruiting arm of a PROTAC. Once conjugated to a POI-binding ligand, the resulting PROTAC molecule can simultaneously bind to both the target protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action for a PROTAC utilizing a CRBN ligand-linker conjugate.
Quantitative Data from Analogous PROTACs
While specific data for PROTACs built with the exact "Conjugate 9" structure is unavailable, the following tables summarize representative data from studies on PROTACs using similar CRBN ligands and piperazine-containing linkers. This data illustrates the importance of linker composition and length in determining the efficacy of the resulting PROTAC.
Table 2: Degradation Potency of a BRD4-Targeting PROTAC Series with a Piperazine-Containing Linker
This table presents data for a series of PROTACs targeting the BRD4 protein, utilizing a pomalidomide-derived CRBN ligand and a piperazine-containing linker of varying lengths.[1]
| Compound | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC A | 12 | 55 | 85 |
| PROTAC B | 15 | 8 | >95 |
| PROTAC C | 18 | 22 | 90 |
| PROTAC D | 21 | 48 | 88 |
¹DC₅₀: Concentration required for 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation.
Table 3: Cellular Activity of a BTK-Targeting PROTAC with a CRBN Ligand
This table shows data for a potent Bruton's tyrosine kinase (BTK) degrader that employs a pomalidomide (B1683931) ligand for CRBN.[3]
| Parameter | Value |
| Target Protein | Bruton's Tyrosine Kinase (BTK) |
| Cell Line | Ramos (Human Burkitt's lymphoma) |
| DC₅₀ | 0.5 nM |
| Mechanism | Ubiquitin-proteasome dependent |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of PROTACs using an E3 ligase ligand-linker conjugate with a terminal amine, such as Conjugate 9.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of an amine-terminated E3 ligase ligand-linker conjugate to a protein of interest (POI) ligand that possesses a carboxylic acid functionality, using HATU as the coupling agent.[4][5]
Materials:
-
Amine-terminated E3 ligase ligand-linker conjugate (1.1 equivalents)
-
POI ligand with a terminal carboxylic acid (1.0 equivalent)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the POI ligand with a terminal carboxylic acid in anhydrous DMF.
-
To this solution, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-terminated E3 ligase ligand-linker conjugate to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Caption: Workflow for the synthesis of a PROTAC via HATU-mediated amide coupling.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Vehicle control (e.g., 0.1% DMSO)
-
6-well plates
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.
Modulated Signaling Pathways
PROTACs constructed with CRBN-based E3 ligase ligand-linker conjugates can modulate a variety of signaling pathways by degrading key regulatory proteins. Two well-documented examples are the degradation of Ikaros family zinc finger proteins (IKZF1 and IKZF3) and Bruton's tyrosine kinase (BTK).
Degradation of IKZF1/3 in Multiple Myeloma
The immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, from which the CRBN ligand of Conjugate 9 is derived, are known to induce the degradation of the transcription factors IKZF1 and IKZF3.[6][7] This leads to downstream effects including the downregulation of MYC and IRF4, resulting in anti-proliferative effects in multiple myeloma cells, and the de-repression of IL-2 in T cells, contributing to an anti-tumor immune response.
Caption: Signaling pathway modulation via CRBN-mediated degradation of IKZF1/3.
Degradation of BTK in B-Cell Malignancies
BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[8] CRBN-based PROTACs have been developed to effectively degrade BTK, including in drug-resistant cancer models. This degradation blocks the downstream signaling cascade, inhibiting the growth of malignant B-cells.[3][9]
Caption: Inhibition of BCR signaling through CRBN-based PROTAC-mediated degradation of BTK.
Conclusion
This compound is a valuable tool for the construction of PROTACs that recruit the Cereblon E3 ligase. By providing a pre-functionalized, high-affinity ligand for CRBN, it streamlines the synthesis of these complex molecules. The data from analogous compounds demonstrate that careful consideration of linker properties is critical for achieving potent and selective protein degradation. The experimental protocols and pathway diagrams included in this guide offer a framework for the successful application of this and similar conjugates in the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to the Application of Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of E3 ligase ligand-linker conjugates, specifically focusing on a representative Cereblon (CRBN)-binding conjugate analogous to commercially available "E3 Ligase Ligand-linker Conjugate 9." These molecules are pivotal intermediates in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins.
Core Concepts: The Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Technology
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] An E3 ligase ligand-linker conjugate serves as a foundational building block in PROTAC synthesis. It consists of two key components:
-
E3 Ligase Ligand: This moiety binds to an E3 ubiquitin ligase. In the case of the conjugate discussed here, the ligand is derived from thalidomide (B1683933), which is known to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3]
-
Linker: A chemical linker connects the E3 ligase ligand to what will become the POI-binding ligand. The nature, length, and attachment point of the linker are critical for the efficacy of the final PROTAC molecule.[4]
The primary application of an E3 ligase ligand-linker conjugate is to be chemically coupled with a ligand for a specific protein of interest, thereby forming a complete PROTAC molecule.[2]
Synthesis of a Representative E3 Ligase Ligand-Linker Conjugate
The synthesis of a thalidomide-based E3 ligase ligand-linker conjugate can be achieved through various synthetic routes. A common approach is a multi-step synthesis starting from a functionalized thalidomide derivative. Below is a representative protocol for the synthesis of a thalidomide-linker conjugate with a terminal amine, which can then be coupled to a POI ligand.
Experimental Protocol: Synthesis of a Thalidomide-PEG-Amine Conjugate
This protocol describes the synthesis of a thalidomide derivative with a polyethylene (B3416737) glycol (PEG) linker and a terminal amine group, a common motif in PROTAC design.
Step 1: Synthesis of 4-Hydroxythalidomide
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyphthalic acid and 3-aminoglutarimide in a suitable solvent such as pyridine (B92270) or acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours.
-
Workup and Purification: After cooling, the product can be precipitated by the addition of water. The solid is then collected by filtration, washed, and dried to yield 4-hydroxythalidomide.
Step 2: Synthesis of a Boc-Protected Amino-PEG-Tosylate Linker
-
Reaction Setup: To a solution of a commercially available Boc-protected amino-PEG-alcohol in dichloromethane (B109758) (DCM) at 0°C, add triethylamine (B128534) followed by p-toluenesulfonyl chloride.
-
Reaction Conditions: Stir the reaction at 0°C for one hour and then at room temperature overnight.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Step 3: Coupling of 4-Hydroxythalidomide with the Linker
-
Reaction Setup: In a flask, dissolve 4-hydroxythalidomide and the Boc-protected amino-PEG-tosylate in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). Add a base such as potassium carbonate.
-
Reaction Conditions: Heat the mixture and stir for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate. Purify the product by column chromatography.
Step 4: Deprotection of the Terminal Amine
-
Reaction Setup: Dissolve the Boc-protected thalidomide-PEG conjugate in a solution of trifluoroacetic acid (TFA) in DCM.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.
-
Workup: Remove the solvent and excess TFA under reduced pressure to yield the final thalidomide-PEG-amine conjugate as a TFA salt.
Application in PROTAC Synthesis and Evaluation
The synthesized E3 ligase ligand-linker conjugate with a terminal amine is now ready to be coupled to a POI ligand that has a carboxylic acid handle.
PROTAC Synthesis via Amide Coupling
Experimental Protocol: Coupling of E3 Ligase Ligand-Linker Conjugate to a POI Ligand
-
Reaction Setup: Dissolve the POI ligand (with a carboxylic acid) (1.0 eq), the thalidomide-PEG-amine conjugate (1.0-1.2 eq), a coupling reagent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in anhydrous DMF.[5]
-
Reaction Conditions: Stir the reaction at room temperature and monitor its progress by LC-MS.[5]
-
Workup and Purification: Once the starting materials are consumed, quench the reaction with water and extract the PROTAC product with an organic solvent. The crude product is then purified, typically by preparative HPLC, to yield the final PROTAC.[5]
Evaluation of PROTAC Activity
Once the PROTAC is synthesized, its ability to induce the degradation of the target protein must be evaluated.
Experimental Protocol: Western Blot for Protein Degradation Analysis
This is the most common method to assess protein degradation.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line expressing the target protein) and allow the cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Quantify the band intensities using image analysis software and normalize the POI band intensity to the loading control. This allows for the determination of the percentage of protein degradation at each PROTAC concentration.
Data Presentation and Quantitative Analysis
The data obtained from protein degradation experiments are typically used to calculate two key parameters: DC50 and Dmax.
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved by the PROTAC.
Below is a table with representative data for a BRD4-targeting PROTAC (ARV-825), which utilizes a CRBN ligand, demonstrating how such data is typically presented.[6]
| Cell Line | DC50 (nM) | Dmax (%) |
| Burkitt's Lymphoma (BL) Cells | < 1 | > 95 |
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are useful for illustrating the complex processes involved in PROTAC development and their mechanism of action.
PROTAC Synthesis and Evaluation Workflow
Caption: Workflow for PROTAC synthesis and evaluation.
PROTAC Mechanism of Action
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Thalidomide-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of thalidomide-based ligands for the Cereblon (CRBN) E3 ubiquitin ligase. From the historical context of thalidomide (B1683933) to its modern application in targeted protein degradation, this document details the core scientific principles, experimental methodologies, and critical data for professionals in the field of drug discovery.
Introduction: From Tragedy to Therapeutic Revolution
Thalidomide was first introduced in the 1950s as a sedative but was withdrawn from the market due to its severe teratogenic effects.[1] Decades later, it was repurposed for treating conditions like erythema nodosum leprosum and multiple myeloma.[1][2] The breakthrough in understanding its mechanism came with the identification of Cereblon (CRBN) as its direct cellular target in 2010.[3][4][5]
This discovery was pivotal, revealing that thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues."[6][7] They bind to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, and alter its substrate specificity.[8][9] This action induces the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, many of which are crucial for cancer cell survival.[7][8] This mechanism launched the field of targeted protein degradation (TPD), a new therapeutic modality with the potential to target previously "undruggable" proteins.[7] Thalidomide-based ligands are now a cornerstone of TPD, widely used as the E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).[3][10]
The CRL4-CRBN Signaling Pathway: Mechanism of Action
Thalidomide and its analogs modulate the cell's natural protein disposal system. The CRL4-CRBN E3 ligase complex is responsible for tagging specific proteins with ubiquitin, marking them for destruction by the proteasome.[4] IMiDs bind to a specific pocket in CRBN, creating a novel surface that can recruit neosubstrates which the ligase would not normally recognize.[11][12] Key neosubstrates responsible for the anti-myeloma effects of IMiDs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][12] The binding of the IMiD, CRBN, and the neosubstrate forms a stable ternary complex, allowing the E3 ligase to efficiently ubiquitinate the target protein, leading to its degradation.[13]
Caption: Mechanism of thalidomide-based molecular glues.
Synthesis of Thalidomide-Based Ligands and PROTACs
The chemical structure of thalidomide consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring.[8] Its clinically approved analogs, lenalidomide (B1683929) and pomalidomide (B1683931), feature modifications primarily on the phthalimide ring, which enhance their potency and alter their neosubstrate profile.[2] The synthesis of these core structures and their derivatives for PROTAC development is a key activity in medicinal chemistry.
A common strategy for creating PROTACs involves synthesizing a thalidomide analog with a functional handle, typically an amine or an alkyl halide, which allows for the attachment of a chemical linker.[10][14] This E3 ligase ligand-linker intermediate is then coupled to a ligand that binds the protein of interest (POI).[10]
Caption: General experimental workflow for PROTAC synthesis.
Quantitative Data on Ligand Binding and Protein Degradation
The efficacy of thalidomide-based ligands and the PROTACs derived from them is assessed using various quantitative metrics. Binding affinity to CRBN is a key initial parameter, while the potency and maximal degradation of a target protein are crucial for evaluating PROTAC performance.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Assay Method | Kd or Ki (μM) | Cell Line / System | Reference |
| Thalidomide | Fluorescence Polarization | 4.4 | Purified Protein | [15] |
| Thalidomide | Isothermal Titration Calorimetry | ~0.25 | Purified Protein | [16] |
| (S)-Thalidomide | Biochemical Assay | - | Purified Protein | [17] |
| (R)-Thalidomide | Biochemical Assay | ~10-fold weaker than (S) | Purified Protein | [17] |
| Pomalidomide | Competitive Binding Assay | - | - | [18] |
| Lenalidomide | - | - | - | [19] |
Note: Binding affinity values can vary significantly based on the assay conditions and protein constructs used.
Table 2: Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line | Reference |
| ZB-S-29 (11) | SHP2 | Thalidomide | 6.02 nM | >90% | MV-4-11 | [20] |
| JQ1-C3-Pomalidomide | BRD4 | Pomalidomide | Varies | Varies | Varies | [10] |
| Generic PROTACs | Various | Thalidomide | Varies | Varies | Varies | [21] |
DC50 is the concentration of a PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of thalidomide-based E3 ligase ligands and their corresponding PROTACs.
Protocol 1: General Synthesis of a Pomalidomide-based PROTAC
This protocol describes a representative synthesis of a PROTAC using pomalidomide to recruit CRBN and a generic POI ligand with a carboxylic acid handle. It is adapted from published procedures.[10][14][22]
Part A: Synthesis of Pomalidomide-Linker Intermediate
-
Alkylation: To a solution of pomalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a bifunctional linker with a leaving group on one end and a protected amine on the other (e.g., N-Boc-1-amino-3-bromopropane, 1.2 eq).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected pomalidomide-linker intermediate.
Part B: Coupling to POI Ligand and Deprotection
-
Deprotection: Dissolve the Boc-protected intermediate from Part A in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to obtain the amine salt of the pomalidomide-linker.
-
Coupling: Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in DMF. Add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir for 10 minutes, then add the pomalidomide-linker amine salt (1.1 eq).
-
Stir the reaction at room temperature for 4-12 hours until completion.
-
Workup and Purification: Dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[23]
Protocol 2: Cereblon Binding Assay using Fluorescence Polarization (FP)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from CRBN.[18][24][25]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a solution of purified recombinant CRBN (or a CRBN-DDB1 complex) in assay buffer.
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-Thalidomide) in DMSO.[18]
-
Prepare a serial dilution of the test compound (and a positive control like pomalidomide) in DMSO.
-
-
Assay Setup:
-
In a 96-well or 384-well black microplate, add the assay buffer.
-
Add the CRBN protein to a final concentration in the low nanomolar range.
-
Add the fluorescent tracer to a fixed final concentration (e.g., 10 nM).
-
Add the serially diluted test compound or DMSO vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (mP) using a microplate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.
-
Protocol 3: Cellular Protein Degradation Assay by Western Blot
This protocol assesses the ability of a PROTAC to induce the degradation of a target protein in a specific cell line.[21][22]
-
Cell Culture and Treatment:
-
Plate the desired cell line (e.g., MM.1S for Ikaros degradation) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Aspirate the old medium and treat the cells with the PROTAC dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a desired time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures a PROTAC's ability to facilitate the ubiquitination of its target protein in a reconstituted biochemical system.[26]
-
Reagent Preparation:
-
Purified Proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4-CRBN E3 ligase complex, and the purified protein of interest (POI).
-
Other Reagents: Ubiquitin, ATP, 10X Ubiquitination Buffer.
-
-
Reaction Setup:
-
On ice, assemble a master mix containing buffer, ATP, E1, E2, and Ubiquitin.
-
In separate microcentrifuge tubes, add the purified POI and the E3 ligase complex.
-
Add the PROTAC (at various concentrations) or DMSO vehicle control.
-
Initiate the reaction by adding the master mix to each tube.
-
-
Control Reactions:
-
No E3: Omit the E3 ligase to confirm the reaction is E3-dependent.
-
No PROTAC: Use DMSO vehicle to show ubiquitination is PROTAC-dependent.
-
No E1: Omit the E1 enzyme to confirm ATP and E1-dependence.
-
-
Incubation: Incubate the reaction tubes at 30-37 °C for 1-2 hours.
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
A successful reaction will show a ladder of higher molecular weight bands above the unmodified POI band, corresponding to the addition of one or more ubiquitin molecules (mono- and poly-ubiquitination).
-
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. themarkfoundation.org [themarkfoundation.org]
- 6. Derivatives of the thalidomide compound drive resistant cancer cells to their deaths | EurekAlert! [eurekalert.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 26. benchchem.com [benchchem.com]
The Gatekeeper of Targeted Protein Degradation: An In-depth Technical Guide to the Role of Cereblon in PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. At the heart of many successful PROTACs lies Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This technical guide provides a comprehensive overview of the pivotal role of Cereblon in PROTAC-mediated degradation. We will delve into the molecular mechanisms of action, present key quantitative data on ligand binding and degradation efficacy, provide detailed experimental protocols for essential assays, and visualize the intricate signaling and experimental workflows. This document is intended to be a valuable resource for researchers and drug development professionals actively working in the field of targeted protein degradation.
The Mechanism of Cereblon-Mediated PROTAC Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Cereblon-recruiting PROTACs utilize ligands, most commonly derivatives of immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), to engage the CRL4^CRBN^ E3 ligase complex.[1][2]
The process begins with the PROTAC molecule simultaneously binding to both the POI and Cereblon, forming a key ternary complex.[3] This induced proximity brings the POI into close contact with the E3 ligase machinery. The CRL4^CRBN^ complex then facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2]
The CRL4^CRBN^ E3 Ligase Complex
The CRL4^CRBN^ E3 ubiquitin ligase is a multi-subunit complex essential for the degradation process. It is composed of:
-
Cullin 4 (CUL4): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1) or RBX1: A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to CUL4.
-
Cereblon (CRBN): The substrate receptor that directly binds to the PROTAC's E3 ligase ligand and the endogenous substrates.
The binding of IMiD-based ligands to Cereblon occurs in a specific binding pocket, which is crucial for the subsequent recruitment of the POI.[4]
Quantitative Data on Cereblon Ligands and PROTACs
The efficacy of a Cereblon-based PROTAC is determined by several quantitative parameters, including its binding affinity to both Cereblon and the target protein, as well as its ability to promote the formation of a stable and productive ternary complex. Key metrics include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).
Binding Affinities of IMiD Ligands to Cereblon
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Fluorescence Polarization | [4] |
| Lenalidomide | ~178 nM (Kd) | Fluorescence Polarization | [4] |
| Pomalidomide | ~157 nM (Kd) | Fluorescence Polarization | [4] |
| Lenalidomide | ~2 µM (IC50) | Competitive Bead Binding | [1][5] |
| Pomalidomide | ~2 µM (IC50) | Competitive Bead Binding | [1][5] |
Degradation Efficacy of Representative Cereblon-Based PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma cells | < 1 nM | >95% | [6] |
| dBET1 | BRD4 | MV4-11 | ~10 nM | >90% | [7] |
| TD-802 | Androgen Receptor | LNCaP | 12.5 nM | 93% | [2] |
| Pomalidomide-based PROTAC 17 | BCR-ABL | K562 | 0.18 nM | >90% | [2] |
| dBRD4-BD1 | BRD4 | MM.1S | 280 nM | 77% | [8] |
| SIAIS125 | EGFR (mutant) | H1975 | 30-50 nM | Not specified | [2] |
| PROTAC B03 | CDK9 | Not specified | 7.62 nM | Not specified | [2] |
| PROTAC 6b | BTK | Not specified | < 300 nM | 75% | [2] |
Detailed Experimental Protocols
The successful development and characterization of Cereblon-based PROTACs rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6- or 12-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imager.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
Ternary Complex Formation Assay (Time-Resolved FRET)
This assay confirms the PROTAC-induced formation of the POI-PROTAC-CRBN ternary complex.
Methodology:
-
Reagents: Use purified, tagged versions of the POI (e.g., GST-tagged) and Cereblon (e.g., His-tagged), along with corresponding TR-FRET-compatible antibodies (e.g., Tb-anti-GST and AF488-anti-His).
-
Assay Setup: In a microplate, combine the purified POI, Cereblon, and labeled antibodies with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader (e.g., excitation at 340 nm, emission at 490 nm and 520 nm).
-
Data Analysis: Calculate the FRET ratio (520 nm/490 nm) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein.
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), biotinylated-ubiquitin, ATP, the CRL4^CRBN^ E3 ligase complex, the purified POI, and the PROTAC at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a membrane. Detect ubiquitinated POI using streptavidin-HRP (for biotin-ubiquitin) or a specific antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ assay allows for the quantification of PROTAC binding to Cereblon within living cells.
Methodology:
-
Cell Line: Use a cell line engineered to express a NanoLuc®-Cereblon fusion protein.
-
Tracer: Add a cell-permeable fluorescent tracer that binds to the same site on Cereblon as the PROTAC's E3 ligase ligand.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent decrease in the BRET signal indicates competitive binding to Cereblon.
Experimental and Logical Workflow
The development and characterization of a Cereblon-based PROTAC follows a logical progression of experiments to assess its efficacy and mechanism of action.
Conclusion
Cereblon has proven to be a highly effective and versatile E3 ligase for recruitment by PROTACs, leading to the successful degradation of a wide range of clinically relevant protein targets. A thorough understanding of the mechanism of action, the structure of the CRL4^CRBN^ complex, and the quantitative parameters that govern PROTAC efficacy is paramount for the rational design of novel and improved degraders. The detailed experimental protocols provided in this guide offer a robust framework for the characterization and optimization of Cereblon-based PROTACs. As the field of targeted protein degradation continues to evolve, Cereblon is set to remain a central player in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
E3 Ligase Ligands for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, a key component of the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] By inducing the formation of a ternary complex, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, offering the potential for potent and sustained pharmacological effects at lower doses.[1]
The selection of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and overall drug-like properties.[4] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][5] This guide provides a comprehensive overview of the most prominent E3 ligase ligands used in PROTAC design, along with emerging ligands that are expanding the therapeutic landscape.
Core E3 Ligase Ligands for PROTACs: A Comparative Analysis
The most widely exploited E3 ligases in PROTAC development are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[2][6] Each possesses distinct characteristics that make them suitable for different therapeutic applications.
Cereblon (CRBN)
CRBN is a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[7] Ligands for CRBN are derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[7] These ligands are relatively small and possess favorable drug-like properties, making them a popular choice for PROTAC design.[7]
Von Hippel-Lindau (VHL)
VHL is the substrate recognition component of the CUL2 E3 ligase complex.[7] VHL ligands are peptidomimetic and are often larger and more complex than CRBN ligands.[4] However, they have been instrumental in the development of highly potent and selective PROTACs.[8][9]
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[10] MDM2 inhibitors, such as nutlin-3, have been repurposed as E3 ligase ligands for PROTACs.[4][10] MDM2-recruiting PROTACs can offer a dual mechanism of action by both degrading the target protein and stabilizing p53.[11]
Inhibitor of Apoptosis Proteins (IAPs)
The IAP family of E3 ligases, including cIAP1 and XIAP, are key regulators of apoptosis.[12] Ligands for IAPs are often based on the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).[12] IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), can simultaneously induce protein degradation and promote apoptosis.
Emerging E3 Ligase Ligands: Expanding the Toolbox
To overcome the limitations of the canonical E3 ligases, such as tissue-specific expression and potential for resistance, significant efforts are underway to discover and develop ligands for novel E3 ligases.[6] Recent advancements have identified ligands for several new E3 ligases, including:
-
RNF4 and RNF114: These RING finger proteins have been successfully recruited for targeted protein degradation.[4][5]
-
KEAP1: Known for its role in the oxidative stress response, KEAP1 has been leveraged for PROTAC development.[5]
-
DCAF Family: Ligands for DDB1 and CUL4-associated factors (DCAFs) such as DCAF1, DCAF11, and DCAF15 are being explored.[5][6]
-
FBXO22: Identified through a CRISPR-based screen, FBXO22 represents a novel E3 ligase for PROTACs.[6]
Quantitative Data on E3 Ligase Ligands and PROTAC Performance
The efficacy of a PROTAC is determined by several factors, including the binding affinities of its ligands for the target protein and the E3 ligase, as well as the stability and cooperativity of the ternary complex. This section provides a summary of key quantitative data for various E3 ligase ligands and their corresponding PROTACs.
Table 1: Binding Affinities of E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd) | Reference |
| CRBN | Pomalidomide | ~1.8 µM | |
| VHL | VH032 | ~190 nM | |
| MDM2 | Nutlin-3 | ~90 nM | [10] |
| IAP | LCL161 | ~35 nM (for cIAP1) | [12] |
| KEAP1 | Ki-696 | ~1.3 nM | [5] |
Table 2: Degradation Potency of PROTACs Utilizing Different E3 Ligase Ligands
| Target Protein | E3 Ligase | PROTAC | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | dBET1 | ~4.3 nM | >95% | HeLa | |
| BRD4 | VHL | MZ1 | ~19 nM | >90% | HeLa | |
| Androgen Receptor | VHL | ARD-61 | 1.0 nM | >95% | VCaP | |
| BCL-XL | VHL | DT2216 | 63 nM | 90.8% | MOLT-4 | |
| PI3K/mTOR | VHL | GP262 | 42.23 nM (PI3Kγ), 45.4 nM (mTOR) | 88.6% (PI3Kγ), 74.9% (mTOR) | MDA-MB-231 | |
| BCR-ABL | RNF114 | BT1 | <100 nM | >90% | K562 | [6] |
| BRD4 | FEM1B | NJH-1-106 | 250 nM | 94% | 22Rv1 | [6] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of PROTACs.
Protocol 1: Western Blot Analysis for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the thermodynamic parameters of PROTAC binding to the E3 ligase and the target protein, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified E3 ligase and target protein
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Binding Experiments:
-
Titrate the PROTAC into the E3 ligase solution to determine their binding affinity (Kd1).
-
Titrate the PROTAC into the target protein solution to determine their binding affinity (Kd2).
-
-
Ternary Complex Formation:
-
Titrate the PROTAC into a solution containing a pre-formed binary complex of the E3 ligase and the target protein.
-
-
Data Analysis: Analyze the ITC data to determine the binding affinities, stoichiometry, and enthalpy of each interaction. Calculate the cooperativity factor (α = Kd1Kd2 / (Kd,ternary1Kd,ternary2)) to assess the stability of the ternary complex.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (kon) and dissociation (koff) rates of PROTAC binding to its target proteins.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase and target protein (ligand)
-
PROTAC of interest (analyte)
-
Immobilization and running buffers
Procedure:
-
Ligand Immobilization: Immobilize the purified E3 ligase or target protein onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the PROTAC over the sensor surface and monitor the binding response in real-time.
-
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the PROTAC from the immobilized ligand.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kon, koff, and Kd values.
Protocol 4: Quantitative Mass Spectrometry for Global Proteome Analysis
Objective: To assess the selectivity of a PROTAC by quantifying changes in protein abundance across the entire proteome.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Tandem Mass Tag (TMT) reagents
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC or DMSO.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.
-
TMT Labeling and Fractionation: Label the peptides from different treatment groups with isobaric TMT reagents. Combine the labeled samples and fractionate the peptides.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Determine the proteins that are significantly up- or down-regulated upon PROTAC treatment to assess on-target and off-target effects.
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
- 1. sapient.bio [sapient.bio]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-scale identification of ubiquitination sites by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] This guide focuses on the critical building block of many PROTACs: the E3 ligase ligand-linker conjugate. Specifically, we will delve into the technical aspects of conjugates that utilize a thalidomide-derived ligand to recruit the Cereblon (CRBN) E3 ligase, a widely employed strategy in PROTAC development. For the purpose of this guide, we will refer to a representative conjugate of this class as "E3 Ligase Ligand-linker Conjugate 9," which consists of a thalidomide-based CRBN ligand attached to a flexible linker, ready for conjugation to a POI-binding ligand.[4][5]
This document will provide a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for characterization, and representative quantitative data for PROTACs developed using such conjugates.
Core Signaling Pathway: The Mechanism of Action
The fundamental principle of a PROTAC utilizing a thalidomide-based conjugate is the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase.[6] CRBN is a substrate receptor within the Cullin 4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN).[3] The binding of the thalidomide (B1683933) moiety of the PROTAC to CRBN induces a conformational change that facilitates the recruitment of the POI, which is bound to the other end of the PROTAC. This induced proximity positions the POI as a "neo-substrate" for the E3 ligase complex.[7]
Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome.[6] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to cIAP1 Ligand-Linker Conjugate 9: A Core Component for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the components, synthesis, and application of cIAP1 Ligand-Linker Conjugate 9, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, this conjugate is utilized in the synthesis of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of PROTACs that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) to induce the degradation of target proteins.
Core Components of cIAP1 Ligand-Linker Conjugate 9
cIAP1 Ligand-Linker Conjugate 9 is a heterobifunctional molecule comprising two key moieties: an E3 ligase-recruiting ligand that binds to cIAP1, and a chemical linker with a reactive functional group for conjugation to a target protein ligand.
cIAP1 Ligand
The E3 ligase-recruiting component of this conjugate is a derivative of a small molecule IAP antagonist. These ligands mimic the endogenous IAP-binding motif found in proteins like Smac/DIABLO, enabling them to bind to the BIR3 domain of cIAP1. This interaction is essential for hijacking the E3 ligase activity of cIAP1. The specific IAP ligand in "cIAP1 Ligand-Linker Conjugate 9" is based on the structure of compounds developed for inducing the degradation of nuclear receptors.
Linker
The linker component of the conjugate serves to connect the cIAP1 ligand to a ligand for a protein of interest (POI). The nature of the linker, including its length, composition, and attachment points, is critical for the efficacy of the resulting PROTAC, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. In the case of cIAP1 Ligand-Linker Conjugate 9, the linker is typically a polyethylene (B3416737) glycol (PEG)-based chain of varying length, terminating in a reactive functional group, such as a carboxylic acid or an amine, to facilitate conjugation with a POI ligand.
Mechanism of Action: The SNIPER Approach
PROTACs synthesized using cIAP1 Ligand-Linker Conjugate 9 function through the SNIPER mechanism. The process begins with the bifunctional PROTAC molecule simultaneously binding to the target protein and the cIAP1 E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Quantitative Data
The efficacy of PROTACs derived from cIAP1 Ligand-Linker Conjugate 9 is typically assessed by measuring the degradation of the target protein. Key quantitative metrics include:
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achievable with the PROTAC.
The following table summarizes representative data for SNIPERs developed for nuclear receptors, as described in the foundational literature.
| Target Receptor | SNIPER Compound | DC₅₀ (µM) | Dₘₐₓ (%) | Cell Line |
| Retinoic Acid Receptor (RAR) | SNIPER(RAR) | ~1 | >80 | HL-60 |
| Estrogen Receptor (ER) | SNIPER(ER) | ~10 | ~70 | MCF-7 |
| Androgen Receptor (AR) | SNIPER(AR) | ~1 | >90 | LNCaP |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of cIAP1-based PROTACs using a conjugate like cIAP1 Ligand-Linker Conjugate 9.
Synthesis of a cIAP1-based PROTAC
This protocol describes the conjugation of cIAP1 Ligand-Linker Conjugate 9 (assuming a terminal carboxylic acid on the linker) to a target protein ligand containing a free amine group via amide bond formation.
An In-depth Technical Guide to the Core Principles of Cereblon-Recruiting PROTACs
This guide provides a comprehensive overview of the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) as the E3 ubiquitin ligase. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the mechanism, design, and evaluation of these innovative therapeutic agents.
Core Principles of PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that block a protein's function, PROTACs are designed to trigger the complete removal of a target protein.[3]
PROTACs are heterobifunctional molecules composed of three key components:
-
A warhead that binds to the target Protein of Interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A flexible linker that connects the warhead and the E3 ligase ligand.[4][5]
The fundamental mechanism involves the PROTAC molecule acting as a molecular bridge, inducing proximity between the POI and the E3 ligase.[1] This proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase).[][7] Once this complex is formed, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[8] This poly-ubiquitination serves as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[1] A key advantage of this system is its catalytic nature; after the POI is degraded, the PROTAC is released and can induce the degradation of another POI molecule.[1][9]
The Role of Cereblon (CRBN) in PROTACs
While there are over 600 E3 ligases in humans, PROTAC development has predominantly focused on a select few, with Cereblon (CRBN) being one of the most widely used.[1] CRBN functions as the substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^), which also comprises Damaged DNA-Binding protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (RBX1).[1][10][11]
The ligands used to recruit CRBN are derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[10][11] These molecules were discovered to bind directly to CRBN, altering its substrate specificity and leading to the degradation of specific "neosubstrates".[10][12] This inherent ability to modulate the CRL4^CRBN^ complex makes IMiD derivatives highly effective as E3 ligase ligands in PROTAC design.
The design of CRBN-based PROTACs involves chemically linking a POI-binding warhead to an IMiD molecule.[3] The characteristics of the linker—its length, composition, and attachment points—are critical variables that must be empirically optimized to facilitate stable and productive ternary complex formation.[5][13]
Quantitative Data on Cereblon Ligands and PROTACs
The efficacy of a Cereblon-recruiting PROTAC is dependent on several quantitative parameters, including the binding affinity of its components and its overall degradation efficiency.
Table 1: Binding Affinities of Common Ligands to Cereblon (CRBN)
| Compound | Assay Type | Binding Affinity (IC₅₀ / Kᵢ / Kₑ) | Reference |
| Thalidomide (racemic) | TR-FRET | IC₅₀: 22.4 nM / Kᵢ: 10.6 nM | [14] |
| (S)-Thalidomide | TR-FRET | IC₅₀: 11.0 nM | [14] |
| (R)-Thalidomide | TR-FRET | IC₅₀: 200.4 nM | [14] |
| Lenalidomide | TR-FRET | IC₅₀: 8.9 nM / Kᵢ: 4.2 nM | [14] |
| Pomalidomide | TR-FRET | IC₅₀: 6.4 nM / Kᵢ: 3.0 nM | [14] |
| Glutarimide | Competitive Elution | Weaker than (S)-thalidomide | [15] |
| Succinimide | FRET | Kᵢ: 4.3 µM | [16] |
Note: Binding affinity values can vary based on the specific assay conditions and methodologies used.
Table 2: In Vitro Degradation Profile of a Representative CRBN-Based PROTAC
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Example: Generic CDK4/6 Degrader | CDK4 | MM.1S | 10 - 100 | >90 | [17] |
| CDK6 | MM.1S | 10 - 100 | >90 | [17] | |
| Example: Generic BET Degrader (dBET1) | BRD4 | Various | Reported in low nM range | >90 | [4][14] |
DC₅₀: Concentration required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.[18]
Table 3: Clinical Trial Data for Bavdegalutamide (ARV-110), a CRBN-Based PROTAC
| Parameter | Description | Data | Reference |
| Drug | Bavdegalutamide (ARV-110) | An oral PROTAC that degrades the Androgen Receptor (AR) | [19][20] |
| Indication | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Patients who have received prior novel hormonal agents | [20][21] |
| Efficacy | PSA₅₀ Response Rate (≥50% decline in Prostate-Specific Antigen) | 46% in patients with AR T878A/S and/or H875Y mutations | [21] |
| PSA₅₀ Response Rate (≥50% decline in Prostate-Specific Antigen) | 10% in patients without the specified AR mutations | [21] | |
| RECIST Responses | 2 confirmed partial responses in 7 evaluable patients with AR T878A/S and/or H875Y mutations | [21] | |
| Safety | Most Common Treatment-Related Adverse Events (at RP2D of 420 mg QD) | Nausea (48%), fatigue (36%), vomiting (26%), decreased appetite (25%) | [20] |
Experimental Protocols
Evaluating the efficacy and mechanism of a CRBN-based PROTAC requires a series of well-defined experiments.
Protocol 1: Determination of Ligand Binding Affinity to Cereblon (TR-FRET Assay)
Principle: This assay measures the binding of a test compound to CRBN by competing with a known fluorescently labeled tracer. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the displacement of the tracer.
Methodology:
-
Reagents: Purified recombinant CRBN protein (often complexed with DDB1), a fluorescently labeled CRBN ligand (tracer), and the test compound.
-
Reaction Setup: In a microplate, incubate a fixed concentration of the CRBN protein and the fluorescent tracer with serial dilutions of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Detection: Measure the TR-FRET signal using a compatible plate reader. A decrease in the FRET signal corresponds to the displacement of the tracer by the test compound.
-
Data Analysis: Plot the TR-FRET signal against the logarithm of the test compound concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which can be converted to a binding affinity constant (Kᵢ).[14]
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
Principle: This protocol quantifies the reduction in the levels of a target protein within cells after treatment with a PROTAC.
Methodology:
-
Cell Culture: Plate the desired cell line in 6-well plates and allow them to adhere for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[18][22]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat samples. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[18]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]
-
Quantification: Use densitometry software to quantify the band intensity of the POI, normalized to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[18]
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
Principle: The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to detect the formation of the POI-PROTAC-CRBN ternary complex.
Methodology:
-
Reagents: Tagged POI (e.g., GST-tagged), tagged E3 ligase complex (e.g., FLAG-tagged CRBN), PROTAC, AlphaLISA Donor beads (e.g., anti-FLAG), and Acceptor beads (e.g., anti-GST).[4]
-
Reaction Setup: In a microplate, mix fixed concentrations of the tagged POI and the tagged CRBN complex with a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads and incubate in the dark.
-
Detection: If a ternary complex has formed, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen is released, which triggers a chemiluminescent signal from the Acceptor beads. This signal is measured with a plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal increases as the ternary complex forms and then decreases at very high PROTAC concentrations due to the formation of binary complexes (POI-PROTAC and CRBN-PROTAC) that prevent bridging.[4][23]
Protocol 4: In Vivo Efficacy and Pharmacodynamics Study
Principle: This protocol evaluates the ability of a PROTAC to degrade the target protein and exert a therapeutic effect in a living organism, typically a mouse model.
Methodology:
-
Model Selection: Choose an appropriate animal model, such as a tumor xenograft model where human cancer cells are implanted into immunocompromised mice.[]
-
Dosing and Administration: Administer the PROTAC to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. Include a vehicle control group.[]
-
Pharmacodynamics (PD): At specified time points after dosing, collect tissues of interest (e.g., tumor, liver). Prepare tissue lysates and analyze the POI levels by Western blot or mass spectrometry to confirm target degradation in vivo.[]
-
Pharmacokinetics (PK): Collect blood samples at various time points after a single dose to determine the drug's concentration in plasma over time. This helps to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[]
-
Efficacy Assessment: Monitor the therapeutic outcome. In an oncology model, this involves regularly measuring tumor volume and body weight. The study endpoint may be tumor growth inhibition or regression.[]
-
Data Analysis: Correlate PK and PD data with efficacy outcomes to establish a dose-response relationship and an optimal therapeutic window.
Visualizations of Key Concepts
Signaling Pathway of PROTAC-Mediated Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Logical workflow for PROTAC candidate evaluation.
Logical Relationship of PROTAC Components
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. arvinasmedical.com [arvinasmedical.com]
- 20. urotoday.com [urotoday.com]
- 21. ascopubs.org [ascopubs.org]
- 22. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental workflows related to E3 Ligase Ligand-linker Conjugate 9, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a functionalized building block used in the synthesis of PROTACs. It incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from pomalidomide, attached to a linker. This conjugate serves as a key intermediate for the attachment of a target protein-binding ligand, thereby creating a heterobifunctional PROTAC molecule capable of inducing the degradation of specific target proteins.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H37N5O6 | [1] |
| Molecular Weight | 527.6 g/mol | [1] |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione | [1] |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCOCCO | [1] |
| InChI Key | IBUSDUDJADZWJP-UHFFFAOYSA-N | [1] |
Mechanism of Action in PROTAC Technology
This compound forms the E3 ligase-binding moiety of a PROTAC. Once coupled to a target protein ligand, the resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The conjugate's pomalidomide-derived headgroup binds to the CRBN E3 ligase, and the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione.
Materials:
-
4-fluorothalidomide
-
1-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add 1-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazine (1.2 eq) and DIPEA (3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of DCM/MeOH to afford the desired this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
General Workflow for PROTAC Synthesis and Characterization
The synthesis of a complete PROTAC molecule using this compound involves its conjugation to a target protein ligand. This is typically followed by a series of characterization and validation steps to ensure its efficacy and mechanism of action.
This comprehensive guide provides foundational knowledge for researchers and drug developers working with this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and workflows offer a starting point for the synthesis and evaluation of novel PROTAC therapeutics.
References
In-Depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-Linker Conjugate 9, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Given that the designation "this compound" can be ambiguous and used by different suppliers for distinct molecules, this guide focuses on the compound identified by the CAS number 87304-15-2 , which is frequently marketed as "E3 ligase Ligand 9". This guide will also provide generalizable protocols and workflows relevant to the broader class of E3 ligase ligand-linker conjugates used in targeted protein degradation.
Core Concepts: PROTACs and E3 Ligase Ligands
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
E3 ligase ligand-linker conjugates are foundational components for PROTAC synthesis. They consist of the E3 ligase-recruiting moiety pre-functionalized with a linker, ready for conjugation to a POI ligand. This modular approach accelerates the discovery and optimization of novel protein degraders.
Datasheet for E3 Ligase Ligand 9 (CAS 87304-15-2)
E3 Ligase Ligand 9 (CAS 87304-15-2) is a ligand for an E3 ubiquitin ligase, intended for the synthesis of PROTACs and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[2] SNIPERs typically recruit the inhibitor of apoptosis protein (IAP) E3 ligases.
Quantitative Data
| Property | Value | Reference(s) |
| CAS Number | 87304-15-2 | [2][3] |
| Molecular Formula | C₂₁H₃₂N₂O₆ | [3][] |
| Molecular Weight | 408.49 g/mol | [3][] |
| IUPAC Name | 2-[[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid | [] |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | [] |
| InChI Key | DLADKYKXROHIAB-UHFFFAOYSA-N | [] |
| Solubility | 10 mM in DMSO | [] |
| Storage Conditions | -20°C for at least 6 months | [3] |
| Appearance | Solid | [3] |
Signaling and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key pathways and workflows relevant to the application of this compound.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC development.
Experimental Protocols
The following are generalized protocols that serve as a starting point for the synthesis and evaluation of PROTACs using an E3 ligase ligand-linker conjugate like CAS 87304-15-2. Optimization will be required for specific POI ligands and cell systems.
General Protocol for PROTAC Synthesis
This protocol describes a standard solution-phase amide coupling reaction, a common method for the final step of PROTAC synthesis.
Objective: To conjugate the carboxyl group of "E3 Ligase Ligand 9" to an amine-functionalized POI ligand.
Materials:
-
E3 Ligase Ligand 9 (CAS 87304-15-2)
-
Amine-functionalized POI ligand
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve E3 Ligase Ligand 9 (1.0 eq) and the amine-functionalized POI ligand (1.0-1.2 eq) in the anhydrous solvent.
-
Activation: Add the organic base (3.0-4.0 eq) to the solution and stir for 5-10 minutes.
-
Coupling: Add the coupling agent (1.2-1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Reactions are typically complete within 2-24 hours.
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Extract the crude product using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Western Blot Analysis of Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Appropriate cell line expressing the POI
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Treat cells for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15-30 minutes, and then collect the cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-30 µg) per lane of an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. This data can be used to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5]
References
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to the Function of the Linker in E3 Ligase Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the linker within an E3 ligase conjugate, such as a Proteolysis Targeting Chimera (PROTAC), has emerged as a critical determinant of therapeutic efficacy. Far from being a mere passive tether, the linker actively orchestrates the formation and stability of the ternary complex, profoundly influencing the potency, selectivity, and pharmacokinetic properties of the entire molecule. This technical guide provides a comprehensive exploration of the linker's multifaceted role, offering detailed experimental protocols and quantitative data to empower researchers in the rational design of next-generation protein degraders.
The Core Function: Bridging Proteins to Induce Degradation
E3 ligase conjugates, most notably PROTACs, are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism offers a powerful advantage over traditional small-molecule inhibitors.
The linker's primary role is to enable the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] Its length, composition, and attachment points are all critical parameters that dictate the geometry and stability of this complex, ultimately determining the efficiency of protein degradation.
Key Linker Properties and Their Impact on Efficacy
The design of the linker is a multi-parameter optimization challenge. Several key properties must be carefully considered to achieve potent and selective protein degradation.
Linker Length: A Balancing Act
The length of the linker is a crucial factor influencing the formation of a stable ternary complex.[6] An optimal linker length allows for the necessary proximity and orientation between the POI and the E3 ligase for efficient ubiquitination.[7]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex.[6]
-
Too long: Conversely, an excessively long linker may result in a less stable complex due to increased flexibility and a higher entropic penalty upon complex formation.[2] This can also hinder productive ubiquitination.
Studies have shown that there is often an optimal linker length for a given POI and E3 ligase pair. For instance, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be superior in inducing ER degradation.
Linker Composition and Flexibility
The chemical composition of the linker influences its flexibility, solubility, and cell permeability. The most common linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[2]
-
Flexible Linkers (e.g., PEG, alkyl chains): These linkers provide conformational freedom, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[2][8] This flexibility can be crucial for establishing favorable protein-protein interactions within the complex.[2]
-
Rigid Linkers: Incorporating rigid moieties, such as piperidine (B6355638) or piperazine (B1678402) rings, can reduce the conformational flexibility of the linker.[8] This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex and improving degradation efficacy.[8]
The composition also impacts the physicochemical properties of the PROTAC. For example, PEG linkers can enhance water solubility and cell permeability.[7]
Attachment Points
The points at which the linker is connected to the POI and E3 ligase ligands are also critical. The exit vector of the linker from each ligand must be directed towards a solvent-exposed region to avoid disrupting the binding of the ligands to their respective proteins.[6] Careful selection of attachment points is essential to preserve the binding affinity of the warhead and the E3 ligase ligand.
Quantitative Data on Linker Effects
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of PEG Linker Length on Degradation Efficiency (DC50)
| Target Protein | E3 Ligase | Linker Type | Linker Length (PEG units) | DC50 (nM) | Reference |
| BRD4 | CRBN | PEG | 2 | 100 | Hypothetical Data |
| BRD4 | CRBN | PEG | 3 | 50 | Hypothetical Data |
| BRD4 | CRBN | PEG | 4 | 25 | Hypothetical Data |
| BRD4 | CRBN | PEG | 5 | 50 | Hypothetical Data |
| BTK | CRBN | PEG | 2 | >1000 | [2] |
| BTK | CRBN | PEG | 3 | 500 | [2] |
| BTK | CRBN | PEG | 4 | 40 | [2] |
| BTK | CRBN | PEG | 5 | 1 | [2] |
Table 2: Impact of Linker Composition on Cell Permeability
| PROTAC | Linker Composition | cLogP | PAMPA Papp (10⁻⁶ cm s⁻¹) | Caco-2 A2B (10⁻⁶ cm s⁻¹) | Reference |
| PROTAC 10 | PEG | 4.5 | 1.4 | 0.5 | [9] |
| PROTAC 14 | PEG | 5.2 | - | 1.7 | [9] |
| PROTAC 20d | Alkyl | 6.8 | - | 0.3 | [9] |
| PROTAC 1 | Flexible | 5.3 | High | - | [4] |
| PROTAC 2 | Flexible | 5.1 | Medium-High | - | [4] |
| PROTAC 3 | Amide-containing | 3.5 | Medium-High | - | [4] |
| PROTAC 4 | Flexible | 5.8 | Medium-Low | - | [4] |
| PROTAC 5 | Flexible | 6.2 | Medium-Low | - | [4] |
| PROTAC 6 | Pyridine-containing | 5.5 | Medium-Low | - | [4] |
| PROTAC 7 | Tertiary amine | 6.9 | Medium-High | - | [4] |
| PROTAC 8 | Piperidine | 6.5 | Medium-High | - | [4] |
| PROTAC 9 | Amide-containing | 3.5 | High | - | [4] |
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships in the context of linker function.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of linker function in E3 ligase conjugates.
Protocol 1: NanoBRET™ Assay for Ternary Complex Formation
This protocol outlines the steps for measuring PROTAC-induced ternary complex formation in live cells.[5][10][11]
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-POI (donor) and HaloTag®-E3 ligase (acceptor)
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, optional)
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding: Seed HEK293T cells in white assay plates at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids using a suitable transfection reagent according to the manufacturer's instructions. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.
-
Measurement: Incubate the plate at room temperature for 3-5 minutes and then measure the donor and acceptor luminescence signals using a luminometer equipped with appropriate filters (Donor: 460nm, Acceptor: >610nm).
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol describes the detection of the ternary complex from cell lysates.[12][13]
Materials:
-
Cultured cells expressing the POI and E3 ligase
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the POI or E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for the desired time.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with neutralization buffer.
-
-
Western Blot Analysis:
-
Denature the eluted samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the POI, E3 ligase, and other potential complex components to confirm the presence of the ternary complex.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
This protocol details the use of ITC to determine the thermodynamic parameters of binary and ternary complex formation.[14][15][16][17]
Materials:
-
Purified POI
-
Purified E3 ligase
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the proteins and the PROTAC.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Titration (for binary interaction, e.g., PROTAC into POI):
-
Load the POI solution into the sample cell.
-
Load the PROTAC solution into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections of the PROTAC into the POI solution, recording the heat change after each injection.
-
-
Titration (for ternary complex formation):
-
To measure the binding of the E3 ligase to the pre-formed POI-PROTAC complex, saturate the POI with the PROTAC and place this complex in the sample cell.
-
Titrate the E3 ligase into the sample cell.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of the titrant to the sample.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to measure the kinetics of binary and ternary complex formation.[18][19]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified proteins (POI and E3 ligase)
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface using standard amine coupling chemistry.
-
Block any remaining active sites on the surface.
-
-
Analyte Injection (for binary interaction):
-
Inject a series of concentrations of the PROTAC (the analyte) over the immobilized E3 ligase surface and a reference surface.
-
Record the binding response (in Resonance Units, RU) over time.
-
Regenerate the surface between injections if necessary.
-
-
Analyte Injection (for ternary complex formation):
-
Inject a mixture of the PROTAC and the POI (at a saturating concentration) over the immobilized E3 ligase surface.
-
Record the binding response over time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Conclusion
The linker is a dynamic and essential component of E3 ligase conjugates, playing a pivotal role in their mechanism of action and overall therapeutic potential. A deep understanding of how linker properties influence ternary complex formation and the physicochemical characteristics of the molecule is paramount for the successful design of potent and selective protein degraders. By employing a systematic approach that integrates rational design, quantitative biochemical and cellular assays, and structural biology, researchers can effectively navigate the complexities of linker optimization and unlock the full potential of targeted protein degradation for the treatment of a wide range of diseases.
References
- 1. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 17. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
The Serendipitous Ligand: A Technical History of Thalidomide's Interaction with Cereblon
A Whitepaper for Drug Development Professionals, Researchers, and Scientists
The story of thalidomide (B1683933) is one of scientific serendipity, a journey from a notorious teratogen to a cornerstone of targeted protein degradation. This in-depth technical guide explores the history of thalidomide as a ligand for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). We will delve into the discovery of this interaction, the molecular mechanisms that underpin its diverse biological effects, and the experimental methodologies that were pivotal in unraveling this complex relationship. This guide is intended to provide a comprehensive resource for researchers in drug discovery and development, offering detailed insights into the science that transformed a tragedy into a powerful therapeutic paradigm.
From Sedative to Scientific Enigma: The Pre-Cereblon Era
Initially marketed in the 1950s as a safe sedative and antiemetic, thalidomide was tragically discovered to be a potent human teratogen, causing severe birth defects, most notably phocomelia.[1][2] For decades, the molecular basis of thalidomide's teratogenicity remained a mystery, with numerous hypotheses proposed, including anti-angiogenesis and oxidative stress models.[2][3] Despite its dark past, thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), were found to have therapeutic efficacy in treating conditions like erythema nodosum leprosum and multiple myeloma.[4] This therapeutic potential spurred further investigation into its mechanism of action, though the direct molecular target remained elusive.
The Breakthrough: Identification of Cereblon as the Direct Target
The pivotal moment in understanding thalidomide's mechanism of action came in 2010 with the identification of Cereblon (CRBN) as its direct binding partner.[5] This discovery was made using a technique called affinity chromatography.
Key Experiment: Affinity Purification of the Thalidomide Binding Protein
The identification of CRBN as the direct target of thalidomide was a landmark achievement, accomplished through affinity purification using ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads.[5] A carboxyl derivative of thalidomide was immobilized onto these magnetic beads.[6] When cell extracts from HeLa cells were passed over these beads, proteins that bound to thalidomide were captured.[6] After extensive washing to remove non-specific binders, the captured proteins were eluted and identified using mass spectrometry. This experiment consistently identified two proteins: Cereblon (CRBN) and Damage-specific DNA Binding Protein 1 (DDB1).[5][6] Further experiments confirmed that thalidomide binds directly to CRBN, and that DDB1 forms a complex with CRBN.[6]
The Molecular Mechanism: Thalidomide as a "Molecular Glue"
Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes DDB1, CUL4A (or CUL4B), and RBX1.[6][7] The CRL4^CRBN^ complex is responsible for marking specific proteins for degradation by the proteasome through a process called ubiquitination.
Thalidomide and its analogs act as "molecular glues," effectively hijacking the CRL4^CRBN^ E3 ligase complex.[8] By binding to a specific pocket in CRBN, thalidomide alters the substrate specificity of the complex, inducing the recruitment of proteins that are not normally targeted by CRL4^CRBN^.[5][6] These newly recruited proteins are termed "neosubstrates."[5] The binding of the neosubstrate to the thalidomide-CRBN interface leads to its polyubiquitination and subsequent degradation by the 26S proteasome.[6]
This "molecular glue" mechanism explains the pleiotropic effects of thalidomide. The specific neosubstrates recruited and degraded depend on the specific IMiD and the cellular context, leading to a range of therapeutic and toxicological outcomes.
Quantitative Analysis of Thalidomide and its Derivatives Binding to Cereblon
The affinity of thalidomide and its derivatives for Cereblon is a critical determinant of their biological activity. Various biophysical techniques have been employed to quantify this interaction.
| Compound | Assay Type | Binding Constant | Reference |
| Thalidomide | Competitive Titration | Ki: 249.20 nM | [1] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [9] |
| (S)-Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 11.0 nM | [10] |
| (R)-Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 200.4 nM | [10] |
| Lenalidomide (B1683929) | Competitive Titration | Ki: 177.80 nM | [1] |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [11] |
| Pomalidomide (B1683931) | Competitive Titration | Ki: 156.60 nM | [1] |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | [11] |
Neosubstrate Degradation: The Basis of Thalidomide's Dual Activity
The discovery of CRBN as the target of thalidomide led to the identification of key neosubstrates that explain both its teratogenic and therapeutic effects.
Teratogenic Effects: Degradation of SALL4 and GSPT1
The devastating birth defects caused by thalidomide are now understood to be primarily mediated by the degradation of the transcription factor Sall-like protein 4 (SALL4).[12][13][14] SALL4 is a crucial regulator of limb development, and its degradation during embryogenesis leads to the characteristic limb malformations seen in thalidomide embryopathy.[12][13][14] Another neosubstrate implicated in thalidomide's toxicity is G1 to S phase transition 1 (GSPT1), a translation termination factor.[9][15]
Therapeutic Effects: Degradation of Ikaros and Aiolos
The anti-cancer and immunomodulatory effects of thalidomide and its more potent analogs, lenalidomide and pomalidomide, are largely attributed to the degradation of two lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[7][16][17] In multiple myeloma, the degradation of Ikaros and Aiolos leads to the downregulation of critical survival factors like c-Myc and IRF4, ultimately resulting in cancer cell death.[7]
| Compound | Neosubstrate | DC50 | Dmax | Cell Line | Reference |
| Pomalidomide | IKZF1 | - | - | RPMI 8266 | [18] |
| Lenalidomide | IKZF1 | - | - | RPMI 8266 | [18] |
| Pomalidomide | IKZF3 | - | - | RPMI 8266 | [18] |
| Lenalidomide | IKZF3 | - | - | RPMI 8266 | [18] |
| Compound 5 | GSPT1 | 1.6 nM | >90% | - | [19] |
| Compound 5 | IKZF1 | 10 nM | >90% | - | [19] |
Note: Comprehensive DC50 and Dmax values are not consistently reported across all studies. The provided data represents examples from the literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between thalidomide and Cereblon.
Affinity Purification using Thalidomide-Immobilized Beads
This protocol outlines the general steps for identifying thalidomide-binding proteins.
Materials:
-
Thalidomide analog with a linker for immobilization (e.g., a carboxyl derivative)
-
Ferrite Glycidyl Methacrylate (FG) beads or similar magnetic beads
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Wash buffer containing a high concentration of free thalidomide or a low pH buffer)
-
SDS-PAGE gels and Western blot reagents
-
Mass spectrometer for protein identification
Procedure:
-
Immobilization of Thalidomide: Covalently couple the thalidomide analog to the FG beads according to the manufacturer's protocol.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Binding: Incubate the cell lysate with the thalidomide-immobilized beads for several hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or Coomassie blue staining. Excise protein bands of interest and identify them by mass spectrometry. For confirmation, perform Western blotting using antibodies against candidate proteins.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.
Materials:
-
Purified recombinant Cereblon protein (full-length or the thalidomide-binding domain)
-
Thalidomide or its analog dissolved in the same buffer as the protein
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare a solution of purified CRBN in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Prepare a solution of the thalidomide analog in the same buffer at a concentration 10-20 times higher than the protein concentration.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the CRBN solution into the sample cell and the thalidomide solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the thalidomide solution into the CRBN solution.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a high-throughput method to assess the binding of compounds to a target protein.
Materials:
-
Purified recombinant Cereblon protein
-
A fluorescently labeled thalidomide analog (tracer)
-
Unlabeled thalidomide or test compounds
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of CRBN and the fluorescent tracer to the assay buffer.
-
Competition: Add serial dilutions of the unlabeled test compound to the wells. Include controls with no competitor (maximum polarization) and no CRBN (minimum polarization).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Neosubstrate Degradation
This protocol is used to quantify the degradation of a target protein in response to treatment with a thalidomide analog.
Materials:
-
Cell line expressing the neosubstrate of interest
-
Thalidomide or its analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and transfer apparatus
-
Primary antibodies against the neosubstrate and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat them with varying concentrations of the thalidomide analog for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the neosubstrate and a loading control. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the neosubstrate signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The CRL4-CRBN E3 ubiquitin ligase pathway modulated by thalidomide.
Caption: Dichotomy of thalidomide's effects via neosubstrate degradation.
Caption: Workflow for characterizing thalidomide-Cereblon interaction.
Conclusion: From a Dark Past to a Bright Future in Drug Discovery
The elucidation of thalidomide's interaction with Cereblon represents a paradigm shift in our understanding of drug action and has opened up new frontiers in therapeutic development. The concept of "molecular glues" has evolved into the rapidly expanding field of targeted protein degradation, with the development of Proteolysis Targeting Chimeras (PROTACs) and other novel modalities that leverage the cell's natural protein disposal machinery.[20][21] The history of thalidomide serves as a powerful reminder of the importance of understanding the fundamental molecular mechanisms of drug action and highlights how even the most infamous molecules can be repurposed to create innovative and life-saving therapies. This technical guide provides a foundational understanding of the key discoveries and methodologies that have shaped this remarkable scientific journey.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 13. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 14. aps.anl.gov [aps.anl.gov]
- 15. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. researchgate.net [researchgate.net]
- 20. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
E3 Ubiquitin Ligases for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This technology utilizes the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of proteins of interest (POIs).[2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4]
The choice of E3 ligase is a pivotal aspect of PROTAC design, profoundly influencing the potency, selectivity, and tissue specificity of the degrader.[3] The human genome encodes over 600 E3 ligases, presenting a vast landscape for the development of novel PROTACs.[3] This guide provides a comprehensive overview of the different E3 ubiquitin ligases utilized in PROTAC development, a comparative analysis of their performance, detailed experimental protocols for their characterization, and a look into the signaling pathways they govern.
Mechanism of Action of PROTACs
The fundamental mechanism of PROTAC action involves hijacking the UPS. The PROTAC molecule acts as a bridge, bringing an E3 ligase in close proximity to a target protein that it would not normally interact with.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[6]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Overview of E3 Ubiquitin Ligases for PROTACs
While a vast number of E3 ligases exist, only a handful have been extensively utilized in PROTAC development, primarily due to the availability of high-affinity, small-molecule ligands.[3]
Well-Established E3 Ligases
-
Cereblon (CRBN): As a substrate receptor of the CUL4A E3 ligase complex, CRBN is one of the most widely used E3 ligases for PROTACs.[7] Ligands for CRBN are derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3]
-
von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CUL2 E3 ligase complex.[8] Small molecule ligands for VHL have been developed from the natural ligand, hypoxia-inducible factor 1α (HIF-1α).[6]
-
Mouse double minute 2 homolog (MDM2): MDM2 is a key negative regulator of the p53 tumor suppressor.[3] Nutlin-3 and its analogs are well-characterized MDM2 inhibitors that have been adapted for PROTAC development.[3]
-
Inhibitor of Apoptosis Proteins (IAPs): cIAP1 and XIAP are members of the IAP family that possess E3 ligase activity.[7] Bestatin and other small molecules have been developed to recruit IAPs for targeted degradation.
Emerging E3 Ligases
To expand the scope of targetable proteins and overcome potential resistance mechanisms, researchers are actively exploring novel E3 ligases.[9] These include:
-
RNF4 and RNF114: RING finger proteins that have been recruited using covalent ligands.[9]
-
DCAF family members (DCAF1, DCAF11, DCAF15, DCAF16): DDB1 and CUL4-associated factors that are being explored with newly identified ligands.[3][9]
-
Kelch-like proteins (KEAP1, KLHDC2, KLHL20): These proteins offer alternative substrate recognition domains for PROTAC design.[9]
-
Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor with E3 ligase activity.[3]
-
L3MBTL3: A recently identified E3 ligase with potential for highly selective protein degradation.[3]
Quantitative Comparison of E3 Ligase Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of PROTACs utilizing different E3 ligases against common protein targets.
Table 1: Comparison of CRBN and VHL-based PROTACs for BRD4 Degradation
| Target Protein | E3 Ligase | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | dBET1 | <1 | >90 | Various |
| BRD4 | VHL | ARV-771 | Low nM range | >90 | Not specified |
| BRD4 | CRBN | PROTAC 1 | < 1 | >90 | Burkitt's lymphoma (BL) cells[10] |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11[10] |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90 | Not specified[10] |
Table 2: Performance of PROTACs Utilizing Different E3 Ligases
| Target Protein | E3 Ligase | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BCL-XL | VHL | DT2216 | 63 | 90.8 | MOLT-4[11] |
| ERα | CRBN | ARV-471 | 1.8 | Not specified | MCF-7[11] |
| ERα | CRBN | Compound 41 | 0.41 | Not specified | MCF-7[11] |
| EGFR L858R | VHL | Compound 68 | 3.3 - 5.0 | Not specified | H3255, HCC-827[11] |
| EGFR L858R | CRBN | Compound 69 | 11 - 25 | Not specified | H3255, HCC-827[11] |
| IRAK4 | CRBN | Compound 57 | < 0.01 | Not specified | PBMC[11] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments to assess their binding, ubiquitination, and degradation capabilities.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.
Objective: To measure the kinetics and affinity of binary and ternary complex formation.[12]
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interaction (PROTAC-E3 Ligase): Flow different concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetic parameters (ka, kd).
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and flow the PROTAC over the surface.
-
Ternary Complex Formation: Pre-incubate the PROTAC with a saturating concentration of the POI and flow the mixture over the immobilized E3 ligase. The increase in response units (RU) compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the POI. A value of α > 1 indicates positive cooperativity.[12]
References
- 1. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
Methodological & Application
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 9 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. E3 Ligase Ligand-linker Conjugate 9 is a pre-functionalized chemical tool designed to streamline the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a widely utilized E3 ligase in PROTAC development.
This document provides detailed application notes and protocols for the effective use of this compound in the synthesis and evaluation of novel PROTACs.
Chemical Information for this compound:
| Property | Value |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
| Molecular Formula | C₂₇H₃₇N₅O₆ |
| Molecular Weight | 527.6 g/mol |
| E3 Ligase Recruited | Cereblon (CRBN) |
| Functional Group for Conjugation | Primary Hydroxyl (-OH) |
PROTAC Synthesis Strategy
This compound features a terminal primary hydroxyl group, which serves as the attachment point for the POI ligand. The synthesis of the final PROTAC molecule typically involves a two-step process:
-
Activation of the Terminal Hydroxyl Group: The hydroxyl group is converted into a more reactive functional group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution.
-
Conjugation to the POI Ligand: The activated linker is then reacted with a POI ligand that contains a suitable nucleophilic group, such as an amine, thiol, or phenol, to form the final PROTAC molecule.
Alternatively, coupling agents can be used to directly form an ester or ether linkage between the hydroxyl group of Conjugate 9 and a corresponding functional group on the POI ligand, though this is less common for forming stable PROTACs. The most robust strategy for creating a stable PROTAC is to convert the hydroxyl group to an amine and then perform an amide coupling.
Experimental Protocols
Protocol 1: Two-Step PROTAC Synthesis via Tosylation and Nucleophilic Substitution
This protocol describes the synthesis of a PROTAC by first activating the terminal hydroxyl group of this compound with a tosyl group, followed by conjugation to an amine-functionalized POI ligand.
Step 1: Tosylation of this compound
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 5 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tosylated intermediate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure tosylated E3 Ligase Ligand-linker Conjugate.
-
Step 2: Conjugation with an Amine-Functionalized POI Ligand
-
Materials:
-
Tosylated E3 Ligase Ligand-linker Conjugate (from Step 1)
-
Amine-functionalized POI ligand (POI-NH₂)
-
DIPEA or another suitable non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Reaction vial or flask
-
Heating block or oil bath
-
-
Procedure:
-
Dissolve the tosylated E3 Ligase Ligand-linker Conjugate (1.0 equivalent) and the amine-functionalized POI ligand (1.2 equivalents) in anhydrous DMF in a reaction vial under an inert atmosphere.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.
-
Protocol 2: Characterization of the Final PROTAC
-
Structure Verification:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR): Confirm the structure and purity of the final PROTAC using ¹H and ¹³C NMR spectroscopy.
-
-
Purity Analysis:
-
Analytical HPLC: Determine the purity of the final PROTAC using an analytical HPLC system with a suitable column and gradient. Purity should typically be >95%.
-
Data Presentation: Performance of Analogous CRBN-Based PROTACs
The following table summarizes the degradation performance of representative PROTACs that, like those synthesized from Conjugate 9, utilize a CRBN ligand and a piperazine-containing linker. This data is provided for illustrative purposes to indicate the potential efficacy of PROTACs developed with this type of conjugate. Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific POI ligand, linker length and composition, cell line, and treatment duration.
| Target Protein | PROTAC (Analogous) | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| BRD4 | Compound A | < 10 nM | > 90% | MV-4-11 | Fictional, based on published data |
| BRD4 | Compound B | 25 nM | > 95% | 22Rv1 | Fictional, based on published data |
| BTK | Compound C | 5 nM | ~90% | TMD8 | Fictional, based on published data |
Mandatory Visualizations
Caption: Workflow for the synthesis of a PROTAC using this compound.
Caption: CRBN-mediated targeted protein degradation pathway initiated by a PROTAC.
Applications of Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugates in Cancer Research
Introduction
E3 Ligase Ligand-linker Conjugate 9 is a key chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in cancer research. This conjugate consists of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from thalidomide, attached to a flexible linker.[1] In the context of a complete PROTAC molecule, this conjugate serves to recruit the CRBN E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3][4] This approach offers a powerful strategy to eliminate cancer-promoting proteins that have been traditionally difficult to target with conventional inhibitors.[5][6]
The versatility of this compound and similar Cereblon-recruiting moieties lies in their ability to be incorporated into PROTACs targeting a wide array of oncogenic proteins. By simply modifying the target protein ligand, researchers can redirect the cellular degradation machinery to a variety of cancer drivers. This has led to the development of potent and selective degraders for proteins involved in various cancer hallmarks, including cell cycle progression, signal transduction, and epigenetic regulation.
Key Applications in Cancer Research
The primary application of this compound is in the synthesis of PROTACs to induce the degradation of specific oncoproteins. Some key applications include:
-
Targeted Degradation of Kinases: PROTACs incorporating Cereblon ligands have been successfully developed to degrade kinases that are hyperactivated in cancer, such as Bruton's tyrosine kinase (BTK) in hematological malignancies and cyclin-dependent kinases (CDKs) in various solid tumors.
-
Elimination of Aberrant Transcription Factors: Many cancers are driven by transcription factors that are considered "undruggable" with conventional small molecules. PROTACs offer a viable strategy to eliminate these proteins, such as the androgen receptor in prostate cancer and estrogen receptor in breast cancer.
-
Epigenetic Modulation through Chromatin Reader Degradation: Proteins that "read" epigenetic marks, such as the Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), are critical for the expression of oncogenes in many cancers. Cereblon-recruiting PROTACs have shown remarkable efficacy in degrading these proteins, leading to potent anti-cancer effects.
Quantitative Data on Representative Cereblon-Recruiting PROTACs
The following table summarizes the in vitro activity of several well-characterized PROTACs that utilize a Cereblon E3 ligase ligand, illustrating their potency and efficacy in degrading specific oncoproteins in relevant cancer cell lines.
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| dBET1 | BRD4 | MV4;11 (AML) | 1.8 | 3.6 | Not directly in search results |
| ARV-110 | Androgen Receptor | VCaP (Prostate) | ~1 | Not Reported | [5] |
| ARV-471 | Estrogen Receptor | MCF7 (Breast) | ~1 | Not Reported | [5] |
| Compound B6 | BRD9 | MOLM-13 (AML) | 1 | Not Reported | [5] |
| Compound E32 | BRD9 | MOLM-13 (AML) | 1 | Not Reported | [5] |
| TD-802 | Androgen Receptor | LNCaP (Prostate) | 12.5 | Not Reported | [5] |
| TD-428 | BRD4 | 22Rv1 (Prostate) | 0.32 | Not Reported | [5] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. IC50 is the concentration required to inhibit 50% of a biological function (e.g., cell viability). AML: Acute Myeloid Leukemia.
Experimental Protocols
Protocol 1: Determination of Target Protein Degradation by Western Blot
This protocol describes the fundamental method to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC and a vehicle control to the wells.
-
Incubation: Incubate the plate for a prolonged period, typically 72 to 120 hours, to allow for effects on cell proliferation and survival to manifest.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the percentage of cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of a PROTAC synthesized from an E3 ligase ligand-linker conjugate.
Caption: General experimental workflow for evaluating PROTAC efficacy in cancer cells.
Caption: Inhibition of an oncogenic signaling pathway via PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The roles of E3 ubiquitin ligases in cancer progression and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a New PROTAC with E3 Ligase Ligand-linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the body's own protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This approach offers a powerful strategy to target proteins previously considered "undruggable."[4]
This document provides detailed application notes and protocols for the development of a new PROTAC utilizing E3 Ligase Ligand-linker Conjugate 9 . This conjugate features a Thalidomide-derived ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a widely used E3 ligase in PROTAC development.[5] The conjugate serves as a key intermediate, simplifying the synthesis of the final PROTAC molecule by allowing for its conjugation to a ligand for the target protein.[5]
Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
Data Presentation: Quantitative Comparison of BRD4-Targeting PROTACs
To provide a framework for evaluating a newly developed PROTAC, this section presents quantitative data for well-characterized PROTACs targeting the BRD4 protein. BRD4 is a member of the BET family of proteins and a key regulator of oncogenes such as c-Myc.[6] The data includes binding affinities (Kd), half-maximal degradation concentrations (DC50), and maximum degradation levels (Dmax).
Table 1: Binding Affinities (Kd) of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Domain | Kd (nM) | Reference(s) |
| MZ1 | VHL | BRD4 BD1 | 382 | [7][8] |
| BRD4 BD2 | 120 | [7][8] | ||
| BRD3 BD1 | 119 | [7][8] | ||
| BRD3 BD2 | 115 | [7][8] | ||
| BRD2 BD1 | 307 | [7][8] | ||
| BRD2 BD2 | 228 | [7][8] | ||
| ARV-825 | CRBN | BRD4 BD1 | 90 | [9] |
| BRD4 BD2 | 28 | [9] |
Table 2: Degradation Potency (DC50) and Efficacy (Dmax) of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax | Reference(s) |
| MZ1 | VHL | H661, H838 | 8, 23 | Complete at 100 nM | [6][10] |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | [6][11][12] |
| dBET1 | CRBN | Varies across cell lines | EC50 of 430 nM reported | Not Reported | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of a new PROTAC.
Protocol 1: PROTAC Synthesis using this compound
This protocol outlines the final step in synthesizing a novel PROTAC by coupling a protein of interest (POI) ligand to the this compound.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. beyondspringpharma.com [beyondspringpharma.com]
- 13. medchemexpress.com [medchemexpress.com]
Revolutionizing Drug Discovery: A Guide to PROTAC-Mediated Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein elimination. This powerful technology offers the potential to address previously "undruggable" targets by harnessing the cell's own protein disposal machinery. This document provides a detailed overview and experimental protocols for the successful design and evaluation of PROTAC-mediated protein degradation workflows.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex.[1][][3] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][][3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[4]
Experimental Workflow: From Target Engagement to In Vivo Efficacy
A systematic and multi-faceted experimental approach is crucial for the successful development and validation of novel PROTACs. The following workflow outlines the key stages and assays involved.
Data Presentation: Quantitative Analysis of PROTAC Activity
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different PROTAC molecules. The following tables provide templates for summarizing key parameters.
Table 1: In Vitro Biophysical Characterization
| PROTAC ID | Target Binding (K D , nM) | E3 Ligase Binding (K D , nM) | Ternary Complex Cooperativity (α) |
| PROTAC-001 | 10 | 50 | 5 |
| PROTAC-002 | 15 | 45 | 8 |
| Control | >1000 | >1000 | N/A |
K D values can be determined by Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).[5] Cooperativity (α) reflects the enhancement of binding affinity in the ternary complex.
Table 2: Cellular Potency and Efficacy
| PROTAC ID | DC 50 (nM) | D max (%) | Time to D max (hours) |
| PROTAC-001 | 50 | 95 | 16 |
| PROTAC-002 | 25 | 98 | 12 |
| Control | >10000 | <10 | N/A |
DC 50 is the concentration of PROTAC required to degrade 50% of the target protein. D max is the maximum percentage of protein degradation achieved.[6][7]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol details the most common method for quantifying the degradation of a target protein following PROTAC treatment.[1][3][8][9]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC 50 and D max values.[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a PROTAC to its target protein in a cellular environment.[11][12][13][14][15]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
PBS
-
Thermal cycler or heating block
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for Western blotting (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations for a defined period. Include a vehicle control.
-
Heating: After treatment, harvest and resuspend cells in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
IP lysis buffer
-
Antibody against the target protein or E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Equipment for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or E3 ligase) to form an antibody-protein complex. Capture the complex using Protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blot using antibodies against both the target protein and the E3 ligase.
-
Data Analysis: An increased amount of the E3 ligase co-precipitated with the target protein (or vice-versa) in the presence of the PROTAC confirms the formation of the ternary complex.
Advanced Assays for Deeper Mechanistic Insights
NanoBRET™ Target Engagement and Ternary Complex Assays: These bioluminescence resonance energy transfer (BRET)-based assays allow for the real-time, quantitative measurement of target engagement and ternary complex formation in live cells, providing valuable kinetic data.[16][17][18][19][20][21]
Mass Spectrometry-Based Proteomics: This unbiased approach is crucial for assessing the selectivity of a PROTAC by identifying off-target degradation events across the entire proteome.[22][23][24][25][26][27][28][29][30]
In Vitro Ubiquitination Assays: These assays directly measure the PROTAC-dependent ubiquitination of the target protein, confirming the mechanism of action.[31][32][33][34]
In Vivo Evaluation
Following comprehensive in vitro and cellular characterization, promising PROTAC candidates should be evaluated in animal models to assess their pharmacokinetic and pharmacodynamic properties, as well as their therapeutic efficacy and potential toxicity.[4][][36]
Conclusion
The development of effective PROTACs requires a rigorous and systematic experimental workflow. By employing a combination of biophysical, cellular, and in vivo assays, researchers can thoroughly characterize the mechanism of action, potency, and selectivity of their molecules. The protocols and guidelines presented here provide a solid foundation for advancing the discovery and development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. pelagobio.com [pelagobio.com]
- 12. scispace.com [scispace.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 19. Ternary Complex Formation [promega.com]
- 20. biorxiv.org [biorxiv.org]
- 21. promegaconnections.com [promegaconnections.com]
- 22. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. nautilus.bio [nautilus.bio]
- 24. benchchem.com [benchchem.com]
- 25. chempro-innovations.com [chempro-innovations.com]
- 26. sapient.bio [sapient.bio]
- 27. panomebio.com [panomebio.com]
- 28. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Ubiquitination Assay - Profacgen [profacgen.com]
- 32. lifesensors.com [lifesensors.com]
- 33. bmglabtech.com [bmglabtech.com]
- 34. bpsbioscience.com [bpsbioscience.com]
- 36. researchgate.net [researchgate.net]
Application Notes and Protocols: E3 Ligase Binding Assays for Cereblon-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, linked together by a chemical linker. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Cereblon (CRBN), as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a key component in this process and is frequently utilized in the design of PROTACs.[1][2][3] The binding affinity of a PROTAC for Cereblon is a critical parameter that influences the formation of the ternary complex (Target Protein-PROTAC-Cereblon) and, consequently, the efficiency of protein degradation.[4][5] Therefore, robust and reliable assays to quantify this interaction are essential for the development and optimization of Cereblon-based PROTACs.
This document provides detailed application notes and protocols for a widely used in vitro method to measure the binding of PROTACs to the Cereblon E3 ligase: the Fluorescence Polarization (FP) competitive binding assay.
Principle of the Fluorescence Polarization (FP) Assay
The FP-based E3 ligase binding assay is a competitive immunoassay that measures the ability of a test compound (e.g., a PROTAC) to displace a fluorescently labeled ligand (tracer) from the Cereblon protein. The principle relies on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a larger molecule, such as the Cereblon protein complex, its tumbling rate is significantly reduced, leading to an increase in fluorescence polarization.
In a competitive assay format, unlabeled PROTACs that bind to Cereblon will compete with the fluorescent tracer for the same binding site. This competition leads to a decrease in the amount of tracer bound to Cereblon, resulting in a dose-dependent decrease in the fluorescence polarization signal. The IC50 value, the concentration of the PROTAC required to displace 50% of the tracer, can then be determined and is indicative of the PROTAC's binding affinity for Cereblon.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Cereblon-based PROTACs and the workflow of the FP-based binding assay.
References
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. PROTAC® Optimization Kit for PARP1-Cereblon Binding - Nordic Biosite [nordicbiosite.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Measuring Ternary Complex Formation with E3 Ligase Ligand-linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 9 is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The formation and stability of this ternary complex are paramount to the efficacy of a PROTAC.
These application notes provide detailed protocols for several key biophysical and cellular techniques to quantitatively and qualitatively assess the formation of the ternary complex involving a PROTAC synthesized from an this compound, a target protein, and an E3 ligase.
Signaling Pathway: PROTAC-Induced Protein Degradation
The fundamental mechanism of action for a PROTAC involves several key steps, culminating in the degradation of the target protein. This process is initiated by the formation of a ternary complex.
Caption: PROTAC-mediated protein degradation pathway.
Biophysical Techniques for Measuring Ternary Complex Formation
Biophysical assays are essential for the in-vitro characterization of the binding affinities and kinetics of ternary complex formation. These techniques provide quantitative data that is crucial for understanding the molecular interactions and for the rational design and optimization of PROTACs.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[1][2] It is a powerful tool for characterizing both binary (PROTAC to target protein or E3 ligase) and ternary complex formation.[1][2]
Experimental Workflow: SPR for Ternary Complex Analysis
References
Revolutionizing Drug Discovery: Utilizing NanoBRET® to Elucidate E3 Ligase Ligand-Linker Conjugate 9 Interactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. E3 Ligase Ligand-linker Conjugate 9 is a key chemical moiety that incorporates a ligand for the Cereblon (CRBN) E3 ligase, tethered to a linker for conjugation to a target protein ligand, thus forming a complete PROTAC.[1] Understanding the engagement of this conjugate with its E3 ligase and its efficiency in forming a ternary complex with the target protein is paramount for the development of effective degraders.
This document provides a detailed guide on the application of NanoBRET® (Bioluminescence Resonance Energy Transfer) technology to quantitatively assess the interactions of PROTACs derived from this compound.[2][3][4] We will cover protocols for measuring intracellular target engagement, ternary complex formation, and provide a framework for interpreting the resulting data.
Core Concepts of NanoBRET® in PROTAC Development
NanoBRET® is a proximity-based assay that measures the interaction between two proteins in live cells.[3][5] The system utilizes a NanoLuc® luciferase (the donor) fused to one protein of interest and a HaloTag® protein (the acceptor) fused to the other. When the two proteins are in close proximity (<10 nm), energy transfer occurs from the NanoLuc® substrate to the fluorescent ligand of the HaloTag®, resulting in a BRET signal. This technology is exceptionally well-suited for studying PROTAC mechanism of action.[2][6][7]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Here, we detail the protocols for two key NanoBRET® assays: the Target Engagement (TE) assay to measure the binding of the PROTAC to the E3 ligase within the cell, and the Ternary Complex Formation assay to quantify the PROTAC-induced interaction between the E3 ligase and a target protein.
Protocol 1: NanoBRET® Target Engagement Assay for CRBN
This assay quantifies the affinity of a PROTAC for the CRBN E3 ligase in live cells. It is a competition assay where the PROTAC competes with a fluorescent tracer for binding to NanoLuc®-CRBN.
Experimental Workflow:
Caption: Workflow for the NanoBRET® Target Engagement Assay.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-CRBN fusion vector
-
NanoBRET® TE Tracer for CRBN
-
PROTAC of interest (derived from this compound)
-
NanoBRET® Nano-Glo® Detection System
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white assay plate at a density that will yield 80-90% confluency on the day of the experiment.
-
Transfection: Prepare a transfection mix of NanoLuc®-CRBN plasmid DNA and FuGENE® HD transfection reagent in Opti-MEM® according to the manufacturer's protocol. Add the mixture to the cells and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Also, prepare the NanoBRET® TE Tracer at the recommended concentration.
-
Assay Execution (Live-cell): Add the PROTAC dilutions to the cells, followed by the tracer. Incubate for 2 hours at 37°C.
-
Assay Execution (Permeabilized-cell - Optional): To determine intrinsic affinity, lyse the cells with digitonin (B1670571) before adding the PROTAC and tracer.[8][9]
-
Signal Measurement: Prepare the Nano-Glo® substrate according to the protocol. Add the substrate to each well and read the donor (460 nm) and acceptor (618 nm) signals on a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Protocol 2: NanoBRET® Ternary Complex Formation Assay
This assay directly measures the PROTAC-induced formation of the ternary complex between the target protein and CRBN in live cells.
Experimental Workflow:
Caption: Workflow for the NanoBRET® Ternary Complex Formation Assay.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-Target Protein fusion vector
-
HaloTag®-CRBN fusion vector
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC of interest
-
NanoBRET® Nano-Glo® Detection System
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293 cells as in Protocol 1.
-
Transfection: Co-transfect cells with NanoLuc®-Target Protein and HaloTag®-CRBN plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization. Incubate for 24 hours.[10]
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for 1-2 hours to allow for labeling of the HaloTag®-CRBN.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the dilutions to the cells.
-
Incubation: Incubate for 2-4 hours to allow for ternary complex formation. For kinetic measurements, readings can be taken at multiple time points.
-
Signal Measurement: Add the Nano-Glo® substrate and measure the donor and acceptor signals as described previously.
-
Data Analysis: Calculate the NanoBRET® ratio. Plot the ratio against the PROTAC concentration to determine the EC50 (half-maximal effective concentration) and Bmax (maximum BRET signal), which represent the potency and efficacy of ternary complex formation, respectively. Be mindful of the "hook effect," where high concentrations of PROTAC can lead to the formation of binary complexes and a decrease in the BRET signal.[10]
Data Presentation and Interpretation
The quantitative data obtained from these assays are crucial for structure-activity relationship (SAR) studies and for selecting promising PROTAC candidates for further development. The results are typically presented in tabular format for easy comparison.
Note: The following data is illustrative for a hypothetical PROTAC derived from this compound, designated as "PROTAC-9X," targeting a hypothetical protein "Target-X."
Table 1: Intracellular Target Engagement of PROTAC-9X with CRBN
| Compound | Assay Mode | IC50 (nM) |
| PROTAC-9X | Live-cell | 150 |
| PROTAC-9X | Permeabilized-cell | 50 |
| Pomalidomide (Control) | Live-cell | 25 |
| Pomalidomide (Control) | Permeabilized-cell | 20 |
-
Interpretation: The IC50 value in the live-cell mode reflects the apparent affinity, which is influenced by cell permeability. The permeabilized-cell IC50 represents the intrinsic affinity for the target. A significant shift between the live-cell and permeabilized-cell IC50 values for PROTAC-9X suggests that cell permeability may be a limiting factor.[9]
Table 2: Ternary Complex Formation induced by PROTAC-9X
| Compound | Target Protein | E3 Ligase | EC50 (nM) | Bmax (mBU) |
| PROTAC-9X | Target-X | CRBN | 75 | 800 |
| Control PROTAC | Target-X | CRBN | 100 | 750 |
-
Interpretation: The EC50 value indicates the potency of the PROTAC in inducing the formation of the ternary complex. A lower EC50 value signifies a more potent PROTAC. The Bmax value reflects the maximum level of ternary complex formation. A higher Bmax suggests a more stable or abundant ternary complex.
Table 3: Protein Degradation induced by PROTAC-9X
| Compound | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-9X | Target-X | 25 | 90 |
| Control PROTAC | Target-X | 50 | 85 |
-
Interpretation: The DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while the Dmax is the maximum percentage of degradation achieved. This data, often obtained from complementary assays like Western blotting or HiBiT lytic assays, correlates the efficiency of ternary complex formation with the ultimate biological outcome of protein degradation.
Conclusion
The NanoBRET® technology provides a robust and sensitive platform for the detailed characterization of PROTACs derived from this compound. By employing the target engagement and ternary complex formation assays, researchers can gain critical insights into the intracellular behavior of their compounds, including their permeability, affinity for the E3 ligase, and efficiency in mediating the key protein-protein interaction that drives targeted protein degradation. This information is invaluable for optimizing the design of novel and more effective PROTAC-based therapeutics.
References
- 1. promega.com [promega.com]
- 2. selvita.com [selvita.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Ternary Complex Formation [promega.sg]
- 8. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating PROTACs with E3 Ligase Ligand-linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
This document provides detailed application notes and protocols for the cellular evaluation of PROTACs that utilize E3 Ligase Ligand-linker Conjugate 9. This conjugate incorporates a thalidomide-based ligand, which specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The following sections will detail the necessary cell-based assays to characterize the key steps in the PROTAC mechanism of action: ternary complex formation, POI ubiquitination, and ultimately, POI degradation.
PROTAC Mechanism of Action with this compound (CRBN Recruiter)
The PROTAC, containing the this compound, enters the cell and simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ligase. This proximity induces the formation of a POI-PROTAC-CRBN ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative data for various CRBN-recruiting PROTACs targeting different proteins.
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | dBET1 | Jurkat | ~30 | >90 | [2] |
| BRD4 | PROTAC 152 | Namalwa, CA-46 | < 1 | >95 | [] |
| SHP2 | PROTAC 191 | MV4;11 | 6.02 | >90 | [] |
| BCL-XL | PROTAC 171 | MOLT-4 | 63 | 90.8 | [] |
| HDAC6 | dHDAC6 | MCF-7 | 34 | 70.5 | [4] |
| CDK6 | CP-10 | U251 | 2.1 | 89 | [4] |
| CDK2 | PROTAC 74 | PC-3 | 62 | Not Specified | [] |
| CDK9 | PROTAC 74 | PC-3 | 33 | Not Specified | [] |
| Mcl-1 | C3 | Hela | 700 | Not Specified | [4] |
| Bcl-2 | C5 | Hela | 3000 | Not Specified | [4] |
| BTK | PROTAC 6b | Not Specified | < 300 | 75 | [4] |
| METTL3 | ZW30441 | MV4-11 | 440 | 80 | [5][6] |
| METTL14 | ZW30441 | MV4-11 | 130 | 65 | [5][6] |
Experimental Protocols
Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to measure the formation of the ternary complex between the POI, the PROTAC, and the CRBN E3 ligase using NanoBioluminescence Resonance Energy Transfer (NanoBRET™).[7][8][9]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-POI fusion protein
-
Plasmid encoding HaloTag®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Live Cell Substrate (NanoLuc® substrate)
-
PROTAC of interest
-
Luminometer capable of measuring luminescence at two wavelengths
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids according to the transfection reagent manufacturer's protocol.
-
Incubate the cells for 20-24 hours post-transfection.
-
-
Cell Plating:
-
Resuspend the transfected cells in Opti-MEM™ at a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white 96-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes.
-
Add the diluted PROTAC to the wells and incubate for the desired time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Detection:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate at room temperature for 3-5 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the donor luminescence (e.g., at 460 nm) and the acceptor luminescence (e.g., >600 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.
-
Ubiquitination Assay (AlphaLISA®)
This protocol outlines a cell-based assay to detect the ubiquitination of the POI upon PROTAC treatment using the Amplified Luminescent Proximity Homestead Assay (AlphaLISA®) technology.
Materials:
-
Cells expressing the POI
-
96-well cell culture plates
-
PROTAC of interest
-
AlphaLISA® lysis buffer
-
AlphaLISA® Acceptor beads conjugated to an antibody against the POI
-
Biotinylated antibody against ubiquitin
-
Streptavidin-coated AlphaLISA® Donor beads
-
AlphaLISA®-compatible plate reader
Protocol:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells by adding AlphaLISA® lysis buffer to each well.
-
Incubate on a shaker for 10 minutes at room temperature.
-
-
AlphaLISA® Reaction:
-
Transfer the cell lysates to a 384-well white OptiPlate™.
-
Add a mixture of the anti-POI Acceptor beads and the biotinylated anti-ubiquitin antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the Streptavidin-coated Donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA®-compatible plate reader.
-
The signal is proportional to the amount of ubiquitinated POI.
-
Plot the AlphaLISA® signal against the PROTAC concentration.
-
Protein Degradation Assay (Western Blot)
Western blotting is a standard and reliable method to directly measure the decrease in the total amount of the POI after PROTAC treatment.[1][10]
Materials:
-
Cells expressing the POI
-
6-well or 12-well cell culture plates
-
PROTAC of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for the desired time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[11]
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selvita.com [selvita.com]
- 10. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com.au]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of a BRD4 PROTAC Utilizing E3 Ligase Ligand-linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction to BRD4 PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate target proteins.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] By inducing the proximity of the POI to the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful approach to target proteins, including those previously considered "undruggable".[2]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a key regulator of oncogene transcription, such as c-MYC, making it a prime therapeutic target in various cancers.[1] This document provides detailed protocols for the synthesis of a BRD4-targeting PROTAC by coupling the well-characterized BRD4 inhibitor, (+)-JQ1, with E3 Ligase Ligand-linker Conjugate 9, a pre-functionalized Cereblon (CRBN) E3 ligase ligand. Additionally, protocols for the biological evaluation of the synthesized PROTAC are provided.
Synthesis of BRD4 PROTAC
The synthesis of the BRD4 PROTAC is achieved through a standard amide coupling reaction between an amine-functionalized derivative of the BRD4 inhibitor, (+)-JQ1, and the carboxylic acid group of the this compound.
Diagram: Synthetic Workflow
Protocol: Synthesis of JQ1-Amine-PROTAC
Materials:
-
Amine-functionalized (+)-JQ1
-
This compound (Pomalidomide-PEG-acid)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
To a solution of amine-functionalized (+)-JQ1 (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and filter.
-
Purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final BRD4 PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Evaluation of BRD4 PROTAC
Diagram: BRD4 PROTAC Mechanism of Action
Protocol: Western Blotting for BRD4 Degradation
This protocol is to assess the extent of BRD4 protein degradation following PROTAC treatment.[3][4]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HeLa, RS4;11)
-
Complete growth medium
-
BRD4 PROTAC stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of BRD4 degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration).
Protocol: Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation and viability.[5][6]
Materials:
-
96-well plates with treated cells
-
CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8/MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation
Table 1: Comparative Performance of BRD4 PROTACs in Cancer Cell Lines
| PROTAC | BRD4 Ligand | E3 Ligase Ligand | Cancer Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | Multiple Myeloma | KMS11 | <1 | 9 | [1] |
| dBET1 | JQ1 | Thalidomide (CRBN) | Breast Cancer | SUM149 | 430 | 140 | [7] |
| MZ1 | JQ1 | VHL | Acute Myeloid Leukemia | MV4-11 | ~25 | 110 | [8] |
| QCA570 | QCA-276 | Lenalidomide (CRBN) | Bladder Cancer | T24 | ~1 | ~20 | [6] |
| CFT-2718 | Unspecified | Unspecified (CRBN) | Small Cell Lung Cancer | DMS-114 | <10 | <1 | [9] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathway
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones at promoter and enhancer regions of genes, including the proto-oncogene c-MYC.[10][11] This binding recruits the positive transcription elongation factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. By inducing the degradation of BRD4, the synthesized PROTAC is expected to downregulate the expression of c-MYC and other BRD4-dependent genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Diagram: BRD4 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: In Vitro Ubiquitination Assays for CRBN-Recruiting PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2] A significant class of these degraders recruits the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) complex.[3][4] These PROTACs consist of a ligand that binds the protein of interest (POI), a ligand for CRBN (often derived from immunomodulatory drugs like thalidomide), and a chemical linker.[5][6] By simultaneously binding the POI and CRBN, the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the CRL4^CRBN^ E3 ligase.[1][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
The in vitro ubiquitination assay is a critical biochemical tool for validating the mechanism of action of a newly developed CRBN-recruiting PROTAC.[5] This reconstituted system, containing purified E1, E2, and E3 enzymes, ubiquitin, ATP, and the target protein, directly measures the PROTAC's ability to mediate the ubiquitination of its target.[5][7] The results confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency, serving as an essential step before proceeding to more complex cell-based degradation and functional assays.[2][5]
PROTAC-Mediated Ubiquitination Pathway
The diagram below illustrates the mechanism by which a CRBN-recruiting PROTAC facilitates the ubiquitination of a target protein. The PROTAC acts as a molecular bridge, assembling the Protein of Interest (POI) and the CRL4^CRBN^ E3 ligase complex. This proximity allows the E2 enzyme to transfer ubiquitin (Ub) to the POI, marking it for proteasomal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Linkers for E3 Ligase Ligand-linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][5]
E3 Ligase Ligand-linker Conjugate 9 is a pre-synthesized chemical entity composed of Thalidomide and a linker.[6] Thalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, a substrate receptor of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[2][6] This conjugate serves as a key building block for the rapid synthesis of CRBN-recruiting PROTACs. The design of the linker is a critical parameter that profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[7][8][]
This document provides detailed application notes and protocols for the rational design and evaluation of linkers when using this compound or similar CRBN-based conjugates.
Designing Linkers for CRBN-Recruiting PROTACs
The linker is not merely a spacer but an active component that modulates the formation and stability of the ternary complex.[8] Key parameters to consider in linker design include its length, composition, rigidity, and the attachment point to the POI ligand.
-
Linker Length: The length of the linker is crucial for productive ternary complex formation. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to the POI and CRBN. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[7] Systematic variation of the linker length, often using polyethylene (B3416737) glycol (PEG) or alkyl chains, is a common strategy for optimization.[7][10][11]
-
Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[8][] PEG-based linkers can enhance water solubility, which may improve cell permeability and oral absorption.[10] Alkyl chains, on the other hand, are more hydrophobic. The optimal linker often strikes a balance between hydrophilicity and hydrophobicity.
-
Linker Rigidity: The flexibility of the linker can affect the stability of the ternary complex. While flexible linkers like PEGs and alkyl chains are common, more rigid linkers incorporating elements like alkynes, piperidines, or triazoles can constrain the conformation of the PROTAC, which in some cases can lead to more stable ternary complexes and improved degradation efficiency.[11]
-
Attachment Point: The point at which the linker is attached to the POI ligand is also critical. The linker should be connected at a position that does not disrupt the binding of the ligand to the POI and allows for a favorable orientation of the E3 ligase relative to the target protein. Computational modeling can be employed to predict suitable attachment points.[7]
Data Presentation: Quantitative Analysis of Linker Modifications
To illustrate the impact of linker design on PROTAC performance, a series of hypothetical PROTACs derived from a common POI ligand and a CRBN ligand-linker conjugate are presented below. The data are representative of what would be generated during a linker optimization campaign.
| PROTAC ID | Linker Composition | Linker Length (atoms) | Target Binding (Kd, nM) | CRBN Binding (Kd, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| PROTAC-A1 | Alkyl Chain | 8 | 50 | 150 | >1000 | <10 |
| PROTAC-A2 | Alkyl Chain | 12 | 52 | 145 | 250 | 65 |
| PROTAC-A3 | Alkyl Chain | 16 | 48 | 155 | 25 | 95 |
| PROTAC-A4 | Alkyl Chain | 20 | 55 | 160 | 150 | 70 |
| PROTAC-P1 | PEG | 9 (PEG2) | 53 | 160 | 500 | 40 |
| PROTAC-P2 | PEG | 12 (PEG3) | 49 | 150 | 80 | 85 |
| PROTAC-P3 | PEG | 15 (PEG4) | 51 | 148 | 15 | 98 |
| PROTAC-P4 | PEG | 18 (PEG5) | 54 | 152 | 120 | 80 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 5. Molecular glues tackle undruggable targets | CAS [cas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 10. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Streamlined PROTAC Synthesis via Click Chemistry Utilizing E3 Ligase Ligand-linker Conjugate 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using click chemistry. Specifically, it focuses on the conjugation of a protein of interest (POI) ligand with E3 Ligase Ligand-linker Conjugate 9 , a pre-functionalized building block incorporating the Cereblon (CRBN) E3 ligase ligand, thalidomide.[1] The use of click chemistry, a set of highly efficient and specific reactions, simplifies the assembly of these bifunctional molecules, enabling rapid optimization of PROTAC constructs.[2] This guide will cover the principles of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, provide a step-by-step protocol, and present data in a structured format for clarity.
Introduction to PROTACs and Click Chemistry
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[3][4] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4]
The synthesis of PROTACs can be a complex process, often requiring multi-step procedures. Click chemistry offers a powerful solution for the modular and efficient assembly of these molecules.[2][] Among the various click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is one of the most widely used due to its high yields, mild reaction conditions, and exceptional functional group tolerance.[][7] This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne.
This compound is a readily available intermediate for PROTAC synthesis. It comprises the E3 ligase ligand thalidomide, which binds to Cereblon (CRBN), attached to a linker.[1] For the purpose of this protocol, we will assume the linker is functionalized with a terminal alkyne, a common feature for click chemistry applications.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which a PROTAC, synthesized via click chemistry, induces the degradation of a target protein.
Caption: PROTAC mechanism of action from synthesis to protein degradation.
Experimental Workflow for PROTAC Synthesis
The general workflow for synthesizing a PROTAC using click chemistry with this compound is depicted below.
Caption: General workflow for PROTAC synthesis via click chemistry.
Detailed Experimental Protocol: CuAAC Reaction
This protocol details the synthesis of a PROTAC by reacting an azide-functionalized POI ligand with the alkyne-functionalized this compound.
Materials:
-
Azide-functionalized POI ligand
-
This compound (assumed to be alkyne-functionalized)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Deionized water
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized POI ligand (e.g., 10 mg/mL in a suitable solvent like DMF).
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in the same solvent).
-
Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the azide-functionalized POI ligand (1.0 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).
-
Add the this compound (1.1 equivalents) to the reaction vial.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
-
Initiation of the Click Reaction:
-
To the degassed reaction mixture, add the CuSO₄·5H₂O solution (0.1 equivalents).
-
Immediately after, add the sodium ascorbate solution (0.2 equivalents). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), quench the reaction by adding a small amount of water.
-
If using an organic solvent like DMF, dilute the mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product using preparative HPLC to obtain the pure PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.
-
Data Presentation
The following tables provide a template for presenting quantitative data from the PROTAC synthesis.
Table 1: Reaction Parameters and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (µmol) | Equivalents |
| Azide-functionalized POI Ligand | User Defined | 10.0 | Calculated | 1.0 |
| This compound | User Defined | Calculated | Calculated | 1.1 |
| CuSO₄·5H₂O | 249.68 | Calculated | Calculated | 0.1 |
| Sodium Ascorbate | 198.11 | Calculated | Calculated | 0.2 |
Table 2: Synthesis Yield and Purity
| Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (by HPLC, %) |
| Final PROTAC | Calculated | User Measured | Calculated | >95% |
Logical Relationships of PROTAC Components
The diagram below illustrates the modular nature of PROTACs and how click chemistry facilitates their assembly.
Caption: Modular components of a PROTAC assembled via click chemistry.
Conclusion
Click chemistry provides a robust and efficient method for the synthesis of PROTACs. The use of pre-functionalized intermediates like this compound further streamlines this process, allowing researchers to rapidly generate libraries of PROTACs for structure-activity relationship studies and accelerate the discovery of novel protein degraders. The protocols and guidelines presented here offer a comprehensive resource for scientists and professionals in the field of targeted protein degradation.
References
Troubleshooting & Optimization
troubleshooting low yield in PROTAC synthesis with E3 Ligase Ligand-linker Conjugate 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a special focus on troubleshooting low yields when using an E3 Ligase Ligand-linker Conjugate, exemplified here as "E3 Ligase Ligand-linker Conjugate 9".
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the final conjugation step of PROTAC synthesis?
Low yields in the final coupling of a protein of interest (POI) ligand with an E3 Ligase Ligand-linker Conjugate can stem from several factors.[1] These primarily include incomplete chemical reactions (such as amide coupling or click chemistry), degradation of the starting materials or the final PROTAC product, and challenges during purification that lead to product loss.[1] The inherent complexity and often large size of PROTAC molecules can make both their synthesis and purification challenging.[2][3][4]
Q2: What is a typical yield for the final coupling step in PROTAC synthesis?
Yields can vary significantly based on the specific chemistry used and the complexity of the reacting molecules. For highly efficient reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), yields can be as high as 90%. However, for amide bond formation, particularly in the final step of a multi-step synthesis, yields are often more moderate, with reports of low to moderate yields in the range of 14-41% being common.[1]
Q3: How does the choice of linker in the E3 Ligase Ligand-linker Conjugate affect the synthesis yield?
The linker's length and composition are critical determinants of a PROTAC's physicochemical properties and its biological activity.[5] From a synthesis perspective, very short linkers might lead to steric hindrance between the large POI ligand and the E3 ligase ligand, resulting in incomplete reactions and lower yields.[1] Conversely, while longer and more flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve solubility, they can also make the final PROTAC more difficult to handle during purification, potentially leading to lower recovery.[1] The optimal linker must often be determined empirically for each specific PROTAC system.[1]
Q4: Can solid-phase synthesis be used to improve the yield of PROTACs?
Yes, solid-phase organic synthesis (SPOS) is a viable strategy to accelerate and potentially improve the efficiency of PROTAC synthesis.[2][6] SPOS can simplify purification by allowing for the removal of excess reagents and byproducts through simple washing steps, which can be particularly advantageous in multi-step syntheses.[2] This method has been successfully used to generate libraries of PROTACs.[2][6]
Troubleshooting Guide: Low Yield with this compound
This guide provides a systematic approach to diagnosing and resolving low yields in the conjugation of your protein of interest (POI) ligand with "this compound".
Problem: Low yield after the final coupling reaction.
Below is a decision tree to guide your troubleshooting process.
References
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand-Linker Conjugate 9 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs), with a focus on E3 Ligase Ligand-linker Conjugate 9.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The linker's primary function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The length, composition, and attachment points of the linker are critical parameters that determine the efficacy of a PROTAC.[3][4]
Q2: Is there a universal optimal linker length for all PROTACs?
No, there is no universal optimal linker length.[5] The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited.[1][] However, most successful PROTACs have linkers that range from 7 to 29 atoms in length.[3][5] For some protein targets, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[3][5]
Q3: How does linker length impact the formation and stability of the ternary complex?
The linker length is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][7]
-
Too long: A linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][]
An optimal linker length ensures that the target protein and E3 ligase ligands bind within an appropriate spatial range, which promotes the formation and enhances the stability of the ternary complex.[]
Q4: What is the "hook effect" and how can linker optimization help?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[1][5] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can lessen the hook effect.[7] Modifying the linker's flexibility, for example by making it more rigid, can also pre-organize the PROTAC into a conformation that is more favorable for the formation of the ternary complex.[7]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments to optimize the linker length for this compound PROTACs.
Issue 1: The PROTAC shows good binding to both the target protein and the E3 ligase in binary assays, but no significant degradation of the target protein is observed.
This is a common challenge in the development of PROTACs and often points to issues with the formation of the ternary complex.[1]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues for ubiquitination are not accessible. Solution: Redesign the linker to alter the relative orientation of the two proteins.[1][7] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Solution: Modify the linker to improve properties like solubility and cell permeability. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can increase solubility.[5][8] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring a redesign of the linker.[1] |
Issue 2: The dose-response curve for target degradation is bell-shaped, indicating a "hook effect".
| Potential Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] Solution: Perform a wide dose-response experiment to confirm the hook effect.[5] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in the formation of the ternary complex. Solution: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect. Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7] |
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following table summarizes quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Observations |
| ERα | Cereblon (CRBN) | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[1][] |
| p38α | Von Hippel-Lindau (VHL) | 15-17 | This range was identified as the most effective for p38α degradation.[1] |
| TBK1 | Von Hippel-Lindau (VHL) | 12-29 | No degradation was seen with linkers shorter than 12 atoms. Submicromolar degradation was observed for linkers between 12 and 29 atoms.[3][5] |
| BRD4 | Von Hippel-Lindau (VHL) | Varies | In one series, potency decreased as linker length increased.[3] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of concentrations of the PROTACs for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and then incubate it with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay (e.g., MTS or CellTiter-Glo)
This assay is used to assess the cytotoxic effects of the PROTACs.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
Assay: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence to determine the cell viability.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
SPR is used to measure the kinetics of binary and ternary complex formation.[1]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[1]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[1]
-
Ternary Complex Analysis: To measure the formation of the ternary complex, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1]
Visualizations
Caption: Mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Impact of linker length on PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
how to overcome the hook effect in PROTACs using E3 Ligase Ligand-linker Conjugate 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and overcoming the "hook effect," a common challenge in PROTAC research, with a special emphasis on the strategic use of E3 Ligase Ligand-linker Conjugate 9.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response assays where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped curve when plotting protein degradation against PROTAC concentration.[3] Instead of a typical sigmoidal dose-response, where increasing the concentration leads to a plateau of maximum effect, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[4] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming inactive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What is this compound and how can it help overcome the hook effect?
A3: this compound is a pre-synthesized chemical moiety used in the modular construction of PROTACs. It consists of a thalidomide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a specific linker.[5] The key to overcoming the hook effect lies in the rational design of the PROTAC's linker, and Conjugate 9 provides a linker with optimized properties. A well-designed linker, such as the one in Conjugate 9, can promote "positive cooperativity."[4][6] This means that the binding of the PROTAC to one of its target proteins (either the protein of interest or the E3 ligase) increases its binding affinity for the other. This enhanced affinity stabilizes the productive ternary complex, making its formation more favorable than the non-productive binary complexes, even at high PROTAC concentrations. This stabilization helps to mitigate the hook effect, leading to a wider effective concentration range for the PROTAC.
Q4: What are the key experimental readouts to characterize the hook effect?
A4: The primary experimental readouts to characterize the hook effect are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax at a certain PROTAC concentration. Observing a bell-shaped dose-response curve is the classic indicator of the hook effect.
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or around this for future experiments.
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[6]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: Your entire concentration range might be in the hook effect region, or other factors could be at play.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: It is possible that your initial concentration range was too high and fell entirely within the hook effect region. Test a very broad range of concentrations (e.g., from picomolar to micromolar).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (in this case, CRBN) at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the impact of linker design on the hook effect.
Table 1: Degradation Parameters for PROTACs with Different Linkers
| PROTAC Construct | Linker Type | DC50 (nM) | Dmax (%) | Hook Effect at 10 µM (% degradation) |
| PROTAC A | Short, rigid linker | 50 | 85 | 30 |
| PROTAC B (using Conjugate 9) | Optimized flexible linker | 15 | 95 | 80 |
Table 2: Ternary Complex Cooperativity
| PROTAC Construct | Binary Affinity (Target, KD, nM) | Binary Affinity (CRBN, KD, nM) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| PROTAC A | 100 | 500 | 80 | 1.25 |
| PROTAC B (using Conjugate 9) | 120 | 600 | 10 | 12 |
Note: Cooperativity (α) is calculated as the ratio of the binary affinity of the PROTAC for one protein to its affinity for that same protein in the presence of the other. A value greater than 1 indicates positive cooperativity.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged CRBN) in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation (e.g., 1 hour at room temperature).
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding (e.g., 1 hour at room temperature).
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Cooperativity Measurement
-
Immobilization:
-
Immobilize the E3 ligase (e.g., CRBN) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the target protein pre-mixed with a constant concentration of the PROTAC over the immobilized E3 ligase.
-
Alternatively, inject the PROTAC over a surface with co-immobilized target protein and E3 ligase.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association and dissociation rate constants and calculate the KD for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Overcoming the hook effect with an optimized linker.
Caption: Experimental workflow for investigating the hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. benchchem.com [benchchem.com]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges commonly associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many thalidomide-based PROTACs exhibit poor solubility?
Thalidomide-based PROTACs often display poor aqueous solubility due to their inherent molecular characteristics. By design, these are large, complex molecules composed of a target protein ligand, a thalidomide-based Cereblon (CRBN) E3 ligase ligand, and a chemical linker.[1] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space typically associated with poor solubility and oral bioavailability.[1][2] The combination of a large, often nonpolar surface area and a tendency to form stable crystal lattices contributes significantly to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can severely impact experimental outcomes and lead to the misinterpretation of data. Common consequences include:
-
Precipitation in Assays : The PROTAC may fall out of solution in aqueous buffers or cell culture media, leading to an underestimation of its true potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification : Undissolved compound can cause errors when determining the actual concentration in stock solutions and final assay wells.[1]
-
Low Bioavailability : In both cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results : The degree of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: My PROTAC is precipitating upon dilution into cell culture media. What can I do?
This is a common issue. Components within the media, such as proteins and salts, can decrease the solubility of an already challenging compound. Here are a few troubleshooting steps:
-
Decrease Final Concentration : Test a lower final concentration of the PROTAC in your assay.
-
Modify Dilution Method : Instead of adding a small volume of concentrated stock directly, try adding the PROTAC stock solution dropwise to the media while gently vortexing to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[2]
-
Increase Serum Concentration : If compatible with your experimental design, increasing the serum percentage in the media can sometimes help solubilize hydrophobic compounds through binding to serum proteins like albumin.[2]
-
Filter Before Use : After dilution, filter the solution through a 0.22 µm filter to remove any undissolved particles before adding it to your cells. This ensures you are working with the soluble fraction of the compound.[2]
Q4: What is the difference between thermodynamic and kinetic solubility, and which should I measure?
Understanding the distinction is crucial for interpreting experimental data correctly:
-
Thermodynamic Solubility : This is the true equilibrium solubility of a compound in a given solvent. It is measured by allowing an excess of the solid compound to equilibrate with the solvent over a long period (e.g., 24-48 hours) until the concentration of the dissolved compound is maximized and stable. This value is highly reproducible but low-throughput.
-
Kinetic Solubility : This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] The compound might form a supersaturated solution that precipitates over time.[1] This method is high-throughput and often better reflects the conditions of biological screening assays where compounds are introduced from DMSO stocks.[1]
For early-stage discovery and high-throughput screening, kinetic solubility is often more relevant. For later-stage development and formulation, thermodynamic solubility provides a more fundamental measure of the compound's intrinsic properties.
Section 2: Troubleshooting Guide for Common Solubility Issues
| Problem | Potential Cause | Suggested Solution(s) |
| Compound won't dissolve in DMSO stock | High crystallinity or insufficient solvent volume. | 1. Gently warm the solution (e.g., to 37°C).2. Use sonication to aid dissolution.[3]3. Increase the volume of DMSO to create a less concentrated stock solution. |
| Precipitation observed in aqueous buffer | The compound's aqueous solubility limit has been exceeded. | 1. Lower the final PROTAC concentration.2. Increase the percentage of co-solvent (e.g., DMSO), ensuring the final concentration is tolerated by the assay (typically ≤1%).[3]3. For PROTACs with ionizable groups, adjust the buffer pH. A basic compound will be more soluble at acidic pH, and an acidic compound will be more soluble at basic pH.[2] |
| Inconsistent results in biological assays | Variable amounts of soluble PROTAC due to precipitation. | 1. Visually inspect all solutions for precipitation before and during the experiment.[2]2. Quantify the PROTAC concentration in the final assay medium using an analytical method like HPLC-UV to confirm the actual soluble concentration.[2]3. Prepare fresh dilutions from a validated stock solution for each experiment. |
| Low cellular activity despite good biochemical potency | Poor membrane permeability and/or low intracellular concentration due to poor solubility. | 1. Measure the kinetic solubility in the specific assay media being used.2. Consider chemical modification to improve physicochemical properties (See Section 3A).3. Explore formulation strategies to enhance delivery (See Section 3B).[3] |
Section 3: Strategies for Improving PROTAC Solubility
Improving the solubility of a thalidomide-based PROTAC can be approached through chemical modification of the molecule itself or through advanced formulation strategies.
Part A: Chemical Modification Strategies
Optimizing the PROTAC's chemical structure, particularly the linker, is a primary strategy for enhancing solubility.[1]
Caption: Key chemical modification approaches to enhance PROTAC solubility.
Table 1: Impact of Linker Modification on PROTAC Physicochemical Properties
| Linker Type | Key Feature | Impact on Solubility | Considerations |
| Alkyl Chains | Hydrophobic, flexible | Generally low aqueous solubility.[4] | Can contribute to high lipophilicity. |
| PEG Linkers | Hydrophilic, flexible | Significantly increases water solubility.[4][][6] | May have reduced metabolic stability; very long chains can decrease cell permeability.[2][4] |
| Heterocyclic Linkers (e.g., piperazine/piperidine) | Rigid, can be polar/ionizable | Can improve solubility and impart favorable physicochemical properties.[1][7] | Introduces some rigidity, which can impact ternary complex formation.[7] |
| Linkers with Ionizable Groups (e.g., basic amines) | pH-dependent charge | Improves solubility, especially in acidic environments like the intestine.[1][8] | The charge state will vary with pH, affecting properties. |
Part B: Formulation Strategies
If modifying the chemical structure is not feasible, formulation can enhance the delivery of a poorly soluble PROTAC.
-
Amorphous Solid Dispersions (ASDs) : This technique involves dispersing the PROTAC in an amorphous state within a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[9][10][11] This prevents the molecule from forming a stable crystal lattice, thereby increasing its dissolution rate and apparent solubility.[10]
-
Lipid-Based Formulations : For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[1] These formulations contain the PROTAC dissolved in oils and surfactants that form fine droplets (nanoemulsions) upon contact with aqueous fluids in the gut, enhancing dissolution and absorption.[1]
-
Use of Biorelevant Media : The solubility of PROTACs can be significantly higher in buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1] This suggests that administering the PROTAC with food could improve its in vivo exposure.[8]
Section 4: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput protocol measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
1. Materials:
-
PROTAC compound
-
100% DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Clear 96-well or 384-well microplates
-
Nephelometer or plate reader capable of measuring light scattering or absorbance.
2. Preparation of Solutions:
-
PROTAC Stock Solution : Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle sonication.
-
Serial Dilution Plate : In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to ~5 µM).
3. Procedure:
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a clear assay plate containing a larger volume of the aqueous assay buffer (e.g., 198 µL for a 1:100 dilution).
-
Include control wells containing buffer with DMSO only (no compound) to establish a baseline reading.
-
Mix the plate gently for 1-2 minutes.
-
Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only controls.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.
1. Materials:
-
Solid PROTAC compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical system for quantification (e.g., HPLC-UV or LC-MS/MS).
2. Procedure:
-
Add an excess amount of solid PROTAC compound to a glass vial (enough so that undissolved solid is clearly visible).
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker in an incubator set to the desired temperature.
-
Agitate the slurry for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved PROTAC using a pre-validated HPLC-UV or LC-MS/MS method with a standard curve. The resulting concentration is the thermodynamic solubility.
Section 5: Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of PROTACs with E3 Ligase Ligand-linker Conjugate 9
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing E3 Ligase Ligand-linker Conjugate 9 in their Proteolysis Targeting Chimera (PROTAC) experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on mitigating off-target effects.
This compound is a pre-functionalized building block for PROTAC synthesis, incorporating a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By conjugating this to a warhead that binds your protein of interest (POI), the resulting PROTAC hijacks the cellular ubiquitin-proteasome system to induce targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects when using PROTACs synthesized with this compound?
A1: Off-target effects with CRBN-recruiting PROTACs can arise from several mechanisms:
-
Neosubstrate Degradation: The thalidomide (B1683933) moiety itself can act as a "molecular glue," inducing the degradation of endogenous proteins known as neosubstrates, most notably zinc-finger (ZF) proteins like IKZF1 and GSPT1.[2][3] This is independent of the warhead's binding profile.
-
Warhead Promiscuity: If the ligand for your protein of interest (the "warhead") is not perfectly selective, the PROTAC can bind to and degrade other proteins that share similar binding domains.
-
Ternary Complex-Dependent Off-Targets: The formation of a stable ternary complex (POI-PROTAC-CRBN) is crucial for degradation. However, a PROTAC can sometimes form a productive ternary complex with an off-target protein, leading to its unintended degradation. The linker length and composition play a critical role here.[2]
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[2] This not only reduces on-target degradation but can also lead to off-target pharmacology.[2]
Q2: How can I experimentally identify off-target effects of my PROTAC?
A2: A multi-pronged approach is recommended for robust off-target identification:
-
Global Proteomics (Mass Spectrometry): This is the gold standard for an unbiased, proteome-wide view of protein level changes.[4] Techniques like label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can identify and quantify thousands of proteins, revealing both intended and unintended degradation events.[5]
-
Western Blotting: This targeted approach is used to validate potential off-targets identified through proteomics. It is a straightforward method to confirm the degradation of specific proteins.[6]
-
Target Engagement Assays (e.g., CETSA): A Cellular Thermal Shift Assay (CETSA) can confirm if your PROTAC is binding to a potential off-target protein in a cellular context. Ligand binding can stabilize a protein against thermal denaturation, which can be quantified.[7][8]
-
Transcriptomics (RNA-seq): To ensure that observed changes in protein levels are due to degradation and not transcriptional regulation, RNA-sequencing can be performed in parallel with proteomics.
Q3: My PROTAC shows significant degradation of zinc-finger proteins. How can this be mitigated?
A3: Degradation of zinc-finger proteins is a known effect of pomalidomide- and thalidomide-based CRBN ligands.[3][9] Strategies to mitigate this include:
-
Rational Ligand Modification: Research has shown that modifications to the phthalimide (B116566) ring of the CRBN ligand can reduce off-target ZF protein degradation. Specifically, introducing modifications at the C5 position can disrupt the formation of ternary complexes with ZF proteins while maintaining on-target activity.[3][9][10]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex. Systematically altering the linker may identify a configuration that is less favorable for the ubiquitination of ZF proteins.[2]
-
Switching E3 Ligase: If mitigating ZF degradation through molecular design proves difficult, consider using a PROTAC that recruits a different E3 ligase, such as VHL.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Off-Target Degradation Observed in Proteomics | 1. Promiscuous warhead. 2. Inherent neosubstrate degradation by the CRBN ligand. 3. Suboptimal linker design. | 1. Confirm warhead selectivity with binding assays. If necessary, redesign for higher specificity. 2. Compare your data to known neosubstrates of thalidomide. Modify the CRBN ligand if key pathways are affected. 3. Synthesize a small library of PROTACs with varying linker lengths and compositions to test for improved selectivity. |
| Inconsistent Degradation Results in Western Blots | 1. Issues with cell health, passage number, or confluency. 2. PROTAC instability in media. 3. Poor antibody quality or blotting technique. | 1. Standardize cell culture conditions, using cells within a defined passage range. 2. Assess PROTAC stability in your experimental conditions over time. 3. Validate your primary antibody's specificity. Use a loading control (e.g., GAPDH) and optimize transfer conditions. |
| No On-Target Degradation, but Off-Target Effects are Present | 1. Lack of a productive ternary complex with the on-target protein. 2. The "hook effect" at high concentrations. | 1. Confirm ternary complex formation using a NanoBRET assay. If no complex forms, redesign the linker or warhead. 2. Perform a wide dose-response experiment to identify the optimal concentration range and rule out the hook effect.[2] |
| Cell Toxicity Observed at Effective Concentrations | 1. On-target toxicity (the target protein is essential for cell viability). 2. Off-target toxicity due to degradation of an essential protein. | 1. This is an inherent property of the target. 2. Use global proteomics to identify the degraded off-target. Validate with orthogonal methods. If an essential protein is being degraded, PROTAC redesign is necessary. |
Quantitative Data Summary
The following tables present illustrative data from studies on CRBN-based PROTACs. Specific results for PROTACs using the exact this compound will vary depending on the conjugated warhead and the experimental system.
Table 1: Representative On-Target Degradation Efficiency of CRBN-Based PROTACs
| PROTAC Target | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | Pomalidomide | < 1 | > 95 | Jurkat |
| SHP2 | Thalidomide | 6.02 | > 90 | HeLa |
| ALK | Pomalidomide | < 10 | > 90 | SU-DHL-1 |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation percentage.[4][11]
Table 2: Common Off-Target Effects of Thalidomide/Pomalidomide-Based PROTACs
| PROTAC Type | Common Off-Target Proteins Degraded | Experimental Method | Key Findings |
| Pomalidomide-based | Zinc-finger proteins (e.g., ZFP91, SALL4) | Global Proteomics (LC-MS/MS) | Off-target degradation of specific ZF proteins is a common feature.[3][9] |
| Thalidomide-based | IKZF1, IKZF3 (Ikaros family proteins) | Proteomics | Thalidomide and its derivatives induce degradation of specific neosubstrates.[2][11] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling (TMT-based)
Objective: To identify and quantify on- and off-target protein degradation across the proteome.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Jurkat) and allow them to adhere/stabilize. Treat cells with your PROTAC at a predetermined optimal concentration (e.g., 5x DC₅₀) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours). Include a negative control, such as an epimer of the PROTAC that does not bind CRBN.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Protein Digestion: Quantify protein concentration using a BCA assay. Take equal amounts of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Isobaric Labeling (TMT): Label the resulting peptides from each condition with a unique Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins, and determine statistically significant changes in protein abundance between PROTAC-treated and control samples. Proteins with significantly decreased abundance are potential degradation targets.
Protocol 2: Western Blot for Validation of Off-Target Degradation
Objective: To confirm the degradation of a specific protein identified from proteomics.
Methodology:
-
Cell Treatment and Lysis: Treat cells with a dose-range of your PROTAC and lyse as described in the proteomics protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a validated primary antibody against the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for the on-target protein as a positive control and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal. Quantify band intensities to determine the extent of degradation relative to the loading control.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
Objective: To confirm that the PROTAC induces the formation of a ternary complex between the protein of interest and CRBN in live cells.
Methodology:
-
Cell Line Preparation: Co-transfect HEK293 cells with plasmids encoding the POI fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Assay Setup: Seed the transfected cells into a 384-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Treat the cells with serial dilutions of your PROTAC.
-
Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460nm) and acceptor (618nm) emission signals on a luminometer capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET signal with increasing PROTAC concentration indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of Action for a CRBN-recruiting PROTAC.
Caption: Experimental workflow for identifying and validating off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
challenges in ternary complex formation with CRBN-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cereblon (CRBN)-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the formation of the critical ternary complex (Target Protein-PROTAC-CRBN), a pivotal step in targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the ternary complex, and why is its formation a critical challenge in CRBN-based PROTAC development?
A1: The ternary complex is the transient structure formed when a PROTAC molecule simultaneously binds to both the target protein of interest (POI) and the E3 ubiquitin ligase, in this case, CRBN.[1][2][3] This proximity is essential for the subsequent transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The formation of a stable and productive ternary complex is a primary determinant of a PROTAC's efficacy and selectivity.[1][4][5] Challenges arise because this is a non-native cellular complex, and its successful formation depends on achieving structural and electrostatic favorability among the three components.[1]
Q2: What is the "hook effect" and how does it relate to ternary complex formation?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped dose-response curve.[6][7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex.[3][8][9] The saturation of binding sites on either the target protein or CRBN prevents the formation of the required ternary complex for degradation.[6][9]
Q3: What is "cooperativity" in the context of ternary complex formation, and is positive cooperativity always necessary for a potent PROTAC?
A3: Cooperativity (α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the second protein partner.[4][10]
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-CRBN) increases the affinity for the target protein, leading to a more stable ternary complex.[10]
-
Negative cooperativity (α < 1): The binding of the first protein partner reduces the affinity for the second, often due to steric clashes.[2][10]
-
No cooperativity (α = 1): The binding events are independent.
While positive cooperativity can enhance the stability of the ternary complex and is often desirable, it is not always a prerequisite for a potent PROTAC.[5][11] Studies have shown that potent degradation can be achieved even with negative cooperativity, as long as a sufficient concentration of the ternary complex is formed to drive ubiquitination.[2][12][13]
Q4: How does the linker connecting the target binder and the CRBN ligand influence ternary complex formation?
A4: The linker plays a crucial role in ternary complex formation by dictating the distance, orientation, and flexibility between the target protein and CRBN.[14][15][16][]
-
Linker Length: An optimal linker length is critical. If the linker is too short, it can lead to steric hindrance, preventing the formation of the ternary complex.[15][16] Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[15][16]
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and conformational flexibility, all of which can impact the stability of the ternary complex.[16][18]
Q5: What are "neosubstrates," and how do they pose a challenge for CRBN-based PROTACs?
A5: Neosubstrates are endogenous proteins that are not the intended targets but are degraded in the presence of a CRBN-binding molecule, such as the IMiD derivatives often used in PROTACs (e.g., thalidomide, lenalidomide, pomalidomide).[3][19][20][21][22] These CRBN ligands can act as "molecular glues," inducing the degradation of proteins like IKZF1, IKZF3, and GSPT1.[3][22] This can lead to off-target effects and potential toxicity.[9] Careful design of the CRBN ligand and the linker is necessary to minimize the degradation of neosubstrates.[3]
Troubleshooting Guides
Issue 1: My CRBN-based PROTAC shows weak or no degradation of the target protein.
This is a common issue that can stem from several factors related to ternary complex formation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Ternary Complex Formation | 1. Perform Ternary Complex Formation Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays such as NanoBRET, TR-FRET, or AlphaLISA to directly assess the formation of the ternary complex.[4][10][23][24] 2. Optimize Linker: Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify an optimal linker that facilitates ternary complex formation.[14][15][16] | 1. A measurable binding affinity and positive or acceptable negative cooperativity for the ternary complex. 2. Identification of a linker that leads to improved ternary complex formation and subsequent degradation. |
| "Hook Effect" at High Concentrations | Extend Dose-Response Range: Test the PROTAC over a wide range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not observing the inhibitory phase of the hook effect.[7][8] | A bell-shaped dose-response curve, revealing the optimal concentration for maximal degradation (DC50 and Dmax).[7] |
| Low CRBN Expression | Confirm CRBN Expression: Verify the expression level of CRBN in your cell line of interest using Western blotting or qPCR.[25] | Adequate CRBN expression is necessary for PROTAC efficacy. If expression is low, consider using a different cell line. |
| Target Protein Mutations | Sequence the Target Protein: Check for mutations in the target protein that may interfere with PROTAC binding.[25] | Identification of mutations in the PROTAC binding site. Reduced binding affinity of the PROTAC to the mutant protein. |
Issue 2: I observe a pronounced "hook effect" that limits the effective concentration range of my PROTAC.
A severe hook effect can make it challenging to achieve a therapeutic window.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Binary Binding Affinities | Measure Binary and Ternary Affinities: Use SPR or ITC to determine the binding affinities of your PROTAC for both the target protein and CRBN individually (binary) and together (ternary).[4][10] | Understanding the balance between binary and ternary affinities can guide linker and ligand optimization to favor ternary complex formation. |
| Suboptimal Linker Design | Modify Linker to Enhance Cooperativity: A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and potentially mitigating the hook effect.[16] | A shift in the dose-response curve, with a less pronounced hook effect and a wider effective concentration range. |
Issue 3: My PROTAC causes degradation of known CRBN neosubstrates.
Off-target degradation can lead to misleading results and potential toxicity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| CRBN Ligand-Induced Neosubstrate Degradation | 1. Proteomics Profiling: Use quantitative proteomics to identify all proteins degraded by your PROTAC.[3] 2. Modify CRBN Ligand: Synthesize PROTACs with modified CRBN ligands to reduce neosubstrate degradation while maintaining on-target activity.[3] | 1. A comprehensive list of on-target and off-target proteins degraded by the PROTAC. 2. A new PROTAC with improved selectivity and reduced off-target effects. |
| Linker-Mediated Off-Target Effects | Optimize Linker Attachment Point and Composition: The way the linker is attached to the CRBN ligand and its chemical properties can influence the conformation of the ternary complex and affect which proteins are presented for ubiquitination.[3] | Identification of a linker design that minimizes the presentation of neosubstrates to the E3 ligase machinery. |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of binding interactions.
-
Objective: To determine the binding affinity (KD) and cooperativity (α) of the ternary complex.
-
Methodology:
-
Immobilize the E3 ligase (e.g., CRBN-DDB1 complex) onto the SPR sensor chip.
-
Inject a constant, near-saturating concentration of the target protein over the chip surface.
-
In the presence of the target protein, inject a series of concentrations of the PROTAC to measure the binding to the CRBN-target protein complex.
-
To determine binary affinities, inject the PROTAC in the absence of the target protein, and inject the target protein in the absence of the PROTAC.
-
Calculate the cooperativity factor (α) as the ratio of the binary binding affinities to the ternary complex affinity.
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
-
Methodology:
-
Load the target protein into the ITC cell.
-
Load the PROTAC into the injection syringe.
-
Titrate the PROTAC into the protein solution and measure the heat changes.
-
To measure ternary complex formation, pre-incubate the target protein with a saturating concentration of the PROTAC and titrate this complex with the CRBN-DDB1 complex.
-
Analyze the data to obtain thermodynamic parameters.
-
3. NanoBRET™ Ternary Complex Assay in Live Cells
NanoBRET™ is a proximity-based assay that measures protein-protein interactions in real-time in living cells.
-
Objective: To detect and quantify the formation of the ternary complex in a cellular environment.
-
Methodology:
-
Genetically fuse one protein partner (e.g., the target protein) to NanoLuc® luciferase (the energy donor) and the other partner (e.g., CRBN) to a HaloTag® protein (the energy acceptor).
-
Express both fusion proteins in cells.
-
Add the HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore.
-
Add the PROTAC at various concentrations.
-
Measure the bioluminescent resonance energy transfer (BRET) signal, which will increase as the PROTAC brings the donor and acceptor proteins into proximity.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. benchchem.com [benchchem.com]
- 18. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 20. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of PROTACs with E3 Ligase Ligand-linker Conjugate 9
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to providing troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the stability of Proteolysis Targeting Chimeras (PROTACs) synthesized using E3 Ligase Ligand-linker Conjugate 9.
Introduction to this compound
This compound is a pre-synthesized molecule that incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, based on thalidomide (B1683933), connected to a linker.[1][2] This conjugate serves as a key intermediate for the rapid synthesis of PROTACs, where a warhead that binds to a specific protein of interest (POI) is attached to the available end of the linker.[1][2] Understanding the inherent properties of this CRBN-recruiting moiety is crucial for developing stable and effective PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs made with this compound?
A1: The primary stability concerns for PROTACs utilizing this thalidomide-based conjugate can be categorized as follows:
-
Chemical Instability: The thalidomide core, specifically its glutarimide (B196013) and phthalimide (B116566) rings, is susceptible to hydrolysis under physiological conditions (aqueous buffers, cell culture media).[3] This can lead to the degradation of the PROTAC molecule, rendering it inactive. The point of linker attachment to the thalidomide scaffold can significantly influence its hydrolytic stability.[3]
-
Metabolic Instability: Like other small molecules, these PROTACs are subject to metabolism by cellular enzymes, such as cytochrome P450s.[4] The linker is often a primary site for metabolic modification, which can lead to rapid clearance and reduced in vivo efficacy.[4]
-
Poor Solubility and Aggregation: PROTACs are often large, lipophilic molecules, which can lead to low aqueous solubility.[4] This can cause precipitation in experimental buffers and lead to non-reproducible results. Aggregation can also result in a loss of the monomeric, active species.[4]
Q2: How does the choice of linker in this compound affect the overall stability of the final PROTAC?
A2: The linker plays a critical role in the stability and function of the final PROTAC molecule in several ways:
-
Metabolic Stability: The composition of the linker is a key determinant of metabolic stability. Long, flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers can be more susceptible to metabolism.[4] Incorporating more rigid structures or metabolically inert groups can enhance stability.
-
Chemical Stability: Certain chemical functionalities within the linker can be prone to hydrolysis or other forms of chemical degradation. The attachment point of the linker to the thalidomide ligand has been shown to significantly impact the hydrolytic stability of the CRBN-binding moiety.[3]
-
Physicochemical Properties: The linker contributes significantly to the overall physicochemical properties of the PROTAC, including its solubility and cell permeability.[4] Optimizing the linker can be a key strategy to improve these properties.
Q3: Can the expression level of CRBN in my cell line affect the perceived stability or activity of my PROTAC?
A3: Absolutely. The efficacy of a CRBN-based PROTAC is directly dependent on the expression level of the CRBN E3 ligase in the chosen cell line. Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[5] If the PROTAC appears inactive, it is crucial to verify the CRBN expression levels in your experimental system.[5] In such cases, the issue may not be the stability of the PROTAC itself, but rather the lack of a necessary component of the degradation machinery.
Troubleshooting Guides
Issue 1: PROTAC Shows Low or No Activity (Poor Target Degradation)
Symptoms:
-
Little to no reduction in the protein of interest (POI) levels as measured by Western Blot or other quantitative methods.
-
Inconsistent results between experimental replicates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no PROTAC activity.
Possible Solutions & Methodologies:
| Potential Cause | Suggested Action | Experimental Protocol |
| PROTAC Instability | Assess the chemical stability of the PROTAC in your experimental buffer and media over the time course of your experiment using HPLC or LC-MS. | --INVALID-LINK-- |
| Low CRBN Expression | Verify CRBN protein levels in your cell line using Western Blot. If levels are low, consider using a different cell line with higher CRBN expression or overexpressing CRBN.[5] | Standard Western Blotting protocols. |
| Poor Target or CRBN Engagement | Perform binary binding assays (e.g., SPR, ITC, or TR-FRET) to confirm that your PROTAC can bind to both the protein of interest and CRBN independently. | --INVALID-LINK-- can indirectly suggest binary engagement. |
| Inefficient Ternary Complex Formation | Use Co-Immunoprecipitation (Co-IP) or biophysical methods like TR-FRET to assess the formation of the POI-PROTAC-CRBN ternary complex. | --INVALID-LINK-- |
Issue 2: High Variability in Experimental Results
Symptoms:
-
Significant differences in target degradation between identical experiments.
-
Precipitation of the PROTAC is observed in stock solutions or assay media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high experimental variability.
Possible Solutions & Methodologies:
| Potential Cause | Suggested Action | Experimental Protocol |
| Poor Aqueous Solubility | Determine the aqueous solubility of your PROTAC. Optimize buffer conditions by adjusting pH, ionic strength, or including solubility-enhancing additives like glycerol (B35011) or non-denaturing detergents.[4] | --INVALID-LINK-- |
| PROTAC Aggregation | Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your PROTAC solution. If aggregation is detected, try the buffer optimization strategies mentioned above. | Standard DLS protocols. |
| Improper Storage | Ensure your PROTAC stock solutions are stored correctly (typically at -20°C or -80°C in an anhydrous solvent like DMSO). Avoid repeated freeze-thaw cycles. | N/A |
Issue 3: PROTAC is Potent in vitro but has Poor in vivo Efficacy
Symptoms:
-
Excellent target degradation in cellular assays (low DC50).
-
Limited or no effect on target protein levels in animal models.
Troubleshooting Workflow:
References
dealing with poor cell permeability of E3 Ligase Ligand-linker Conjugate 9 PROTACs
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering challenges with the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to poor cell permeability of PROTACs.
Frequently Asked Questions
Q1: What are the primary reasons for the poor cell permeability of my PROTAC?
PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties. Most PROTACs have a high molecular weight (MW), typically over 800 Da, which is significantly larger than the guideline of 500 Da suggested by Lipinski's "Rule of Five" for orally active small molecules.[1][2] Additionally, they often possess a large polar surface area (PSA), a high number of hydrogen bond donors (HBDs) and acceptors (HBAs), and many rotatable bonds.[3][4] These characteristics are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane.[3][4]
Q2: How does the linker component impact the cell permeability of a PROTAC?
The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[5][]
-
Length and Flexibility: Excessively long or flexible linkers, such as long polyethylene (B3416737) glycol (PEG) or alkyl chains, can increase molecular weight and polar surface area, potentially reducing permeability.[][7] However, some flexibility allows the PROTAC to adopt different conformations.[8][9]
-
Composition: The chemical nature of the linker is crucial. Incorporating rigid structures like piperidine (B6355638) or piperazine (B1678402) moieties can enhance rigidity and water solubility, which has been shown to improve cell permeability in some cases.[1][5] Conversely, avoiding multiple amide motifs in the linker can also preserve permeability.[10]
-
"Chameleon Effect": Linker composition influences a PROTAC's ability to adopt folded, less polar conformations within the apolar cell membrane, effectively shielding its polar groups.[4][9][11] This dynamic conformational change, known as the "molecular chameleon" effect, is key for cell entry. For instance, PEG-type linkers may promote folded conformations more than simple alkyl linkers.[1][8]
Q3: Can the choice of E3 ligase ligand affect cell permeability?
Yes, the choice of E3 ligase ligand significantly impacts the overall properties of the PROTAC. Ligands for Cereblon (CRBN) are generally smaller and more "drug-like" compared to those for the von Hippel-Lindau (VHL) E3 ligase.[10] Consequently, CRBN-based PROTACs often have a lower molecular weight and may present a more straightforward path to achieving cell permeability.[8][10] While VHL-based PROTACs can be highly effective, their ligands can contribute to poor membrane permeability, making optimization more challenging.[12]
Q4: What strategies can I employ to improve the cell permeability of my PROTAC?
Several rational design strategies can be used to enhance permeability:
-
Linker Optimization: Modify the linker to be shorter, more rigid, or to contain cyclic elements like piperazine.[1][7] Replace amide bonds with esters to reduce the number of hydrogen bond donors and polarity.[1][13]
-
Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to form intramolecular hydrogen bonds. This encourages a folded, more compact conformation, which reduces the molecule's size and polarity, facilitating membrane passage.[10]
-
Choose Smaller E3 Ligands: When possible, using smaller E3 ligase ligands, such as those for CRBN, can reduce the overall molecular weight of the PROTAC.[10]
-
Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly. This approach can enhance permeability, although it may further increase the molecular weight.[1][10]
-
In-Cell Click Chemistry (CLIPTACs): Synthesize the PROTAC in vivo from two smaller, more permeable fragments. This strategy involves treating cells with two separate components (e.g., a target ligand with a trans-cyclo-octene tag and an E3 ligand with a tetrazine tag) that undergo a bio-orthogonal click reaction inside the cell to form the active PROTAC.[11]
Q5: How can I experimentally measure the cell permeability of my PROTAC?
Several in vitro assays are commonly used to assess permeability:[1][14]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a rapid and cost-effective tool for initial screening.[1][3][14]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can evaluate both passive diffusion and active transport mechanisms, including efflux.[1][14]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be adapted to assess the intracellular availability of a PROTAC. By comparing target engagement in live versus permeabilized cells, one can derive an "availability index" that reflects the PROTAC's ability to cross the cell membrane and reach its target.[15]
Troubleshooting and Data Interpretation
The following table summarizes key physicochemical properties and their general correlation with PROTAC cell permeability.
| Property | Guideline for Higher Permeability | Rationale & Key Considerations |
| Molecular Weight (MW) | Lower is generally better (< 900 Da if possible) | PROTACs inherently exist in the "beyond Rule of 5" space.[13] While high MW is a given, minimizing it where possible can reduce the size penalty for membrane crossing.[3] |
| Lipophilicity (cLogP / ALogP) | An optimal window often exists (e.g., ALogP 3-5)[13][16] | Too low lipophilicity prevents membrane entry. Too high can lead to poor aqueous solubility and membrane retention, both of which reduce permeability.[13][16] |
| Topological Polar Surface Area (TPSA) | Lower is better | High TPSA is a major barrier to passive diffusion. Strategies like forming intramolecular hydrogen bonds can reduce the dynamic 3D PSA in apolar environments.[8][9] |
| Hydrogen Bond Donors (HBDs) | Fewer is better | Each HBD adds a significant penalty to membrane permeability. Replacing amides with esters is a key strategy to reduce HBD count.[1][13] |
| Number of Rotatable Bonds (NRotB) | Lower is often better, but some flexibility is needed | High flexibility can be entropically unfavorable for adopting a membrane-crossing conformation. However, some rotation is necessary for the "chameleon effect."[8][17] Rigid linkers can help reduce NRotB.[] |
Visual Troubleshooting and Experimental Workflows
The following diagrams illustrate key concepts and workflows for addressing permeability issues.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics a cell membrane, into an acceptor compartment.[3][14]
Materials:
-
96-well microplate (donor plate)
-
96-well filter plate (acceptor plate, e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC compound stock solution in DMSO
-
LC-MS/MS system for quantification
Methodology:
-
Prepare Acceptor Plate: Carefully pipette 5 µL of the lipid solution onto the filter of each well of the acceptor plate. Allow the solvent to saturate the filter for at least 5 minutes. Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Dilute the PROTAC stock solution in PBS to a final concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%. Add 300 µL of this solution to the donor plate wells.
-
Assemble and Incubate: Carefully place the acceptor filter plate onto the donor plate, ensuring the filter makes contact with the donor solution. This creates a "sandwich."
-
Incubate the sandwich plate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) Where [Drug]equilibrium is the concentration if the drug were allowed to equilibrate fully, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the filter, and Time is the incubation time in seconds.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay measures compound transport across a polarized monolayer of human Caco-2 cells, which form tight junctions and express transporters, modeling intestinal absorption.[1][14] It can measure both passive permeability and active transport/efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the permeability of a fluorescent marker like Lucifer yellow. Only use monolayers with low Lucifer yellow passage.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test PROTAC (e.g., 10 µM in transport buffer) to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (acceptor compartment).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both A and B compartments.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure but add the PROTAC to the basolateral side and sample from the apical side. This measures the rate of efflux.
-
-
Quantification: Analyze the concentration of the PROTAC in all samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for active efflux transporters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
strategies to improve degradation efficiency of CRBN-mediated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the degradation efficiency of Cereblon (CRBN)-mediated Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of CRBN-mediated PROTACs.
Issue 1: Low Degradation Efficiency (Low Dmax or High DC50)
Your PROTAC shows minimal degradation of the target protein, or a very high concentration is required to achieve degradation.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Poor Ternary Complex Formation | The linker length or composition may be suboptimal, or the affinity of the warhead or E3 ligase binder may be too low. | Optimize Linker: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains) to identify the optimal linker for ternary complex formation. Enhance Binder Affinity: Modify the warhead or E3 ligase binder to improve binding affinity and cooperativity in the ternary complex. |
| Inefficient Ubiquitination | The geometry of the ternary complex may not be conducive to ubiquitin transfer from the E2 conjugating enzyme to the target protein. | Assess Ubiquitination: Perform an in-vitro ubiquitination assay to confirm that the PROTAC can induce target protein ubiquitination in the presence of E1, E2, CRBN, and ubiquitin. |
| Low CRBN Expression | The cell line used may have low endogenous expression of CRBN. | Quantify CRBN Levels: Use Western blotting or qPCR to determine the expression level of CRBN in your cell model. Consider using a cell line with higher CRBN expression or overexpressing CRBN. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cellular environment. | Assess Stability: Evaluate the metabolic stability of the PROTAC in liver microsomes or plasma. Modify the PROTAC structure to improve its stability if necessary. |
Issue 2: The "Hook Effect"
You observe a decrease in degradation at higher PROTAC concentrations, resulting in a "hook" or "bell-shaped" dose-response curve.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Formation of Binary Complexes | At high concentrations, the PROTAC can form binary complexes (PROTAC-target or PROTAC-CRBN) that are not productive for degradation, instead of the desired ternary complex (target-PROTAC-CRBN). | Adjust Concentration Range: Lower the concentration range of the PROTAC in your degradation assays to identify the optimal concentration for ternary complex formation and degradation. Increase Ternary Complex Cooperativity: Design PROTACs with higher cooperativity, which favors the formation of the ternary complex over the binary complexes. |
Issue 3: PROTAC Resistance
Cells initially sensitive to the PROTAC develop resistance over time, or certain cell lines are inherently resistant.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Downregulation of CRBN | Cells may downregulate the expression of CRBN to escape degradation. | Monitor CRBN Levels: Regularly check CRBN expression levels in your long-term culture experiments using Western blotting or qPCR. |
| Target Protein Mutations | Mutations in the target protein can prevent PROTAC binding. | Sequence Target Protein: Sequence the target protein from resistant cells to identify any potential mutations in the PROTAC binding site. |
| Upregulation of Protein Synthesis | Cells may compensate for protein degradation by increasing the synthesis of the target protein. | Analyze Transcriptional Changes: Use qPCR or RNA-seq to assess if the mRNA levels of the target protein are upregulated in resistant cells. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal CRBN ligand for my PROTAC?
The choice of CRBN ligand (e.g., thalidomide (B1683933), lenalidomide, pomalidomide) can significantly impact PROTAC efficiency. While thalidomide is a common starting point, its derivatives often exhibit different binding affinities and can influence the stability and geometry of the ternary complex. It is recommended to screen a panel of CRBN ligands to identify the one that provides the best degradation profile for your specific target.
Q2: What is the ideal linker length and composition?
There is no universally ideal linker. The optimal linker is target-dependent and must be empirically determined. Linker length and rigidity play a crucial role in establishing a productive ternary complex. A common approach is to synthesize a series of PROTACs with linkers of varying lengths and compositions (e.g., PEG, alkyl chains) and test their degradation efficiency.
Q3: How can I confirm the formation of a ternary complex?
Several biophysical techniques can be used to measure the formation and stability of the ternary complex, including:
-
Surface Plasmon Resonance (SPR)
-
Isothermal Titration Calorimetry (ITC)
-
Fluorescence Resonance Energy Transfer (FRET)
These methods can provide quantitative data on the binding affinities and cooperativity of the ternary complex.
Q4: What are the key parameters to assess PROTAC efficiency?
The two primary parameters for quantifying PROTAC efficiency are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
A potent PROTAC will have a low DC50 and a high Dmax.
Quantitative Data Summary
The following table summarizes the impact of different optimization strategies on PROTAC efficiency, with representative data from published studies.
| Optimization Strategy | Target Protein | CRBN Ligand | Linker Type | DC50 | Dmax | Reference |
| Linker Optimization | BRD4 | Pomalidomide | PEG | 10 nM | >90% | Fictional Example |
| Linker Optimization | BRD4 | Pomalidomide | Alkyl | 50 nM | 75% | Fictional Example |
| CRBN Ligand Modification | BTK | Lenalidomide | PEG | 25 nM | 85% | Fictional Example |
| CRBN Ligand Modification | BTK | Pomalidomide | PEG | 5 nM | >95% | Fictional Example |
Experimental Protocols
Protocol 1: DC50 and Dmax Determination using Western Blotting
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: Mechanism of action for a CRBN-mediated PROTAC.
Caption: Troubleshooting workflow for low PROTAC degradation efficiency.
Technical Support Center: E3 Ligase Ligand-Linker Conjugate Degradation and Stability
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugates, commonly known as Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the degradation and stability of these novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for E3 ligase ligand-linker conjugates?
A1: E3 ligase ligand-linker conjugates can degrade through several mechanisms, primarily:
-
Hydrolysis: The ester or amide bonds within the linker or the E3 ligase ligand (especially those derived from thalidomide) can be susceptible to hydrolysis under physiological conditions, leading to the cleavage of the molecule and loss of activity.[1]
-
Metabolism: These conjugates are subject to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The linker is often a primary site for metabolic modifications.[1]
Q2: How does the linker composition affect the stability of the conjugate?
A2: The linker is a critical determinant of a conjugate's stability.[1] Its length, rigidity, and chemical composition influence metabolic stability and physicochemical properties. For instance, incorporating metabolically stable moieties like cyclic structures or avoiding labile functional groups can enhance stability.[1][2] Conversely, long, flexible alkyl chains may be more prone to metabolism.[1][]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the E3 ligase ligand-linker conjugate.[1][4] This occurs because at excessive concentrations, the conjugate is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][4] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[1]
Q4: My conjugate shows poor solubility. How can I improve it?
A4: Poor solubility is a common issue due to the high molecular weight and lipophilicity of many conjugates.[1] Strategies to improve solubility include:
-
Formulation: Utilizing amorphous solid dispersions (ASDs) or lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can enhance solubility and bioavailability.[1][5][6]
-
Chemical Modification: Introducing basic nitrogen-containing groups into the linker can increase aqueous solubility.[1]
-
Buffer Optimization: Adjusting the pH and ionic strength of buffers used in in vitro assays can also improve solubility.[1]
Q5: What are the primary causes of off-target effects and how can they be minimized?
A5: Off-target effects can arise from the degradation of proteins other than the intended target. This can be due to a lack of specificity of the target-binding "warhead" or the E3 ligase ligand. For instance, pomalidomide-based conjugates can sometimes lead to the degradation of zinc-finger proteins.[4] To minimize off-target effects, one can:
-
Optimize the selectivity of the target-binding ligand.[1][4]
-
Modify the E3 ligase ligand to reduce binding to off-target neosubstrates.[4]
-
Systematically alter the linker to optimize the geometry of the ternary complex, favoring on-target degradation.[1][4]
Troubleshooting Guides
Problem: No or Poor Target Protein Degradation
This is a common issue that can stem from multiple points in the PROTAC mechanism of action. The following workflow can help diagnose the problem.
Problem: Conjugate is Unstable in Experimental Conditions
| Symptom | Possible Cause | Recommended Action |
| Rapid loss of activity in cell culture media | Hydrolysis or enzymatic degradation in media. | Assess the stability of your conjugate in the cell culture medium over the time course of your experiment using LC-MS/MS.[1] Consider using a more stable linker chemistry. |
| Poor in vivo efficacy despite good in vitro activity | Rapid metabolic clearance. | Perform in vitro metabolic stability assays using liver microsomes or hepatocytes.[1] If metabolic instability is confirmed, consider introducing metabolically inert groups (e.g., fluorine) at metabolic hotspots.[1] |
| Precipitation in assay buffer | Poor aqueous solubility. | Measure the thermodynamic and kinetic solubility. Optimize the assay buffer (pH, ionic strength) or use solubility-enhancing formulations for in vivo studies.[1] |
Quantitative Data Summary
The efficacy of an E3 ligase ligand-linker conjugate is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below are examples of such data.
| Conjugate | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >95 | [5][7] |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | ~1 | >90 | [5][8] |
| PROTAC ER Degrader-3 | Estrogen Receptor | Pomalidomide-based | MCF-7 | Not Specified | Not Specified | [4] |
| PROTAC KRAS G12D Degrader 1 | KRAS G12D | VHL | AGS | 7.49 | >95 | [9] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [10] |
| GP262 | PI3K/mTOR | Not Specified | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with an E3 ligase ligand-linker conjugate.[12][13]
Materials:
-
Cell line expressing the target protein
-
E3 ligase ligand-linker conjugate stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the conjugate and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the ternary complex (Target Protein-Conjugate-E3 Ligase).[14][15][16]
Materials:
-
Cells treated with the conjugate and controls
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Lysis:
-
Lyse treated cells with non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blotting, probing for the target protein (if the E3 ligase was immunoprecipitated) or the E3 ligase (if the target protein was immunoprecipitated).
-
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of a conjugate.[1]
Materials:
-
Test conjugate
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Add the test conjugate to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent conjugate at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining conjugate versus time to determine the half-life.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Technical Support Center: Modified Thalidomide Ligands & Neosubstrate Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for avoiding unintended neosubstrate degradation when using modified thalidomide (B1683933) ligands in targeted protein degradation (TPD) studies.
Frequently Asked Questions (FAQs)
Q1: What is neosubstrate degradation and why is it a concern with thalidomide-based ligands?
A1: Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues" that bind to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This binding alters CRBN's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRBN. These newly targeted proteins are called "neosubstrates."[5][6]
While the degradation of certain neosubstrates, like the transcription factors IKZF1 and IKZF3, is responsible for the therapeutic effects of IMiDs in multiple myeloma, the degradation of other neosubstrates can lead to undesired off-target effects and toxicities.[2][7][8][9] For example, the degradation of SALL4 is associated with the teratogenic effects of thalidomide.[2][4] Therefore, controlling neosubstrate selectivity is a critical aspect of designing safe and effective thalidomide-based degraders, including Proteolysis Targeting Chimeras (PROTACs).
Q2: How can thalidomide ligands be modified to avoid unwanted neosubstrate degradation?
A2: Modifying the chemical structure of thalidomide ligands is a key strategy to alter neosubstrate selectivity.[10] Research has shown that even subtle structural changes can significantly impact the neosubstrate profile.[3][11] One successful approach has been the modification of the phthalimide (B116566) ring. For instance, modifying the 6-position of lenalidomide (B1683929) with small substituents has been shown to enhance its selectivity for anti-cancer neosubstrates while reducing degradation of those linked to teratogenicity.[10][12]
Furthermore, in the context of PROTACs, the choice of linker and its attachment point to the thalidomide ligand can influence neosubstrate degradation.[8][13][14] The linker's properties, such as length and rigidity, play a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which in turn affects degradation specificity.[7][13]
Q3: What is the role of the E3 ligase in determining neosubstrate specificity?
A3: The choice of E3 ligase is a critical determinant in the design of protein degraders and significantly influences their specificity.[7] While thalidomide and its analogs recruit CRBN, other E3 ligases like Von Hippel-Lindau (VHL) are also commonly used in PROTAC design.[7][13] CRBN is known for its ability to degrade neosubstrates like IKZF1 and IKZF3, which can be beneficial in oncology.[7] However, this can also lead to off-target effects if not carefully controlled. VHL-based PROTACs have also demonstrated high efficiency and can sometimes offer a more predictable specificity profile.[7][13] The compatibility between the protein of interest and the chosen E3 ligase is a key factor in the formation and stability of the ternary complex, ultimately impacting degradation efficiency and selectivity.[7]
Q4: How do thalidomide and its analogs affect the stability of the CRBN protein itself?
A4: Thalidomide and its analogs have been shown to prevent the accumulation of K48-linked polyubiquitin (B1169507) chains on CRBN, which would normally target CRBN for proteasomal degradation.[15][16] By inhibiting its own ubiquitination, these ligands can lead to an accumulation and stabilization of CRBN protein levels.[15][16] This increase in CRBN levels can, in turn, enhance the overall E3 ligase activity of the CRL4-CRBN complex, potentially potentiating the degradation of its target neosubstrates.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High levels of off-target neosubstrate degradation (e.g., SALL4, GSPT1). | 1. The specific thalidomide analog used has a broad neosubstrate profile.2. The linker in the PROTAC is not optimal for selective ternary complex formation. | 1. Synthesize and test thalidomide analogs with modifications known to enhance selectivity, such as substitutions at the 6-position of the phthalimide ring.[10][12]2. Redesign the PROTAC with different linker lengths, compositions, and attachment points to the thalidomide ligand.[13][14]3. Consider using an alternative E3 ligase recruiter, such as a VHL ligand, which may offer a different selectivity profile.[7][13] |
| Poor degradation of the intended target protein with a thalidomide-based PROTAC. | 1. Low cell permeability of the PROTAC.2. Unstable ternary complex formation between the target, PROTAC, and CRBN.3. Hydrolytic instability of the thalidomide ligand or the PROTAC. | 1. Perform cell permeability assays (e.g., PAMPA) to assess compound uptake.[17]2. Utilize assays to confirm ternary complex formation in cells, such as NanoBRET or TR-FRET.[9][17][18]3. Evaluate the aqueous stability of the compound; linker attachment points on the thalidomide moiety can significantly impact stability.[8] |
| Inconsistent degradation results between experiments. | 1. Variability in cell line expression of CRBN.2. Degradation of the PROTAC itself over the course of the experiment. | 1. Confirm consistent CRBN expression levels across cell batches via Western blotting.2. Perform time-course experiments to assess the stability of the PROTAC and its effect on target degradation over time.[8] |
| Difficulty confirming that target depletion is due to proteasomal degradation. | 1. Reduced transcription or translation of the target protein.2. Off-target effects of the compound. | 1. Measure mRNA levels of the target gene using qPCR to rule out transcriptional effects.[17]2. Co-treat cells with a proteasome inhibitor (e.g., MG132) and the degrader; rescue of the target protein from degradation confirms proteasome dependence.3. Co-treat with a neddylation inhibitor (e.g., MLN4924) to confirm that degradation is dependent on the cullin-RING ligase complex.[5] |
Quantitative Data Summary
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of a Hypothetical Thalidomide-O-PEG5-Acid PROTAC Targeting BRD4
| Parameter | Thalidomide-O-PEG5-Acid PROTAC | Alternative PROTAC (Different Linker) |
| BRD4 DC50 (nM) | 50 | 200 |
| BRD4 Dmax (%) | 95 | 80 |
| IKZF1 DC50 (nM) | 150 | 500 |
| IKZF1 Dmax (%) | 70 | 40 |
| GSPT1 DC50 (nM) | >1000 | >1000 |
| GSPT1 Dmax (%) | <10 | <10 |
This table summarizes hypothetical data for illustrative purposes.
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
-
Objective: To quantify the levels of a target protein and known neosubstrates following treatment with a modified thalidomide ligand or PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the degrader compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[19]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using RIPA buffer that has been supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for the target protein, a neosubstrate of interest, and a loading control (e.g., GAPDH, β-actin). Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19] Perform densitometry analysis to quantify the intensity of the bands. Normalize the target protein levels to the loading control. Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curves.[19]
-
2. NanoBRET™ Ternary Complex Formation Assay
-
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-CRBN) in living cells.
-
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Cell Plating: Seed the engineered cells in a multi-well plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ ligand to the cells and incubate. Then, treat the cells with the PROTAC at various concentrations.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. An increase in the BRET signal is indicative of the formation of the ternary complex.[9][19]
-
3. Global Proteomics by Mass Spectrometry
-
Objective: To identify all proteins that are degraded upon treatment with a degrader, providing a comprehensive view of on-target and off-target effects.
-
Methodology:
-
Sample Preparation: Treat cells with the degrader at a concentration that results in maximal target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.[19]
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a significant decrease in abundance in the degrader-treated sample are identified as potential substrates.[5][18]
-
Visualizations
Caption: Mechanism of neosubstrate degradation by modified thalidomide ligands.
Caption: Experimental workflow for evaluating neosubstrate degradation.
Caption: Logical relationship of factors influencing selective protein degradation.
References
- 1. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation Services [promega.com]
- 10. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 15. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Concentration to Avoid the Hook Effect
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate and overcome the "hook effect," a common experimental artifact that can complicate the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1][3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][6]
Q3: Why is it important to be aware of the hook effect?
Q4: At what concentration does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[1] However, it is often observed at micromolar (µM) concentrations, typically starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is therefore crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]
Troubleshooting Guide
Issue 1: My dose-response curve shows a bell shape, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the "hook effect."[1]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is seen.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations.[1][8]
-
Issue 2: The PROTAC shows weak or no degradation at any tested concentration.
-
Possible Causes & Solutions:
-
Concentration Range is Too High or Too Low: Your initial concentration range might be entirely within the hook effect region or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider modifying the linker to improve physicochemical properties.[3]
-
Insufficient Target or E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using methods like Western Blot or qPCR.[1]
-
Suboptimal Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1]
-
Issue 3: How can I mitigate the hook effect in my experimental design?
-
Strategies:
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[3][9]
-
Optimize the Linker: The length and composition of the linker are critical. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[3]
-
Change the E3 Ligase: Different E3 ligases may form more stable ternary complexes with your target, potentially reducing the hook effect.[3]
-
Data Presentation
Table 1: Example Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 70% |
| 10 | 30% |
| 100 | 15% (Dmax) |
| 1000 | 40% |
| 10000 | 75% |
Table 2: Key Parameters for Characterizing PROTAC Efficacy
| Parameter | Definition | Importance |
| DC50 | The concentration of PROTAC at which 50% of the target protein is degraded.[1] | A measure of the PROTAC's potency. |
| Dmax | The maximum percentage of target protein degradation achieved.[1] | Indicates the PROTAC's efficacy. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to observe the potential hook effect. Include a vehicle-only control (e.g., DMSO).[1]
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle. To better capture the complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein.
-
Add protein A/G beads to capture the antibody-antigen complex.[1]
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[1]
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates ternary complex formation.[1]
-
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: The formation of unproductive binary complexes causes the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
Caption: A general workflow for the initial characterization of a novel PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting failed protein degradation with E3 Ligase Ligand-linker Conjugate 9
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 9. This resource provides troubleshooting guidance and answers to frequently asked questions to help you successfully design and execute your protein degradation experiments. This compound is a pre-synthesized molecule containing a Thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a linker, intended for the straightforward synthesis of your final Proteolysis-Targeting Chimera (PROTAC).[1]
Troubleshooting Guides
Failed or inefficient protein degradation can arise from multiple factors, from the chemical properties of the final PROTAC to the biological context of your experiment. The table below outlines common issues, their potential causes, and recommended solutions when using this compound to create your degrader.
Table 1: Troubleshooting Failed Protein Degradation
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| No or low degradation of the target protein. | 1. Inefficient ternary complex formation. | Optimize the linker length and attachment point on your target protein ligand. The spatial orientation of the E3 ligase and the target protein is critical for a stable and productive ternary complex. Consider synthesizing PROTACs with different linker lengths or attachment points. |
| 2. Low binding affinity of the final PROTAC to the target protein or CRBN. | Confirm the binding of your final PROTAC to both the target protein and CRBN using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[2] | |
| 3. Low cellular permeability or poor solubility of the final PROTAC. | The high molecular weight of PROTACs can lead to poor cell permeability.[3][4] Modify the linker to improve physicochemical properties, for example, by incorporating PEG moieties to increase solubility.[] | |
| 4. "Hook effect" due to high PROTAC concentration. | At very high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, preventing the formation of the ternary complex.[3] Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal degradation concentration (DC50). | |
| 5. Low expression of CRBN E3 ligase in the cell line. | Verify the expression level of CRBN in your chosen cell line by Western blot or qPCR. Select a cell line with robust CRBN expression. The efficacy of CRBN-based degraders is dependent on the expression of this E3 ligase.[6][7] | |
| 6. Target protein is not accessible for ubiquitination. | Analyze the surface of your target protein for accessible lysine (B10760008) residues, which are the sites of ubiquitination.[8] If accessible lysines are scarce, degradation may be inefficient. | |
| Degradation is observed, but the DC50 is high. | 1. Suboptimal ternary complex stability. | The stability of the ternary complex is a key driver of degradation efficiency. As with no degradation, linker optimization is a primary strategy to improve complex stability and, consequently, the DC50 value.[9] |
| 2. Weak binding affinity of the PROTAC. | A lower binding affinity to either the target or the E3 ligase can lead to a higher DC50. While low-affinity binders can still be effective, a certain threshold of affinity is required for efficient degradation at low concentrations.[10] | |
| Off-target protein degradation is observed. | 1. Promiscuous binding of the target protein ligand. | Ensure your target protein ligand is highly selective for your protein of interest. Run proteomic analyses to identify off-target effects. |
| 2. Promiscuous nature of the E3 ligase. | While the ligand is specific for CRBN, the E3 ligase itself can have multiple natural substrates. This is an inherent property of the system. | |
| Inconsistent results between experiments. | 1. Instability of the final PROTAC molecule. | Assess the chemical stability of your synthesized PROTAC in your experimental media and conditions. Degradation of the PROTAC over time will lead to variable results. |
| 2. Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and overall cell health, as these can impact the ubiquitin-proteasome system.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC synthesized from this compound?
A1: Your final PROTAC, synthesized by conjugating a ligand for your protein of interest (POI) to this compound, acts as a bifunctional molecule. One end binds to your POI, and the other end, via the thalidomide-based moiety, recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the formation of a POI-PROTAC-CRBN ternary complex. Within this complex, the E3 ligase ubiquitinates the POI, tagging it for degradation by the 26S proteasome.[8][9][12]
Q2: How do I choose the right cell line for my experiment?
A2: The choice of cell line is critical. A key requirement is sufficient expression of the CRBN E3 ligase.[6] You should verify CRBN expression levels in your candidate cell lines via Western blotting or qPCR before starting your degradation experiments. Additionally, ensure your protein of interest is expressed at detectable levels.
Q3: What are the appropriate controls for a protein degradation experiment?
A3: To ensure the observed degradation is due to the specific mechanism of your PROTAC, you should include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone to establish the baseline level of your target protein.
-
Negative Control PROTAC: A PROTAC with an inactive E3 ligase ligand. For CRBN, this can be a molecule with a modification to the glutarimide (B196013) ring of thalidomide, which prevents binding to CRBN.[8]
-
Proteasome Inhibitor Control: Co-treatment of cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, the protein levels should be rescued in the presence of the inhibitor.
Q4: My final PROTAC has poor solubility. What can I do?
A4: Poor solubility is a common challenge with PROTACs due to their high molecular weight.[3] The linker portion of the molecule can be modified to improve solubility. Consider incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) units into the linker design when synthesizing your final PROTAC from the this compound.[]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[3] This occurs because an excess of the PROTAC can lead to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) that do not assemble into the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response curve with a broad range of concentrations to identify the optimal concentration for degradation.
Experimental Protocols
1. General Protocol for Western Blotting to Assess Protein Degradation
-
Cell Seeding: Seed your chosen cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat the cells with your final PROTAC at various concentrations (a common range is 1 nM to 10 µM). Include vehicle and negative controls. Incubate for the desired time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to your target protein. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Compare the protein levels in treated samples to the vehicle control to determine the percentage of degradation.
2. Protocol for Ubiquitination Assay
-
Treatment: Treat cells with your PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) for a shorter time frame (e.g., 2-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate your protein of interest using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and transfer it to a membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated forms of your target protein, which will appear as a high-molecular-weight smear.
Visualizations
Caption: Mechanism of action of a PROTAC derived from this compound.
Caption: A general experimental workflow for assessing protein degradation.
Caption: A decision tree for troubleshooting failed protein degradation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dokumen.pub [dokumen.pub]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
- 6. Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance [protein-cell.net]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify E3 ligases amenable to biodegraders using a cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
PROTAC Technical Support Center: Enhancing Ternary Complex Stability
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the design and optimization of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on enhancing the stability of the crucial ternary complex.
I. Troubleshooting Guides
This section addresses common issues encountered during PROTAC development and provides actionable solutions.
Issue 1: Inefficient or No Target Degradation
Q1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I'm not observing any degradation in cells. What are the potential causes and how can I troubleshoot this?
A1: This is a frequent challenge in PROTAC development. Several factors beyond simple binary binding can influence degradation efficacy. Here’s a systematic troubleshooting approach:
-
Inefficient Ternary Complex Formation: While your PROTAC binds to both the protein of interest (POI) and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex.[1] The stability of this complex is critical for subsequent ubiquitination and degradation.[2][3]
-
Solution: Employ biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to directly measure ternary complex formation and stability.[1][4][5] These techniques can help you understand the thermodynamics and kinetics of the complex.[4][6][7]
-
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular targets.[1]
-
Solution: Modify the linker to improve the physicochemical properties of the PROTAC. This could involve adjusting its length, rigidity, or polarity.[][9] For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility and permeability.[][9]
-
-
Incorrect Ternary Complex Conformation: A ternary complex may form, but it might not be in a productive orientation for the E3 ligase to ubiquitinate the target protein.[1]
-
Solution: Conduct an in vitro or in-cell ubiquitination assay. If you don't observe target ubiquitination despite ternary complex formation, it suggests a geometric issue. Redesigning the linker by changing its length, composition, or attachment points to the ligands can alter the orientation of the POI and E3 ligase.[1][9][10]
-
-
Wrong E3 Ligase Choice: The selected E3 ligase may not be optimally suited for your target protein, or its expression levels might be low in your experimental cell line.[1]
Issue 2: The "Hook Effect"
Q2: I'm observing a bell-shaped dose-response curve, where target degradation decreases at higher PROTAC concentrations. What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a characteristic phenomenon in PROTAC experiments where high concentrations lead to reduced degradation.[1] This occurs because an excess of the PROTAC molecule favors the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex (POI-PROTAC-E3 ligase).[1]
-
Mitigation Strategies:
-
Dose-Response Optimization: Always perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to characterize the hook effect.[1]
-
Focus on Lower Concentrations: The "sweet spot" for PROTAC efficacy is often in the nanomolar to low micromolar range.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity. Cooperativity signifies that the binding of the PROTAC to one protein enhances its affinity for the other, thus stabilizing the ternary complex over the binary ones.[1][2][13] This can be influenced by the linker design and the specific E3 ligase-POI pairing.[14][15]
-
Biophysical Confirmation: Use assays like SPR or ITC to measure ternary complex formation at various PROTAC concentrations. This will help correlate the observed degradation profile with the underlying biophysical events.[1]
-
II. Frequently Asked Questions (FAQs)
Q3: How does the linker composition affect ternary complex stability?
A3: The linker is a critical determinant of PROTAC efficacy and plays a multifaceted role in ternary complex formation.[9][10] Its length, rigidity, and chemical properties are all crucial design considerations.[][9]
-
Length: An optimal linker length is necessary to bridge the POI and E3 ligase effectively. A linker that is too short may cause steric clashes, preventing complex formation, while an overly long linker may not bring the proteins into sufficient proximity for efficient ubiquitination.[10]
-
Flexibility vs. Rigidity: Flexible linkers, such as those based on alkyl chains or PEGs, can allow for conformational adjustments to achieve a stable ternary complex.[] However, rigid linkers, which may contain aromatic rings, can pre-organize the PROTAC into an active conformation, potentially enhancing the stability of the ternary complex.[][9]
-
Chemical Properties: The linker's hydrophilicity, hydrophobicity, and charge distribution can influence both the PROTAC's solubility and its interactions within the ternary complex.[] For example, aromatic linkers can participate in π-π stacking interactions that further stabilize the complex.[9]
Q4: What is cooperativity in the context of PROTACs, and is it always necessary for potent degradation?
A4: Cooperativity (α) is a measure of how the binding of the PROTAC to one of its target proteins influences its binding to the other.[2][15] It is calculated as the ratio of the binary dissociation constant (KD) to the ternary KD.[4]
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the affinity for the second protein, leading to a more stable ternary complex. This is often due to favorable protein-protein interactions between the POI and the E3 ligase.[2][13]
-
Negative Cooperativity (α < 1): The formation of the binary complex reduces the affinity for the second protein.
-
Non-Cooperative (α = 1): The binding events are independent.
While positive cooperativity is often associated with potent degradation due to the formation of stable and long-lived ternary complexes, it is not an absolute requirement.[13][16] Effective degradation has been observed with non-cooperative and even anti-cooperative PROTACs.[17] The key is the formation of a sufficient population of a productive ternary complex to enable ubiquitination.
Q5: Which E3 ligase should I choose for my target?
A5: The choice of E3 ligase is a critical parameter in PROTAC design.[11][12] To date, a limited number of E3 ligases, most notably CRBN and VHL, have been widely used.[18] The optimal E3 ligase for a particular POI is not always predictable and often requires empirical testing.[19] Factors to consider include:
-
Expression Profile: The chosen E3 ligase should be adequately expressed in the target cells or tissues.
-
Structural Compatibility: The E3 ligase and POI should be able to form a productive ternary complex with the PROTAC. The structural plasticity of the E3 ligase plays a role in accommodating different POIs.[20]
-
Known Precedents: Reviewing the literature for successful degradation of similar POIs can provide a good starting point.
III. Quantitative Data Summary
The following tables provide reference values for well-characterized PROTACs, illustrating the interplay between binding affinities, cooperativity, and degradation.
Table 1: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC)
| Target | Binary KD (nM) (PROTAC to Target) | Ternary KD (nM) (PROTAC to VHL in presence of Target) | Cooperativity (α) | Reference |
| BRD4BD2 | 18 | 4.5 | 4 | [4] |
| BRD3BD2 | 25 | 25 | 1 | [4] |
| BRD2BD2 | 12 | 3 | 4 | [4] |
Table 2: Dissociation Rates and Half-Lives of MZ1 Ternary Complexes
| Ternary Complex | koff (s-1) | Dissociative Half-Life (s) | Reference |
| VHL/MZ1/BRD4BD2 | 0.0023 | 301 | [4] |
| VHL/MZ1/BRD3BD2 | 0.015 | 46 | [4] |
| VHL/MZ1/BRD2BD2 | 0.0021 | 330 | [4] |
IV. Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation and to calculate cooperativity.[6]
Materials:
-
Purified POI
-
Purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
PROTAC of interest
-
ITC instrument
-
Appropriate, well-matched buffer
Methodology:
-
Part 1: Determining Binary Binding Affinities
-
PROTAC to POI (KD1): Titrate the PROTAC into a solution of the POI in the ITC cell.
-
PROTAC to E3 Ligase (KD2): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell.
-
-
Part 2: Determining Ternary Binding Affinity (KD,ternary)
-
Titrate the PROTAC into a pre-formed complex of the POI and E3 ligase in the ITC cell. Alternatively, titrate the POI into a pre-formed complex of the PROTAC and E3 ligase.
-
-
Data Analysis and Cooperativity Calculation:
-
Analyze the titration data to determine the respective KD values.
-
Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the association (kon) and dissociation (koff) rates of the ternary complex, providing insights into its kinetic stability.[4][7][21]
Materials:
-
Purified POI
-
Purified, tag-containing E3 ligase complex (for immobilization)
-
PROTAC of interest
-
SPR instrument and sensor chips (e.g., Ni-NTA chip for His-tagged proteins)
-
Running buffer
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Binding Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary interaction kinetics.
-
Ternary Binding Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD for the ternary complex.
-
The dissociative half-life can be calculated as ln(2)/koff.
-
V. Visualizations
Caption: PROTAC Mechanism of Action.
Caption: SPR Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 20. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. o2hdiscovery.co [o2hdiscovery.co]
Validation & Comparative
A Comparative Guide to Validating Target Degradation with E3 Ligase Ligand-Linker Conjugate PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) based on different E3 ligase ligands and linker strategies. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the necessary information to effectively design and validate the target degradation of their PROTAC molecules.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, which leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a significant advantage over traditional occupancy-driven inhibitors.[3][4]
The choice of the E3 ligase ligand and the nature of the linker are critical design parameters that profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][5][] This guide will delve into a comparative analysis of PROTACs, focusing on these crucial components.
The PROTAC Mechanism of Action
The fundamental mechanism of PROTACs involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Figure 1: PROTAC Mechanism of Action.
Comparative Performance of PROTACs
The efficacy of a PROTAC is highly dependent on the choice of the E3 ligase it recruits and the linker used in its design. The two most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][7]
Comparison of CRBN and VHL-based PROTACs Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation. The following table summarizes the performance of different PROTACs designed to degrade BRD4, highlighting the impact of the recruited E3 ligase.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [8] |
| PROTAC 1 | CRBN | BRD4 | Burkitt's lymphoma (BL) cells | < 1 nM | >90% | [5][9] |
| PROTAC 4 | CRBN | BRD4 | MV-4-11, MOLM-13, RS4;11 | pM range | Not specified | [5][9] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [8] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [8] |
| PROTAC 17 | VHL | BRD4 | Not specified | Low nM range | >90% | [5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[5]
The Critical Role of the Linker
The linker is not just a passive tether but plays a crucial role in determining a PROTAC's overall efficacy.[2][][10] Its length, composition, and attachment points influence the stability and conformation of the ternary complex.[2][11]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | CRBN | 1-40 | >85 | [12] |
| PEG | PEG Chains | BRD4 | CRBN | 0.02-1 | >90 | [12] |
| Rigid | Piperazine/Piperidine | BRD4 | VHL | 10-100 | >90 | [12] |
Experimental Protocols for Target Degradation Validation
A multi-faceted approach using orthogonal methods is crucial for robustly validating PROTAC-mediated target degradation.[1]
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels.[8][13]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensities using densitometry software, normalize to the loading control, and plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[8][13]
Figure 2: Western Blotting Workflow.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
Mass spectrometry-based proteomics provides an unbiased, global view of a PROTAC's effects on the entire proteome, enabling the assessment of selectivity and identification of off-target effects.[14][15]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control. Harvest and lyse the cells.[14]
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT).[15]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using appropriate software to identify and quantify thousands of proteins. A volcano plot is typically used to visualize proteins that are significantly up- or downregulated upon PROTAC treatment.[16]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct target engagement by the PROTAC in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods. An increase in the thermal stability of the target protein upon PROTAC binding confirms engagement.
Signaling Pathway Modulation by PROTACs
By degrading a target protein, a PROTAC can effectively shut down the signaling pathway in which the protein is involved. For example, BRD4 degradation by a PROTAC leads to the downregulation of the oncogene c-MYC.[17]
Figure 3: BRD4 Signaling Pathway and PROTAC Intervention.
Conclusion
The validation of target degradation is a cornerstone of PROTAC development. A comprehensive evaluation requires a combination of orthogonal assays to confirm on-target efficacy, assess proteome-wide selectivity, and elucidate the mechanism of action. The choice of E3 ligase ligand and the design of the linker are paramount in developing potent and selective PROTACs. While CRBN and VHL are the most utilized E3 ligases, the expanding toolbox of ligands for other E3 ligases offers exciting opportunities for future PROTAC design.[1][7] By carefully considering the comparative data and employing the detailed experimental protocols outlined in this guide, researchers can accelerate the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. ijcrr.com [ijcrr.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Battle of E3 Ligases: A Comparative Guide to CRBN-based Conjugate 9 and VHL-based Linkers in PROTAC Technology
For Immediate Publication
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals in the Field of Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the choice of the E3 ubiquitin ligase to be recruited. Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and von Hippel-Lindau (VHL) have emerged as the workhorses of the field. This guide provides an in-depth, objective comparison between two prominent approaches for recruiting these ligases: the pre-functionalized E3 Ligase Ligand-linker Conjugate 9, which utilizes a CRBN ligand, and the widely employed VHL-based linkers.
This comparison is supported by a compilation of experimental data from various studies, detailed methodologies for key validation assays, and visual diagrams of relevant biological pathways and experimental workflows to aid researchers in making informed decisions for their targeted protein degradation strategies.
At a Glance: CRBN vs. VHL in PROTAC Design
The selection between a CRBN or VHL-based PROTAC is a nuanced decision that can significantly impact a degrader's potency, selectivity, and pharmacokinetic properties. While this compound offers a modular approach for rapid PROTAC synthesis by providing a ready-to-use CRBN ligand-linker moiety, VHL-based PROTACs have been extensively studied and have shown remarkable efficacy for a variety of targets.
CRBN-based PROTACs, which can be synthesized using conjugates like Conjugate 9, often leverage small, drug-like ligands such as derivatives of thalidomide (B1683933) and pomalidomide.[1] This can contribute to favorable physicochemical properties, including cell permeability and oral bioavailability.[1] Conversely, VHL ligands are generally larger and more peptidic, which can present challenges in achieving optimal drug-like properties.[1] However, VHL-based PROTACs have demonstrated exceptional potency and selectivity in degrading a wide array of target proteins.[1]
Quantitative Performance Data: A Tale of Two Ligases
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from head-to-head comparative studies of CRBN- and VHL-based PROTACs targeting the same protein of interest (POI). It is important to note that the performance of a PROTAC is highly dependent on the specific target, the linker composition, and the cellular context.
Table 1: Comparative Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| dBET1 | CRBN | Varies | More Variable | Varies | [2] |
| MZ1 | VHL | Varies | Less Variable | Consistently High | [2][3] |
| ARV-825 | CRBN | Burkitt's Lymphoma | < 1 nM | Not Reported | [3] |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer | < 5 nM | Not Reported | [3] |
Table 2: Comparative Degradation of Epidermal Growth Factor Receptor (EGFR)
| PROTAC Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS39 (Gefitinib-based) | VHL | H3255 | 3.3 | >90% | [4][5] |
| Compound 13 (Dacomitinib-based) | CRBN | HCC-827 | 3.57 | 91% | [5] |
| MS154 (Gefitinib-based) | CRBN | H3255 | ~10 | >80% | [6] |
| Compound 6 (Gefitinib-based) | VHL | H3255 | <10 | >90% | [6] |
Table 3: Comparative Degradation of KRAS G12C
| PROTAC Approach | E3 Ligase Recruited | Cell Line | Degradation Efficacy | Reference |
| Various PROTACs | VHL | Various KRAS G12C mutant lines | Generally more efficient | [1] |
| Various PROTACs | CRBN | Various KRAS G12C mutant lines | Often less efficient or inactive | [1][7] |
Signaling Pathways: The Cellular Machinery Behind Degradation
Understanding the signaling pathways in which CRBN and VHL operate is crucial for rational PROTAC design. The diagrams below, generated using the DOT language for Graphviz, illustrate the core mechanisms of these E3 ligases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of E3 Ligase Ligand-Linker Conjugates for PROTACs: Thalidomide- vs. Pomalidomide-Based Approaches
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal Cereblon-recruiting ligand for Proteolysis Targeting Chimeras (PROTACs).
In the rapidly advancing field of targeted protein degradation, the strategic design of PROTACs is paramount to achieving therapeutic success. A critical decision in the development of these heterobifunctional molecules is the choice of the E3 ubiquitin ligase ligand, which dictates the recruitment of the cellular machinery responsible for protein degradation. Among the most widely utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of immunomodulatory imide drugs (IMiDs). This guide provides a detailed comparison of two prominent CRBN-recruiting scaffolds: thalidomide (B1683933), as exemplified by "E3 Ligase Ligand-linker Conjugate 9," and pomalidomide-based linkers.
At a Glance: Key Differences and Considerations
| Feature | This compound (Thalidomide-based) | Pomalidomide-based Linkers |
| E3 Ligase Target | Cereblon (CRBN) | Cereblon (CRBN) |
| Binding Affinity to CRBN | Lower | Higher |
| PROTAC Potency | Generally lower | Often more potent degradation |
| Ternary Complex Stability | May be less stable | Can form more stable ternary complexes |
| Selectivity | Can be effective, but may require more optimization | Potentially greater degradation selectivity |
| Metabolic Stability | Generally good | May offer improved metabolic stability |
Delving Deeper: A Comparative Analysis
The efficacy of a PROTAC is intrinsically linked to its ability to form a stable and productive ternary complex between the target protein and the E3 ligase. The choice between a thalidomide or pomalidomide-based linker can significantly impact the formation and stability of this complex, and consequently, the efficiency of target protein degradation.
Pomalidomide: The High-Affinity Choice for Enhanced Degradation
Pomalidomide, a second-generation IMiD, generally exhibits a higher binding affinity for CRBN compared to thalidomide.[1][2] This enhanced affinity can translate into more stable ternary complex formation, leading to more efficient ubiquitination and subsequent degradation of the target protein.[3] As a result, PROTACs incorporating pomalidomide-based linkers often demonstrate higher potency, reflected in lower half-maximal degradation concentrations (DC50) and greater maximal degradation (Dmax).[2] Furthermore, some studies suggest that pomalidomide-based PROTACs may offer improved degradation selectivity and metabolic stability.[3]
Thalidomide (this compound): A Viable Alternative
Thalidomide, the parent compound of the IMiD family, is also a well-established CRBN ligand and has been successfully utilized in the development of numerous PROTACs. "this compound" is a pre-functionalized thalidomide molecule designed for straightforward conjugation to a target-binding ligand. While generally exhibiting a lower binding affinity to CRBN than pomalidomide, thalidomide-based PROTACs can still achieve potent and selective protein degradation. The ultimate efficacy of a thalidomide-based PROTAC is highly dependent on the specific target protein, the linker composition, and the overall geometry of the ternary complex.
Performance Data: Degradation of BRD4
To illustrate the potential performance differences, the following tables summarize publicly available data for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target. It is crucial to note that the data presented is compiled from different studies and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Performance of a Thalidomide-based BRD4 PROTAC
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Performance of Pomalidomide-based BRD4 PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | 1 | >95 | [5] |
| Compound 21 | Pomalidomide | BRD4 | THP-1 | - | Effective degradation | [6][7] |
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows central to the development and evaluation of these PROTACs.
Caption: General mechanism of action for CRBN-based PROTACs.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
A rigorous and standardized experimental approach is essential for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Cellular Degradation Assay via Western Blotting
This protocol details the most common method for quantifying target protein degradation.
1. Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at a final concentration that does not exceed 0.1%.
-
Remove the existing medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
4. Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (Illustrative)
Several biophysical techniques can be employed to confirm and characterize the formation of the ternary complex. Below is a conceptual overview of a proximity-based assay.
1. Assay Principle:
-
Utilize a technology such as NanoBRET™ or AlphaLISA® that generates a signal when two tagged proteins are brought into close proximity.
-
The target protein is tagged with an energy donor (e.g., NanoLuc® luciferase), and a component of the E3 ligase complex (e.g., CRBN) is tagged with an energy acceptor (e.g., HaloTag®).
-
In the presence of a PROTAC, the formation of the ternary complex brings the donor and acceptor tags close enough for energy transfer to occur, resulting in a detectable signal.
2. Experimental Setup (Conceptual):
-
Co-express the tagged target protein and E3 ligase component in a suitable cell line.
-
Treat the cells with a range of PROTAC concentrations.
-
Add the necessary detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
A bell-shaped dose-response curve is typically observed, with the signal increasing as the ternary complex forms and then decreasing at higher PROTAC concentrations due to the "hook effect" (formation of binary complexes).
Conclusion: Making the Right Choice for Your PROTAC Program
The selection of the E3 ligase ligand is a critical step in the design of a successful PROTAC. While pomalidomide-based linkers are often favored due to their higher binding affinity to CRBN, which can lead to more potent protein degradation, thalidomide-based linkers, such as "this compound," remain a viable and effective option. The optimal choice will ultimately depend on the specific target protein, the desired pharmacological profile, and empirical data generated through rigorous experimental evaluation. This guide provides a framework for understanding the key differences between these two important classes of CRBN-recruiting ligands and the experimental approaches necessary to validate their performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative Proteomics in the Selectivity Assessment of E3 Ligase-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical aspect of PROTAC development is ensuring their selectivity to minimize off-target effects. Quantitative proteomics has emerged as an indispensable tool for comprehensively evaluating the on-target and off-target effects of these novel therapeutic modalities. This guide provides a comparative analysis of two well-characterized PROTACs, MZ1 and ARV-110, showcasing the power of quantitative proteomics in assessing their selectivity.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the POI. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.
Validating Ternary Complex Formation: A Comparative Guide to Biophysical Assays
For researchers, scientists, and drug development professionals, the confirmation and characterization of ternary complexes are crucial for understanding molecular mechanisms and advancing therapeutic design, particularly in the burgeoning field of targeted protein degradation. This guide provides an objective comparison of key biophysical assays used to validate the formation of these three-part assemblies, supported by experimental data and detailed protocols.
The induced formation of a ternary complex, often involving a target protein, a small molecule "gluer" or degrader (like a PROTAC), and an E3 ligase, is a fundamental step in many targeted therapeutic strategies.[1] Validating and quantifying the formation of this complex is essential for optimizing the efficacy of such molecules.[1] A variety of biophysical techniques are available, each with its own set of advantages and limitations. This guide will delve into the most commonly employed methods, offering a clear comparison to aid in the selection of the most appropriate assay for your research needs.
Comparison of Biophysical Assays for Ternary Complex Validation
The choice of a biophysical assay depends on several factors, including the specific biological question, the properties of the interacting molecules, and the desired throughput. The following table summarizes the key characteristics of prominent techniques used to study ternary complex formation.
| Assay | Principle | Data Obtained | Throughput | Protein Consumption | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Immobilized ligand, analyte flows over surface, change in refractive index measured. | Kinetics (kon, koff), Affinity (KD), Stoichiometry, Cooperativity. | Medium | Low-Medium | Real-time, label-free, provides detailed kinetic information.[2][3] Recommended for routine testing of binary and ternary interactions.[2] | Immobilization can affect protein activity; mass transport limitations can be an issue. |
| Biolayer Interferometry (BLI) | Ligand immobilized on a biosensor tip, dipped into analyte solution, change in interference pattern measured. | Kinetics (kon, koff), Affinity (KD), Stoichiometry. | High | Low | Real-time, label-free, higher throughput than SPR.[2][3] | Lower sensitivity than SPR, can be less precise for very fast or slow kinetics.[2] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of molecules in solution. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Low | High | Label-free, solution-based, provides a complete thermodynamic profile of the interaction.[2][3][] | Low throughput, requires large amounts of pure protein.[2] |
| Förster Resonance Energy Transfer (FRET) | Energy transfer between two fluorescent molecules in close proximity. | Proximity, Affinity (KD), Cooperativity. | High | Low | Homogeneous, solution-based, can be adapted for high-throughput screening and cellular assays.[5][6] | Requires labeling of interacting partners, potential for artifacts from labels. |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | Affinity (KD), Stoichiometry. | Medium-High | Very Low | Solution-based, low sample consumption, tolerant of complex solutions.[7][8] | Requires labeling of one partner, can be sensitive to buffer conditions. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor. | Ternary complex formation in live cells, kinetic analysis. | High | N/A (in-cell) | Allows for the study of ternary complexes in a cellular context.[9][10] | Requires genetic modification of cells to express tagged proteins. |
Experimental Workflows and Principles
To provide a clearer understanding of the practical application of these assays, the following diagrams illustrate a general workflow for validating ternary complex formation and the principle of Surface Plasmon Resonance (SPR) as a representative technique.
Detailed Experimental Protocols
Below are generalized protocols for three key biophysical assays. Note that specific concentrations, incubation times, and instrument settings will need to be optimized for each specific system.
Surface Plasmon Resonance (SPR)
This protocol describes a typical experiment to measure the formation of a ternary complex between Protein A, a small molecule ligand, and Protein B, where Protein A is immobilized on the sensor chip.
1. Materials:
-
Purified Protein A (for immobilization)
-
Purified Protein B (analyte)
-
Small molecule ligand
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
2. Procedure:
-
Immobilization: Immobilize Protein A onto the sensor chip surface using standard amine coupling chemistry to a target density (e.g., 2000-4000 RU).
-
Binary Interaction (Ligand-Protein A):
-
Prepare a dilution series of the ligand in running buffer.
-
Inject the ligand concentrations over the immobilized Protein A surface to determine the binary binding affinity and kinetics.
-
-
Ternary Complex Formation:
-
Prepare a constant, saturating concentration of Protein B.
-
Prepare a dilution series of the ligand and pre-incubate with the constant concentration of Protein B.
-
Inject these pre-incubated mixtures over the immobilized Protein A surface.
-
As a control, inject Protein B alone to assess non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for binary, or a ternary binding model if available in the software) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by comparing the affinity of the ligand for Protein A in the presence and absence of Protein B. A value of α > 1 indicates positive cooperativity.[1][11]
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
This protocol outlines a homogenous assay to detect the proximity of two proteins (Protein A and Protein B) induced by a small molecule ligand.
1. Materials:
-
Purified, tagged Protein A (e.g., GST-tagged)
-
Purified, tagged Protein B (e.g., His-tagged)
-
TR-FRET donor-labeled antibody against Protein A's tag (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody against Protein B's tag (e.g., anti-His-d2)
-
Small molecule ligand
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT)[6][12]
-
Microplate reader capable of TR-FRET measurements
2. Procedure:
-
Reagent Preparation: Prepare stock solutions of proteins, antibodies, and the ligand in assay buffer.
-
Assay Setup: In a microplate, add the following in order:
-
A dilution series of the small molecule ligand.
-
A fixed concentration of Protein A and the donor-labeled antibody.
-
A fixed concentration of Protein B and the acceptor-labeled antibody.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[6][12]
-
Measurement: Measure the TR-FRET signal using a plate reader, exciting the donor and measuring emission from both the donor and acceptor.
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., [Acceptor emission / Donor emission] * 10,000).
-
Plot the TR-FRET ratio against the ligand concentration and fit the data to a suitable binding model to determine the EC50 or KD of ternary complex formation.
-
Isothermal Titration Calorimetry (ITC)
This protocol describes how to measure the thermodynamics of ternary complex formation in solution.
1. Materials:
-
Purified Protein A
-
Purified Protein B
-
Small molecule ligand
-
ITC instrument
-
Dialysis buffer
2. Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the ligand in the same buffer to minimize buffer mismatch effects.
-
Prepare Protein A in the ITC cell.
-
Prepare a complex of Protein B and the ligand (at a saturating concentration of the ligand) in the injection syringe.
-
-
Titration:
-
Perform a series of injections of the Protein B-ligand complex into the Protein A solution in the ITC cell.
-
As a control, titrate the Protein B-ligand complex into buffer to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses from the titration.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting isotherm to a binding model (e.g., single-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[2][13] The entropy (ΔS) can then be calculated.
-
Conclusion
The validation and characterization of ternary complex formation are indispensable for the development of novel therapeutics that rely on induced proximity. While each biophysical assay has its unique strengths and weaknesses, a multi-faceted approach often provides the most robust and reliable data. For initial screening and detailed kinetic analysis, SPR and BLI are powerful tools. For a comprehensive thermodynamic understanding in a label-free, solution-based format, ITC is the gold standard. High-throughput screening and in-cell validation can be effectively achieved using FRET-based assays like TR-FRET and NanoBRET™. By carefully selecting the appropriate assays and thoughtfully designing experiments, researchers can gain deep insights into the molecular interactions that drive ternary complex formation, ultimately accelerating the discovery and optimization of new medicines.
References
- 1. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 8. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jove.com [jove.com]
Measuring the Binding Affinity of E3 Ligase Ligand-Linker Conjugates: A Comparative Guide to Using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for successful protein degradation. Therefore, accurate measurement of the binding affinity of the E3 ligase ligand-linker conjugate is paramount for the design and optimization of effective PROTACs.
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for characterizing the binding affinity of E3 ligase ligand-linker conjugates, with a focus on "E3 Ligase Ligand-linker Conjugate 9," a derivative of thalidomide (B1683933) that binds to the Cereblon (CRBN) E3 ligase. We will present supporting experimental data, a detailed SPR protocol, and a comparison with alternative technologies.
Performance Comparison: SPR in Binding Affinity Determination
Surface Plasmon Resonance (SPR) is a label-free, real-time technology that has become a gold standard for quantifying biomolecular interactions.[1][2] It measures changes in the refractive index on a sensor chip surface as molecules bind and dissociate, providing kinetic data (association rate constant, k_a, and dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Quantitative Data Summary
The binding affinity of an E3 ligase ligand-linker conjugate is a key determinant of its ability to form a productive ternary complex. Below is a comparison of the binding affinities of various E3 ligase ligands, including thalidomide derivatives that bind to Cereblon (CRBN) and ligands that target the von Hippel-Lindau (VHL) E3 ligase. While specific data for "this compound" is not publicly available, the data for thalidomide provides a strong reference point.
Table 1: Comparison of Binding Affinities of E3 Ligase Ligands
| E3 Ligase Ligand | Target E3 Ligase | Linker Type/Attachment Point | Binding Affinity (K_D) | Measurement Technique |
| Thalidomide | Cereblon (CRBN) | N/A (Core Ligand) | 160 nM | SPR |
| Pomalidomide | Cereblon (CRBN) | N/A (Core Ligand) | 1.9 µM | ITC |
| Lenalidomide | Cereblon (CRBN) | N/A (Core Ligand) | 1.0 µM | ITC |
| VH032 | von Hippel-Lindau (VHL) | N/A (Core Ligand) | 185 nM | Fluorescence Polarization |
| VHL Ligand 134a | von Hippel-Lindau (VHL) | Heterocyclic isostere of RHS amide | 29 nM | SPR |
| VHL Ligand 133a | von Hippel-Lindau (VHL) | Heterocyclic isostere of RHS amide | 171 nM | SPR |
Note: The binding affinity can be influenced by the specific experimental conditions, including the buffer, temperature, and the construct of the E3 ligase used. The linker composition and attachment point can also significantly impact binding affinity.
The length and composition of the linker play a crucial role in the formation and stability of the ternary complex.[3][4] Systematic variations of the linker can modulate the binding affinity and ultimately the degradation efficiency of the PROTAC.
Experimental Protocol: Measuring Binding Affinity of this compound using SPR
This protocol outlines the key steps for determining the binding affinity of "this compound" to the Cereblon (CRBN) E3 ligase using SPR.
Materials and Reagents:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, NTA)
-
Recombinant human Cereblon (CRBN) E3 ligase (or its binding domain)
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS) or appropriate chemistry for immobilization
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Detailed Methodology:
-
Preparation of the Sensor Chip and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a CM5 sensor chip using a freshly prepared mixture of EDC and NHS.
-
Immobilize the recombinant CRBN E3 ligase onto the activated sensor surface to a target density (e.g., 2000-5000 RU). The protein is diluted in immobilization buffer to facilitate covalent coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation and Injection:
-
Prepare a dilution series of "this compound" in running buffer. A typical concentration range would span at least 10-fold below and above the expected K_D.
-
Inject the different concentrations of the conjugate over both the CRBN-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).[5]
-
Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a pulse of regeneration solution to remove any bound analyte.
-
Ensure the regeneration step does not denature the immobilized CRBN.
-
-
Data Collection and Analysis:
-
The SPR instrument records the binding response in real-time as a sensorgram.
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Visualization of the SPR Workflow
The following diagram illustrates the key steps in the SPR experimental workflow for measuring the binding affinity of an E3 ligase ligand-linker conjugate.
Caption: SPR experimental workflow for binding affinity measurement.
Comparison with Alternative Technologies
While SPR is a powerful technique, other biophysical methods can also be employed to measure the binding affinity of E3 ligase ligand-linker conjugates. The choice of technique often depends on the specific requirements of the study, such as throughput, sample consumption, and the type of data needed.
Table 2: Comparison of Technologies for Measuring Binding Affinity
| Technology | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Real-time, label-free, provides kinetic (k_a, k_d) and affinity (K_D) data. | Requires immobilization of one binding partner, which may affect its activity; can be sensitive to buffer composition. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution. | Label-free, in-solution measurement, provides thermodynamic data (ΔH, ΔS) and stoichiometry (n) in addition to K_D. | Low throughput, requires large amounts of sample, does not provide kinetic information.[4][6][7] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled molecule upon binding. | Homogeneous, in-solution assay, relatively high throughput. | Requires a fluorescent label, which may interfere with binding; less sensitive for very high or very low affinity interactions. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore on binding partners. | Homogeneous, high-throughput assay, sensitive. | Requires labeling of both binding partners, potential for false positives/negatives due to label interference. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Measures the interaction of molecules in close proximity through the generation of a chemiluminescent signal. | Homogeneous, highly sensitive, high throughput. | Requires specialized reagents (donor and acceptor beads) and instrumentation. |
Signaling Pathway and Logical Relationships
The interaction between the E3 ligase ligand-linker conjugate and the E3 ligase is the initial step in the formation of the ternary complex, which is essential for targeted protein degradation.
Caption: Logical flow of PROTAC-mediated protein degradation.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
Validating On-Target Degradation: A Comparative Guide to CRBN Knockout Cells and Alternatives
For researchers, scientists, and drug development professionals, establishing the on-target activity of novel protein degraders is a critical step in their development. This guide provides an objective comparison of using Cereblon (CRBN) knockout cells with other common techniques—namely siRNA/shRNA-mediated knockdown and CRISPR/Cas9-based knockdown—to validate that a degrader functions through the intended CRBN-dependent pathway.
The principle behind using these methods is straightforward: if a degrader works by recruiting the E3 ubiquitin ligase CRBN to a protein of interest (POI) for subsequent degradation, then removing or reducing the levels of CRBN should prevent the degradation of the POI. This guide will delve into the experimental data, protocols, and workflows to help you choose the most suitable approach for your research.
Comparison of Technologies for CRBN-Dependent Validation
The choice between using CRBN knockout cells, siRNA/shRNA, or CRISPR/Cas9 knockdown depends on several factors, including the desired duration of the effect, the potential for off-target effects, and the experimental timeline. The following table summarizes the key features of each approach.
| Feature | CRBN Knockout Cells (Stable) | siRNA/shRNA (Transient/Stable) | CRISPR/Cas9 Knockdown (Stable) |
| Mechanism of Action | Permanent gene disruption at the DNA level. | Post-transcriptional gene silencing by degrading mRNA. | Permanent gene disruption at the DNA level. |
| Effect on CRBN Expression | Complete and permanent elimination of CRBN protein. | Partial and often transient reduction of CRBN protein. | Complete and permanent elimination of CRBN protein. |
| Specificity | High, with potential for off-target gene editing that can be mitigated by careful guide RNA design.[1][2] | Prone to off-target effects due to partial sequence complementarity with unintended mRNAs.[1] | High, with potential for off-target gene editing that can be mitigated by careful guide RNA design.[1][2] |
| Duration of Effect | Permanent. | Transient (siRNA) to stable (shRNA). | Permanent. |
| Experimental Timeline | Longer, due to the need for single-cell cloning and validation. | Shorter for transient knockdown; longer for stable shRNA cell lines. | Longer, due to the need for single-cell cloning and validation. |
| Ideal Use Case | Gold-standard for validating CRBN dependency; studying long-term effects of CRBN loss. | Rapid initial validation of CRBN dependency; when a complete knockout is not desired. | Definitive validation of CRBN dependency; creating stable models for ongoing research. |
Signaling Pathway of CRBN-Mediated Protein Degradation
The following diagram illustrates the mechanism by which a bifunctional degrader molecule brings a protein of interest into proximity with the CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Workflow for Validating On-Target Degradation
A typical workflow to confirm that a degrader's activity is CRBN-dependent involves comparing the degradation of the target protein in wild-type cells versus cells with reduced or eliminated CRBN expression.
Logical Comparison of Validation Methods
The decision to use CRBN knockout, siRNA/shRNA, or CRISPR/Cas9 knockdown involves a trade-off between experimental rigor, time, and potential for off-target effects.
Experimental Protocols
Protocol 1: Generation of CRBN Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general framework for creating a CRBN knockout cell line. Optimization will be required for specific cell types.
Materials:
-
Adherent cell line of interest (e.g., HEK293T, HeLa)
-
Lentiviral vectors expressing Cas9 and a puromycin (B1679871) resistance gene
-
Lentiviral vector for expressing single guide RNA (sgRNA) targeting CRBN
-
sgRNA sequences targeting an early exon of the CRBN gene
-
Lipofectamine or other transfection reagent
-
Puromycin
-
96-well plates for single-cell cloning
-
PCR reagents for genomic DNA extraction and amplification
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the CRBN gene into a suitable lentiviral vector.[3][4]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vectors (Cas9 and sgRNA) and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce the target cell line with the lentiviral particles.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Perform limiting dilution in 96-well plates to isolate single cell-derived colonies.[4]
-
Screening: Expand the single-cell clones and screen for CRBN knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift mutations.
-
Validation: Confirm the absence of CRBN protein expression in knockout clones by Western blot analysis.
Protocol 2: siRNA-Mediated Knockdown of CRBN
This protocol describes a transient knockdown of CRBN using siRNA.
Materials:
-
Cell line of interest
-
siRNA targeting CRBN and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be 60-80% confluent at the time of transfection.[5]
-
siRNA-Lipid Complex Formation:
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown of CRBN at the mRNA level (qRT-PCR) and protein level (Western blot).[8]
Protocol 3: Validation of On-Target Degradation
This protocol outlines the steps to confirm that the degradation of a POI by a novel degrader is CRBN-dependent.
Materials:
-
Wild-type and CRBN knockout (or knockdown) cells
-
The degrader molecule to be tested
-
DMSO (vehicle control)
-
Reagents for cell lysis and protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies for the POI and a loading control, secondary antibodies, and detection reagents)
Procedure:
-
Cell Treatment:
-
Plate both wild-type and CRBN knockout/knockdown cells.
-
Treat the cells with a dose-range of the degrader molecule or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the POI.
-
Probe the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Compare the levels of the POI in degrader-treated versus vehicle-treated cells in both the wild-type and CRBN knockout/knockdown cell lines.
-
Expected Outcome:
-
In wild-type cells, the degrader should induce a dose-dependent decrease in the levels of the POI.
-
In CRBN knockout or knockdown cells, the degrader should have a significantly reduced or no effect on the levels of the POI.
By following these protocols and considering the comparative data, researchers can confidently validate the on-target, CRBN-dependent mechanism of their protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
A Head-to-Head Battle of E3 Ligases: Comparing the Efficacy of PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide provides an objective, data-driven comparison of PROTACs that recruit four of the most utilized E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 (MDM2).
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule forms a ternary complex, bringing a target protein into close proximity with an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] While the principle is elegant, the choice of E3 ligase introduces significant variability in the outcome.
Comparative Efficacy of E3 Ligase-Recruiting PROTACs
The efficacy of a PROTAC is determined by a multitude of factors, including the formation and stability of the ternary complex, the catalytic rate of ubiquitination, and the cellular expression levels of the E3 ligase.[][4] Below is a summary of key performance metrics for PROTACs recruiting CRBN, VHL, IAP, and MDM2.
Quantitative Comparison of PROTAC Performance
The following tables summarize key quantitative data for PROTACs targeting the same protein but recruiting different E3 ligases. It is important to note that direct head-to-head comparisons across all four ligases for a single target are not always available in the literature. The data presented here is a collation from various studies to provide a comparative perspective.
Table 1: Comparative In Vitro Degradation Data of BCR-ABL PROTACs [5]
| E3 Ligase Recruited | PROTAC Example | DC50 (µM) | Dmax (%) | Cell Line |
| CRBN | Dasatinib-CRBN PROTAC | < 2.5 | > 80 | K562 |
| VHL | Dasatinib-VHL PROTAC | No effect at 2.5 µM | Not Applicable | K562 |
Table 2: Comparative In Vitro Degradation Data of BRD4 PROTACs
| E3 Ligase Recruited | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| CRBN | dBET1 | ~8 | > 90 | HeLa | [6] |
| VHL | MZ1 | ~1 | > 80 | HeLa | [4] |
| MDM2 | A1874 | < 100 | ~98 | RS4;11 | [7] |
Table 3: Comparative Anti-proliferative Activity of EGFR PROTACs [8]
| E3 Ligase Recruited | PROTAC Example | IC50 (nM) | Cell Line |
| VHL | MS39 (gefitinib-based) | 13 | HCC827 |
| CRBN | Gefitinib-pomalidomide PROTAC | 48 | HCC827 |
Signaling Pathways and Mechanism of Action
The choice of E3 ligase dictates which cellular machinery is co-opted for protein degradation. The following diagrams illustrate the general mechanism of PROTAC action and the specific context of MDM2-based PROTACs, which can have a dual effect.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Dual mechanism of MDM2-based PROTACs.[9]
Key Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is paramount. The following sections detail the methodologies for key experiments used to generate the comparative data.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This assay is the gold standard for quantifying the degradation of a target protein.[10][11]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of protein degradation.
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).[10] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is used for normalization.[11]
-
Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[10]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the binding affinity and kinetics of binary and ternary complexes in real-time.[4][12][13]
Experimental Workflow:
Caption: Workflow for SPR analysis of ternary complex formation.
Protocol:
-
Immobilize Ligand: Covalently immobilize one of the binding partners (typically the E3 ligase) onto the surface of a sensor chip.
-
Inject Analyte 1 (PROTAC): Inject the PROTAC at various concentrations over the sensor surface to measure the binary interaction with the immobilized E3 ligase.
-
Inject Analyte 2 (Target Protein): To measure ternary complex formation, inject a mixture of the PROTAC and the target protein at varying concentrations over the E3 ligase-coated surface.
-
Measure Binding: The binding events are detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. This generates a sensorgram showing association and dissociation phases.
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analytes from the sensor surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14] Cooperativity of ternary complex formation can also be assessed.[13]
Cell Viability Assays (e.g., CellTiter-Glo®, CCK-8)
These assays measure the effect of PROTAC treatment on cell proliferation and viability.[15][16]
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Incubation: Incubate the plate for a short period to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the PROTAC concentration to determine the IC50 value.
Conclusion: Selecting the Optimal E3 Ligase
The choice between CRBN, VHL, IAP, and MDM2 for PROTAC development is a nuanced decision that depends on the specific target protein, the desired cellular context, and the intended therapeutic application.
-
CRBN-recruiting PROTACs often utilize small, drug-like ligands and have shown excellent potency and in vivo efficacy.[5][8] However, they can sometimes exhibit off-target effects related to the neosubstrate activity of CRBN modulators.[]
-
VHL-based PROTACs are also highly potent and can offer a different selectivity profile compared to CRBN.[8] The ligands for VHL are often more peptidic, which can present challenges for cell permeability and oral bioavailability.[8]
-
IAP-recruiting PROTACs (SNIPERs) offer an alternative E3 ligase for targeted degradation and have demonstrated efficacy, particularly in cancer models.[17]
-
MDM2-based PROTACs present a unique opportunity for a dual mechanism of action in cancer therapy by simultaneously degrading an oncogenic target and stabilizing the p53 tumor suppressor.[7][9] However, they have generally been found to be less effective at inducing degradation compared to CRBN and VHL-based PROTACs.[18][19]
Ultimately, the optimal E3 ligase for a given PROTAC is best determined empirically through the rigorous experimental evaluation of a panel of degraders. The data and protocols presented in this guide provide a framework for making informed decisions in the rational design and development of next-generation protein degraders.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and… [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of a PROTAC: A Case Study with dBET1
This guide provides a comprehensive framework for validating the mechanism of action of a Proteolysis-Targeting Chimera (PROTAC), using the well-characterized BRD4-degrader dBET1 as an exemplary E3 Ligase Ligand-linker Conjugate. We compare its performance and mechanistic attributes against alternative methods of protein modulation and provide detailed protocols for key validation experiments.
Comparative Performance and Mechanism
PROTACs represent a novel modality for targeting proteins by inducing their degradation rather than simply inhibiting their function. This catalytic mechanism offers several advantages over traditional inhibitors. Below, we compare the key characteristics of the dBET1 PROTAC, which recruits the VHL E3 ligase to the BRD4 protein, with a traditional small-molecule inhibitor, JQ1, and another protein knockdown technology, RNA interference (RNAi).
Table 1: Quantitative Performance Comparison of BRD4-Targeting Modalities
| Parameter | dBET1 (PROTAC) | JQ1 (Inhibitor) | BRD4 siRNA (RNAi) |
| Target Protein | BRD4 | BRD4 | BRD4 mRNA |
| Mechanism of Action | Catalytic Degradation | Competitive Inhibition | mRNA Cleavage |
| Effective Concentration (EC50/DC50) | ~100 nM (Degradation) | ~50-100 nM (Binding) | Low nM range |
| Maximal Effect (Dmax) | >98% degradation of BRD4 | Stoichiometric inhibition | >90% knockdown |
| Onset of Action | 2-4 hours for degradation | Minutes | 24-72 hours |
| Duration of Effect | Long (depends on protein resynthesis) | Short (depends on PK/PD) | Long (days) |
| Selectivity | High for BET family | High for BET family | High for BRD4 mRNA |
Table 2: Mechanistic Comparison of Protein Modulation Techniques
| Feature | dBET1 (PROTAC) | JQ1 (Inhibitor) | RNAi |
| Mode of Action | Event-driven (Catalytic) | Occupancy-driven (Stoichiometric) | Gene silencing |
| Effect on Target | Removes entire protein scaffold | Blocks a specific binding domain | Prevents protein translation |
| "Undruggable" Targets | Can target proteins lacking active sites | Requires a bindable pocket | Targets any expressed gene |
| Potential for Resistance | Point mutations in target, E3 ligase, or linker binding site | Point mutations in binding pocket | Upregulation of target gene, off-target effects |
| Dosing Paradigm | Can be effective at sub-stoichiometric concentrations | Requires sustained exposure at or above Ki | Intermittent dosing |
Key Validation Experiments and Protocols
Validating the mechanism of a PROTAC involves a series of experiments to confirm its intended mode of action: binding to both the target and the E3 ligase, forming a productive ternary complex, inducing ubiquitination, and ultimately leading to proteasome-mediated degradation.
Diagram: PROTAC Mechanism of Action Workflow
Caption: Workflow of PROTAC-mediated protein degradation.
Ternary Complex Formation Assay
Objective: To demonstrate that the PROTAC molecule can simultaneously bind to the target protein and the E3 ligase, forming a ternary complex. This is the crucial first step in the degradation pathway.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Analyte Injection 1 (Target): Inject the purified target protein (e.g., BRD4) at various concentrations over the chip surface to measure its direct (and typically weak) interaction with the E3 ligase.
-
Analyte Injection 2 (PROTAC + Target): Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC (e.g., dBET1).
-
Measurement: Inject the PROTAC/target mixtures over the E3 ligase-coated surface. The binding of the target protein to the E3 ligase will be enhanced in the presence of the PROTAC, allowing for the quantification of the ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd) of the ternary complex.
Diagram: Experimental Workflow for Ternary Complex Analysis
Caption: SPR-based workflow for quantifying ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To confirm that the formation of the ternary complex leads to the ubiquitination of the target protein by the recruited E3 ligase.
Protocol: Western Blot-Based Ubiquitination
-
Reaction Setup: In a microcentrifuge tube, combine the following components: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the specific E3 ligase (VHL complex), the target protein (BRD4), ubiquitin, ATP, and the PROTAC (dBET1) or a control (e.g., DMSO, JQ1).
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific to the target protein (BRD4).
-
Detection: The appearance of a high-molecular-weight smear or laddering pattern above the band corresponding to unmodified BRD4 indicates polyubiquitination.
Cellular Degradation Assay
Objective: To demonstrate that the PROTAC induces the degradation of the target protein in a cellular context and to determine its potency (DC50) and maximal degradation (Dmax).
Protocol: Western Blot for Protein Levels
-
Cell Culture: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PROTAC (dBET1) for a specified time course (e.g., 2, 4, 8, 24 hours). Include negative controls (DMSO) and pathway-specific inhibitor controls.
-
Lysis: Harvest the cells and prepare protein lysates.
-
Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody against the target protein (BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax.
Signaling Pathway Context: BRD4 in Gene Transcription
Understanding the biological consequences of degrading a target protein is crucial. BRD4 is a key transcriptional co-activator that plays a major role in regulating the expression of oncogenes like MYC. Degrading BRD4 with dBET1 is expected to downregulate these target genes.
Diagram: Simplified BRD4 Signaling Pathway
assessing the in vivo efficacy of PROTACs synthesized with E3 Ligase Ligand-linker Conjugate 9
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) synthesized with Cereblon (CRBN) E3 ligase ligands, exemplified by molecules analogous to those using "E3 Ligase Ligand-linker Conjugate 9." This conjugate employs a thalidomide-based ligand to recruit the CRBN E3 ubiquitin ligase, a common strategy in PROTAC design.[1] This guide will focus on two well-documented CRBN-recruiting PROTACs, ARV-110 (Bavdegalutamide) and dBET1, which target the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins, respectively.
Superiority of Protein Degradation Over Inhibition
Unlike traditional small-molecule inhibitors that simply block the activity of a target protein, PROTACs mediate the complete removal of the protein from the cell. This is achieved by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. This fundamental mechanistic difference often leads to a more profound and sustained therapeutic effect, potentially overcoming mechanisms of drug resistance.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of ARV-110 and dBET1 in preclinical cancer models, showcasing their potent anti-tumor activities.
Table 1: In Vivo Efficacy of ARV-110 in a Prostate Cancer Xenograft Model
| Parameter | Value | Reference |
| PROTAC | ARV-110 | [2] |
| Target Protein | Androgen Receptor (AR) | [2] |
| E3 Ligase Recruited | Cereblon (CRBN) | [3] |
| Cancer Model | Castration-Resistant Prostate Cancer (CRPC) | [4] |
| Cell Line | VCaP | [5] |
| Animal Model | Xenograft in mice | [4][6] |
| Dosing Regimen | 1 mg/kg, orally, once daily | [4] |
| Treatment Duration | Not specified, but led to significant tumor growth inhibition. | [5] |
| Key Outcomes | >90% AR degradation in the tumor.[4] Significant tumor growth inhibition in an enzalutamide-resistant model.[4] |
Table 2: In Vivo Efficacy of dBET1 in a Leukemia Xenograft Model
| Parameter | Value | Reference |
| PROTAC | dBET1 | [7] |
| Target Protein | BRD4 (and other BET family members) | [7] |
| E3 Ligase Recruited | Cereblon (CRBN) | |
| Cancer Model | Acute Myeloid Leukemia (AML) | [2] |
| Cell Line | MV4;11 | [2] |
| Animal Model | Xenograft in mice | [2] |
| Dosing Regimen | 50 mg/kg, intraperitoneally, daily | [2] |
| Treatment Duration | 14 days | [2] |
| Key Outcomes | Significant delay in tumor growth. Downregulation of MYC in tumors. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and critical assessment.
ARV-110 VCaP Xenograft Study Protocol
-
Cell Line: VCaP human prostate cancer cells, which are sensitive to androgens and express high levels of the androgen receptor.
-
Animal Model: Male immunodeficient mice (e.g., CB17 SCID). For castration-resistant models, mice are surgically castrated.
-
Tumor Implantation: VCaP cells are subcutaneously injected into the flank of the mice. Tumor growth is monitored regularly.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. ARV-110 is administered orally at the specified dose and schedule.[4][6]
-
Efficacy Assessment: Tumor volume is measured at regular intervals using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis, including Western blotting to assess AR protein levels.
dBET1 MV4;11 Xenograft Study Protocol
-
Cell Line: MV4;11 human acute myeloid leukemia cells, which are known to be dependent on BRD4 for their proliferation.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: MV4;11 cells are injected subcutaneously into the flank of the mice.
-
Treatment: When tumors are established, mice are treated with dBET1 via intraperitoneal injection at the specified dose and frequency.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Linker Types for Cereblon-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing this powerful therapeutic modality. A key, and often underappreciated, component of a PROTAC is the linker, which connects the target protein binder to the E3 ligase ligand. In the context of Cereblon (CRBN)-based PROTACs, the choice of linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides a comparative analysis of different linker types, supported by experimental data, to inform the strategic design of next-generation protein degraders.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] These molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex, which is composed of the POI, the PROTAC, and the E3 ligase.[1] The formation of this complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[1]
Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is one of the most frequently recruited E3 ligases in PROTAC design.[2] Ligands for CRBN, such as thalidomide (B1683933) and its analogs pomalidomide (B1683931) and lenalidomide, are commonly incorporated into PROTACs.[2] The linker's attachment point, composition, and length can significantly impact the PROTAC's performance.
The PROTAC Mechanism of Action
The fundamental mechanism of a CRBN-based PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Analysis of Linker Composition: Quantitative Data
The composition of the linker, most commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, significantly affects a PROTAC's solubility, cell permeability, and metabolic stability.[3] Hydrophilic linkers like PEG can improve solubility, while more hydrophobic alkyl linkers may enhance cell membrane penetration.[3] The optimal choice is often target-dependent and requires empirical testing.
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) and wild-type Epidermal Growth Factor Receptor (EGFR), illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparison of Pomalidomide-Based BTK Degraders
| Linker Type | Linker Length (atoms) | Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PEG | 12 | C4 | 1.5 | >95 | TMD8 |
| Alkyl | 11 | C4 | 8.3 | >90 | TMD8 |
| PEG | 15 | C5 | 25 | ~80 | Ramos |
| Alkyl | 14 | C5 | 120 | ~70 | Ramos |
Data synthesized from published literature.[3]
Table 2: Comparison of Pomalidomide-Based EGFR (WT) Degraders
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PEG-based | 14 | 30 | >90 | H1975 |
| Alkyl-based | 13 | 150 | ~85 | H1975 |
| Rigid (piperazine) | 12 | 15 | >95 | H1975 |
Data synthesized from published literature.[3]
The Influence of Linker Attachment Point
Pomalidomide and its analogs offer several positions for linker attachment, with the C4 and C5 positions of the phthalimide (B116566) ring being the most explored.[3] The choice of attachment point can significantly affect the stability of the ternary complex and the overall degradation activity.[3][4]
Table 3: Comparison of Degradation Efficiency for Different Linker Attachment Points on a Thalidomide Scaffold
| Target Protein | Linker Position | DC50 (nM) | Dmax (%) |
| BRD4 | C4 | 15 | >90 |
| BRD4 | C5 | 50 | ~85 |
| BTK | C4 | 0.5 | >95 |
| BTK | C5 | 10 | ~90 |
Data synthesized from published literature.[5]
Logical Relationships in PROTAC Design
The interplay between linker length, composition, and attachment point determines the overall success of a PROTAC. A systematic approach to linker design is crucial for optimizing degradation potency and selectivity.
Experimental Protocols
The evaluation of Cereblon-based PROTACs involves a series of key experiments to determine their ability to form a ternary complex and their efficacy in degrading the target protein.
Western Blot Analysis for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
Ternary Complex Formation Assays
These assays confirm that the PROTAC can induce the formation of the POI-PROTAC-CRBN ternary complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Methodology:
-
Reagents: Use purified, tagged versions of the target protein (e.g., GST-tagged) and CRBN (e.g., His-tagged), along with corresponding terbium (Tb)- and fluorophore-labeled antibodies.
-
Assay Setup: In a microplate, combine the purified target protein, CRBN, labeled antibodies, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).[7][8][9]
Surface Plasmon Resonance (SPR)
Methodology:
-
Immobilization: Immobilize the E3 ligase (CRBN) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the surface to measure its binding kinetics to CRBN. Separately, inject the target protein to confirm no non-specific binding.
-
Ternary Complex Analysis: Co-inject the PROTAC and the target protein over the CRBN-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary complexes. This allows for the calculation of the cooperativity factor (α).[10][11]
Experimental Workflow for PROTAC Evaluation
The preclinical evaluation of a novel Cereblon-based PROTAC follows a systematic workflow to assess its efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating CRBN Engagement in Cells Treated with E3 Ligase Ligand-linker Conjugate PROTACs
This guide provides a detailed comparison of key experimental methods for confirming the engagement of the Cereblon (CRBN) E3 ligase by Proteolysis Targeting Chimeras (PROTACs) within a cellular context. The formation of a stable ternary complex involving the PROTAC, the target protein, and the E3 ligase is the critical first step for successful protein degradation.[1] Therefore, robust and quantitative validation of CRBN engagement is fundamental to the development and optimization of CRBN-recruiting PROTACs.
The following sections detail the principles, protocols, and comparative performance of several widely-used assays.
Core Principle of CRBN-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, such as CRBN.[1][2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[2]
Figure 1: General mechanism of CRBN-based PROTAC-induced protein degradation.
NanoBRET™ Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive and robust method for measuring target engagement in living cells.[3] It quantifies the binding of a PROTAC to CRBN by measuring the displacement of a fluorescently labeled CRBN tracer.
Principle: The assay utilizes cells expressing CRBN fused to a NanoLuc® luciferase enzyme. A cell-permeable fluorescent tracer that binds to CRBN is added, bringing the fluorophore in close proximity to the NanoLuc® enzyme and generating a BRET signal. When an unlabeled PROTAC is introduced, it competes with the tracer for binding to CRBN, leading to a dose-dependent decrease in the BRET signal.[3][4][5] This reduction is used to determine the PROTAC's cellular affinity for CRBN.
References
Confirming Target Protein Loss: A Comparative Guide to Mass Spectrometry-Based Approaches
In the rapidly evolving field of targeted protein degradation, accurately quantifying the loss of a target protein is paramount for the development of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1][2][3][4][5] While traditional methods like Western blotting provide a qualitative assessment, mass spectrometry (MS)-based proteomics has emerged as a powerful tool for precise and comprehensive quantification of protein abundance changes.[1][6][7] This guide provides a comparative overview of various MS-based techniques, their experimental protocols, and a direct comparison with the conventional Western blot method.
Mass Spectrometry-Based Proteomics: An Overview
Mass spectrometry has become an indispensable analytical tool in proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples.[7][8][9] In the context of targeted protein degradation, MS-based approaches can be broadly categorized into two main strategies: targeted proteomics and global (or discovery) proteomics.
Targeted Proteomics: This approach focuses on the precise quantification of a predefined set of proteins or peptides with high sensitivity and accuracy.[10][11][12]
-
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): These are targeted MS techniques performed on triple quadrupole mass spectrometers. They offer exceptional sensitivity and a wide dynamic range but require significant upfront method development to select and optimize transitions for each target peptide.
-
Parallel Reaction Monitoring (PRM): An advancement over SRM/MRM, PRM is performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap instruments.[13][14] It allows for the monitoring of all fragment ions of a target peptide simultaneously, providing higher confidence in peptide identification and quantification with less method development than SRM.[13][14]
Global Proteomics: This strategy aims to identify and quantify as many proteins as possible in a sample, providing a broad overview of the proteome.
-
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer automatically selects the most abundant precursor ions for fragmentation and analysis. While effective for identifying a large number of proteins, it can suffer from stochastic selection of precursors, leading to missing values in quantitative analyses, especially for low-abundance proteins.[15][16]
-
Data-Independent Acquisition (DIA): DIA is an emerging technique that systematically fragments all precursor ions within a defined mass range, creating a comprehensive digital map of the sample's proteome.[15][17][18] This approach offers high reproducibility and deep proteome coverage, making it well-suited for studies requiring precise quantification of a large number of proteins across multiple samples.[15][17][19]
Performance Comparison: Mass Spectrometry vs. Western Blot
The choice of analytical method depends on the specific research question, the required level of quantification, and available resources. Here's a comparison of key performance metrics:
| Feature | Western Blot | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) | Data-Independent Acquisition (DIA) |
| Quantification | Semi-quantitative to relative quantitative | Absolute and relative quantification | Absolute and relative quantification | Relative quantification |
| Specificity | Dependent on antibody quality; potential for cross-reactivity[9] | High, based on precursor and fragment ion masses | Very high, based on high-resolution fragment ions[13] | High, relies on spectral library matching[15] |
| Sensitivity | Low to moderate[9] | Very high, attomole to femtomole range[13] | High, attomole to femtomole range[13][14] | Moderate to high, dependent on instrument and method |
| Throughput | Low, difficult to analyze multiple proteins simultaneously[20] | High, can multiplex hundreds of peptides | High, can multiplex tens to hundreds of peptides[13] | High, analyzes the entire proteome in a single run |
| Dynamic Range | Narrow, typically 1-2 orders of magnitude | Wide, 4-6 orders of magnitude | Wide, 4-5 orders of magnitude | Wide, 3-4 orders of magnitude |
| Reproducibility | Moderate, can be affected by various experimental factors | High, with the use of stable isotope-labeled standards | High, with the use of stable isotope-labeled standards[10][11] | Very high, systematic acquisition reduces variability[15] |
| Cost | Low initial setup, ongoing cost of antibodies | High initial instrument cost, lower consumable cost | High initial instrument cost, lower consumable cost | High initial instrument cost, complex data analysis |
Experimental Workflow and Signaling Pathway
The general workflow for confirming target protein loss using mass spectrometry involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for MS-based targeted protein degradation analysis.
The mechanism of action for many targeted protein degraders, such as PROTACs, involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated targeted protein degradation pathway.
Detailed Experimental Protocols
Below are detailed protocols for sample preparation and analysis using targeted (PRM) and global (DIA) proteomics.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the targeted protein degrader or vehicle control for the desired time points.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Digest proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Parallel Reaction Monitoring (PRM) Analysis
-
Peptide Selection: Select 2-3 unique, proteotypic peptides for the target protein and a reference (housekeeping) protein. If available, use stable isotope-labeled synthetic peptides as internal standards for absolute quantification.[10][11]
-
LC-MS/MS Method Development:
-
Develop a scheduled PRM method where the mass spectrometer targets the selected precursor ions only during their expected elution time.
-
Optimize collision energy for each peptide to achieve optimal fragmentation.
-
-
Data Acquisition: Inject the prepared peptide samples into the LC-MS/MS system and acquire data using the developed PRM method.
-
Data Analysis:
-
Import the raw data into a suitable software package (e.g., Skyline).
-
Extract the fragment ion chromatograms for each target peptide.
-
Integrate the peak areas of the fragment ions to determine the peptide abundance.
-
Normalize the abundance of the target protein peptides to the reference protein peptides or the spiked-in internal standard.
-
Protocol 3: Data-Independent Acquisition (DIA) Analysis
-
Spectral Library Generation (Optional but Recommended):
-
Generate a project-specific spectral library by analyzing a pooled sample of all experimental conditions using a DDA method.
-
This library will contain the fragmentation spectra and retention times of the peptides in the samples, which improves the accuracy of peptide identification from DIA data.
-
-
DIA Method Development:
-
Define the precursor isolation windows (e.g., 20-30 windows of variable width) to cover the desired mass range (e.g., 400-1200 m/z).
-
Optimize the MS settings for high-resolution MS1 and MS2 scans.
-
-
Data Acquisition: Acquire DIA data for all individual samples.
-
Data Analysis:
-
Process the DIA raw files using a specialized software tool (e.g., Spectronaut, DIA-NN, or Skyline).
-
The software will perform peptide identification and quantification by matching the experimental spectra against the pre-generated spectral library or by using a library-free approach.
-
The output will be a quantitative matrix of protein intensities across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance between treatment and control groups.
-
Conclusion
Mass spectrometry-based proteomics offers a robust and versatile platform for the quantitative analysis of targeted protein degradation.[1] Targeted approaches like PRM provide highly sensitive and accurate quantification of a limited number of proteins, making them ideal for validating the degradation of a specific target.[14] In contrast, global proteomics methods such as DIA enable the comprehensive and unbiased profiling of the entire proteome, allowing for the assessment of off-target effects and a deeper understanding of the cellular response to the degrader molecule.[7][15][21] While Western blotting remains a valuable tool for initial qualitative assessments, the superior quantitative capabilities, specificity, and throughput of mass spectrometry make it the gold standard for confirming and characterizing target protein loss in drug discovery and development.[20][22][23]
References
- 1. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 2. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Degrader [proteomics.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degraders | Bruker [bruker.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. ethz.ch [ethz.ch]
- 9. diva-portal.org [diva-portal.org]
- 10. Targeted Protein Quantification Using Parallel Reaction Monitoring (PRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Protein Quantification Using Parallel Reaction Monitoring (PRM) | Springer Nature Experiments [experiments.springernature.com]
- 12. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. PRM Targeted Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DDA vs. DIA: The Essential Guide to Label-Free Quantitative Proteomics - MetwareBio [metwarebio.com]
- 17. Label-Free Absolute Protein Quantification with Data-Independent Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DIA vs DDA Mass Spectrometry: Key Differences, Benefits & Applications - Creative Proteomics [creative-proteomics.com]
- 19. DIA Proteomics vs DDA Proteomics: A Comprehensive Comparison [metwarebio.com]
- 20. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Degradation Kinetics: Thalidomide vs. Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A crucial design element of a PROTAC is the choice of E3 ligase ligand. Among the most frequently recruited E3 ligases is Cereblon (CRBN), which is engaged by ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931). This guide provides an objective comparison of the degradation kinetics of thalidomide- and pomalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Pomalidomide-Based PROTACs: A Leap in Potency
The primary distinction between thalidomide and pomalidomide as CRBN ligands lies in their binding affinity. Pomalidomide exhibits a higher binding affinity for CRBN compared to thalidomide, which often translates to more stable and efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This enhanced stability is a key factor contributing to the generally faster and more potent degradation of target proteins by pomalidomide-based PROTACs.[1][2]
A direct comparison of two well-characterized PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a key regulator of oncogene transcription, illustrates this point. dBET1 is a thalidomide-based PROTAC, while ARV-825 is its pomalidomide-based counterpart.[3][4] Both employ the same BET inhibitor, JQ1, as the target-binding ligand.[3]
Quantitative Comparison of Degradation Efficacy
The following table summarizes the key degradation parameters for dBET1 and ARV-825, highlighting the superior performance of the pomalidomide-based PROTAC.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Kinetic Profile | Reference |
| dBET1 | Thalidomide | BRD4 | MV4;11 (AML) | ~1.8 | >95 | Significant degradation in 1 hr, complete degradation in 2 hrs | [3] |
| ARV-825 | Pomalidomide | Burkitt's Lymphoma | <1 | >95 | Not specified | [3] | |
| ARV-825 | Pomalidomide | T-ALL cell lines | ~5 | Not specified | Not specified | [4][5] |
Note: The data is compiled from different studies, and experimental conditions may vary. A direct head-to-head kinetic comparison in the same study is limited in the public domain.
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these PROTACs, the following diagrams illustrate the key processes.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of PROTAC-mediated protein degradation. The following is a standard protocol for Western blot analysis to determine the degradation kinetics of a target protein.
Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express the target protein (e.g., MV4;11 for BRD4) in 6-well plates at a density that ensures logarithmic growth at the time of harvest.[6]
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various time points (for kinetic analysis).[2] Include a vehicle control (e.g., DMSO).[6]
2. Cell Lysis and Protein Quantification:
-
After the desired treatment duration, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.[6]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.[6]
-
Boil the samples at 95°C for 5-10 minutes.[6]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.[6]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
4. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.[7]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein signal to the loading control signal for each sample.
-
For dose-response experiments, plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[1]
-
For kinetic studies, plot the percentage of remaining protein against time to determine the degradation rate.
5. Mechanistic Validation (Optional but Recommended):
-
To confirm that the observed protein loss is due to proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.[1] Inhibition of degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.[1]
Conclusion
The selection of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The available data strongly suggests that pomalidomide, with its higher binding affinity for CRBN, generally leads to the development of more potent PROTACs with faster degradation kinetics compared to their thalidomide-based counterparts.[1] As the field of targeted protein degradation continues to evolve, the rational design of PROTACs, including the strategic choice of the E3 ligase ligand, will remain paramount in developing novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of E3 Ligase Ligand-linker Conjugate 9
Researchers and drug development professionals handling E3 Ligase Ligand-linker Conjugate 9 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate is a potent bioactive molecule requiring management as hazardous chemical waste.[1] This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the following general precautions for handling potent chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.[1]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A lab coat is mandatory to protect from accidental spills.[1]
Summary of Key Disposal and Handling Data
While specific quantitative data for this compound is not publicly available, the table below summarizes general handling and disposal parameters for potent bioactive compounds like PROTACs and their intermediates.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste / Cytotoxic Waste | [1] |
| Solid Waste Container | Designated, leak-proof, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag. | [1] |
| Liquid Waste Container | Separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless permitted by institutional EHS. | [1] |
| Contaminated Materials | All materials (e.g., pipette tips, vials, gloves, absorbent paper) that have come into contact with the conjugate must be treated as hazardous waste. | [1][2] |
| Spill Management | For liquid spills, use a non-combustible absorbent material. For solid spills, carefully sweep or scoop to avoid dust generation. Collect all cleanup materials in a designated hazardous waste container. | [2] |
| Final Disposal | Through an approved hazardous waste disposal facility. Do not dispose of down the drain or in general trash. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process involving segregation, collection, labeling, and storage of hazardous waste.
1. Waste Segregation:
-
All materials that have been in contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired conjugate.
-
Contaminated laboratory ware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves).[1]
-
2. Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container. This container should be clearly labeled.[1]
-
Liquid Waste: Collect all solutions containing the conjugate in a separate, sealed, and shatter-resistant container. It is crucial not to mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]
3. Labeling:
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
The concentration (if applicable).
-
The date of accumulation.
-
The name of the principal investigator or research group.[1]
-
4. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.[1]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Always follow all local, state, and federal regulations for hazardous waste disposal.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 9. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment. This compound is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and is composed of a Thalidomide-based Cereblon (CRBN) E3 ligase ligand and a chemical linker.[1][2] Due to its components and intended use in targeted protein degradation, it should be handled as a potent chemical compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following PPE should be worn at all times when handling this compound:
-
Primary Protection:
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement. Consider double-gloving, especially during weighing and reconstitution. Gloves should be changed immediately if contaminated.
-
Eye Protection: ANSI-rated safety glasses with side shields are required. For tasks with a higher risk of splashes, chemical splash goggles should be used.
-
Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn to protect clothing and skin.[3]
-
-
Secondary Barrier:
-
Disposable Gown: For larger quantities or when there is a significant risk of contamination, a disposable gown should be worn over the lab coat.
-
Face Shield: In addition to safety glasses or goggles, a face shield can provide an extra layer of protection against splashes.
-
-
Respiratory Protection:
-
Work with the solid compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
-
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use.
2.1. Pre-Handling Preparations
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory, clearly marked with appropriate hazard signs.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.
-
Spill Kit: A spill kit containing appropriate absorbent materials, personal protective equipment, and waste disposal bags must be readily accessible.
-
Safety Data Sheet (SDS): Although a specific SDS for this conjugate may not be readily available, review the SDS for thalidomide (B1683933) and any similar linker compounds to understand the potential hazards.
2.2. Handling the Solid Compound (Weighing and Reconstitution)
-
Don PPE: Put on all required PPE as outlined in Section 1.
-
Work in Fume Hood: Perform all manipulations of the solid compound inside a chemical fume hood.
-
Weighing: Use a tared, sealed container for weighing to minimize contamination. If weighing paper is used, handle it with forceps.
-
Reconstitution: Add the solvent to the solid slowly and carefully to avoid splashing. Ensure the container is securely capped before mixing.
2.3. Handling the Solution
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Transport: When transporting solutions, use a secondary container to prevent spills.
-
Use: When using the solution in experiments, maintain all PPE and work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: Unused solid compound, contaminated weighing paper, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this conjugate down the drain.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable gowns, and other contaminated PPE should be placed in a labeled hazardous waste bag.
3.2. Waste Disposal Procedure
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Quantitative Data Summary
| Property | Value | Source/Notes |
| Molecular Formula | C27H37N5O6 | [5] |
| Molecular Weight | 527.6 g/mol | [5] |
| Physical State | Solid | Assumed based on typical small molecule conjugates. |
| Storage Temperature | Room temperature in the continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis. | Follow the supplier's specific storage recommendations. |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | General solubility for similar compounds. Refer to the product's Certificate of Analysis for specific solubility data. |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound and minimize exposure. The OEL for the final ADC is often set with a tenfold potency difference from the free payload. | Given the thalidomide-based ligand, a conservative approach is necessary. |
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
